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  • Product: N-Acetyl-L-methionine methyl ester
  • CAS: 35671-83-1

Core Science & Biosynthesis

Foundational

N-Acetyl-L-methionine Methyl Ester: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals Introduction N-Acetyl-L-methionine methyl ester is a derivative of the essential amino acid L-methionine. As a protected form of methionine, with the amine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-methionine methyl ester is a derivative of the essential amino acid L-methionine. As a protected form of methionine, with the amine group acetylated and the carboxylic acid esterified, this compound serves as a valuable intermediate in peptide synthesis and other organic chemistry applications. Understanding its physicochemical properties is crucial for its effective use in research and development, particularly in optimizing reaction conditions, purification protocols, and formulation strategies. This technical guide provides a summary of the available physicochemical data for N-Acetyl-L-methionine methyl ester, outlines general experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.

Physicochemical Properties

Experimental data for the physicochemical properties of N-Acetyl-L-methionine methyl ester are not extensively reported in the public domain. The following table summarizes available computed and limited experimental data. It is important to note that properties without cited experimental sources are computational predictions and should be used as estimates.

PropertyValueData TypeSource
Molecular Formula C8H15NO3S-PubChem
Molecular Weight 205.28 g/mol ComputedPubChem
Boiling Point 372.3 °C at 760 mmHgExperimentalEchemi SDS
Melting Point No data available--
Solubility No data available--
logP (Octanol/Water) -0.1ComputedPubChem
Exact Mass 205.07726451 DaComputedPubChem

Spectral Data

Mass Spectrometry

A mass spectrum (GC-MS) for L-methionine, N-acetyl-, methyl ester is available and provides evidence for its molecular structure.[1] The fragmentation pattern can be used to confirm the identity and purity of the compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the determination of the physicochemical properties of N-Acetyl-L-methionine methyl ester are scarce. The following are general methodologies that can be applied to characterize this and similar compounds.

Synthesis of N-Acetyl-L-methionine Methyl Ester (General Procedure)

A common method for the esterification of N-acetylated amino acids is the Fischer-Speier esterification.

  • Reaction Setup: Suspend N-Acetyl-L-methionine in anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent to yield the crude N-Acetyl-L-methionine methyl ester. Further purification can be achieved by column chromatography or distillation.

Determination of Melting Point (Capillary Method)
  • Sample Preparation: A small amount of the purified, dry solid is packed into a capillary tube to a height of 2-3 mm.[3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[4][5]

  • Heating: The sample is heated at a steady and slow rate.[3][4]

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.[3]

Determination of Boiling Point (Distillation Method)
  • Apparatus Setup: A small quantity of the liquid ester is placed in a distillation flask with a boiling chip. A condenser and a collection flask are attached. A thermometer is positioned so that the bulb is just below the side arm of the distillation flask.

  • Heating: The flask is heated gently.

  • Observation: As the liquid boils, the vapor rises, and when the temperature of the vapor stabilizes at the boiling point, the vapor will condense and collect in the receiving flask. This stable temperature is recorded as the boiling point.

Determination of Solubility
  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) should be selected.[6][7]

  • Procedure: To a small, known amount of N-Acetyl-L-methionine methyl ester in a test tube, add a small, measured volume of the solvent.[6]

  • Observation: The mixture is agitated, and the solubility is observed. Solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent at a specific temperature.[6][7]

Logical Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of N-Acetyl-L-methionine methyl ester.

Synthesis_Characterization_Workflow start Start: N-Acetyl-L-methionine & Anhydrous Methanol esterification Fischer Esterification (Acid Catalyst, Reflux) start->esterification workup Reaction Work-up (Neutralization & Extraction) esterification->workup purification Purification (e.g., Column Chromatography) workup->purification product Pure N-Acetyl-L-methionine Methyl Ester purification->product ms Mass Spectrometry (MS) product->ms nmr NMR Spectroscopy (1H, 13C) ir IR Spectroscopy phys_props Physicochemical Properties (Melting Point, Boiling Point, Solubility)

Caption: Synthesis and Characterization Workflow.

This technical guide is intended for informational purposes for a scientific audience. The lack of extensive experimental data highlights an opportunity for further research to fully characterize the physicochemical properties of N-Acetyl-L-methionine methyl ester.

References

Exploratory

Technical Guide: Synthesis of N-Acetyl-L-methionine Methyl Ester from L-methionine

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details a robust two-step synthetic pathway for the preparation of N-Acetyl-L-methionine methyl ester, a valuable derivative o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthetic pathway for the preparation of N-Acetyl-L-methionine methyl ester, a valuable derivative of the essential amino acid L-methionine, often utilized in biochemical studies, peptide synthesis, and pharmaceutical development. The synthesis involves an initial esterification of L-methionine to yield its methyl ester, followed by the acetylation of the amino group. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the process to ensure reproducibility and aid in laboratory application.

Synthesis Overview

The synthesis of N-Acetyl-L-methionine methyl ester from L-methionine is efficiently achieved through a two-step process:

  • Esterification of L-methionine: The carboxylic acid moiety of L-methionine is converted to a methyl ester. A convenient and high-yielding method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature.[1][2]

  • N-acetylation of L-methionine methyl ester: The amino group of the L-methionine methyl ester is then acetylated using acetic anhydride to yield the final product. This reaction is typically performed under controlled pH and temperature conditions to ensure high yields and prevent side reactions.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Esterification of L-methionine to L-methionine Methyl Ester Hydrochloride

ParameterValueReference
Reactants
L-methionine0.1 mol[2]
Trimethylchlorosilane (TMSCl)0.2 mol[2]
Methanol100 mL[2]
Reaction Conditions
TemperatureRoom Temperature[1][2]
Reaction Time12 hours[4]
Product
L-methionine methyl ester hydrochloride
Yield 94%[4]

Table 2: N-acetylation of L-methionine Methyl Ester

ParameterValueReference
Reactants
L-methionine methyl ester1 mole (starting from L-methionine)[3]
Acetic Anhydride1.05 - 1.70 moles[3]
Aqueous Alkali (e.g., NaOH)As needed to maintain pH[3]
Reaction Conditions
Temperature20 - 60 °C (preferably 30 - 50 °C)[3]
pH6.5 - 10.0 (preferably 7.0 - 9.5)[3]
Product
N-Acetyl-L-methionine methyl ester
Yield >90% (based on N-acetylation of L-methionine)[3]

Experimental Protocols

Step 1: Synthesis of L-methionine Methyl Ester Hydrochloride

This protocol is adapted from a general procedure for the esterification of amino acids using trimethylchlorosilane and methanol.[1][2]

Materials:

  • L-methionine

  • Freshly distilled chlorotrimethylsilane (TMSCl)

  • Methanol

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a clean, dry round bottom flask, add L-methionine (0.1 mol).

  • With magnetic stirring, slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the L-methionine.

  • To the resulting mixture, add methanol (100 mL). The mixture may be a solution or a suspension.

  • Continue to stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the methanol and excess TMSCl.

  • The resulting solid is L-methionine methyl ester hydrochloride, which can be used in the next step, in some cases without further purification.

Step 2: Synthesis of N-Acetyl-L-methionine Methyl Ester

This protocol is adapted from the N-acetylation of L-methionine and is applicable to L-methionine methyl ester.[3]

Materials:

  • L-methionine methyl ester hydrochloride

  • Acetic anhydride

  • Aqueous sodium hydroxide (or other suitable alkali)

  • Reaction vessel with pH and temperature control

  • Stirrer

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the L-methionine methyl ester hydrochloride in water.

  • Cool the solution and adjust the pH to between 7.0 and 9.5 by the dropwise addition of an aqueous alkali solution (e.g., sodium hydroxide).

  • Maintain the temperature of the reaction mixture between 30 °C and 50 °C.

  • Slowly add acetic anhydride (1.10 to 1.30 molar equivalents relative to the starting L-methionine) to the reaction mixture while vigorously stirring.

  • Continuously monitor the pH of the mixture and add aqueous alkali as needed to maintain it within the 7.0 to 9.5 range.

  • After the addition of acetic anhydride is complete, continue to stir the mixture at the same temperature for an additional 30 minutes.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 2 with a suitable acid (e.g., sulfuric acid).

  • Extract the N-Acetyl-L-methionine methyl ester from the aqueous solution using a suitable organic solvent such as ethyl acetate. Perform the extraction multiple times to ensure a good recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude N-Acetyl-L-methionine methyl ester.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate) if necessary.[5]

Mandatory Visualizations

Chemical Reaction Pathway

G L_Met L-Methionine Met_Ester L-Methionine Methyl Ester L_Met->Met_Ester Step 1: Esterification NAc_Met_Ester N-Acetyl-L-methionine Methyl Ester Met_Ester->NAc_Met_Ester Step 2: N-Acetylation TMSCl TMSCl, MeOH Ac2O Acetic Anhydride, aq. Alkali

Caption: Two-step synthesis of N-Acetyl-L-methionine methyl ester.

Experimental Workflow

G cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Acetylation start L-Methionine add_tmscl Add TMSCl and Methanol start->add_tmscl react_ester Stir at Room Temperature (12 hours) add_tmscl->react_ester evaporate_ester Concentrate (Rotary Evaporator) react_ester->evaporate_ester product1 L-Methionine Methyl Ester HCl evaporate_ester->product1 dissolve Dissolve in Water & Adjust pH product1->dissolve Proceed to next step add_ac2o Add Acetic Anhydride (30-50 °C, pH 7.0-9.5) dissolve->add_ac2o acidify Acidify to pH ~2 add_ac2o->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate final_product N-Acetyl-L-methionine Methyl Ester dry_concentrate->final_product

Caption: Experimental workflow for the synthesis of N-Acetyl-L-methionine methyl ester.

References

Foundational

Spectroscopic Characterization of N-Acetyl-L-methionine methyl ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic characterization of N-Acetyl-L-methionine methyl ester. The document details the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-Acetyl-L-methionine methyl ester. The document details the expected data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also provided, along with visualizations of the molecular structure and analytical workflows.

Chemical Structure and Properties

N-Acetyl-L-methionine methyl ester is a derivative of the essential amino acid L-methionine. The N-acetylation and C-terminal methylation modify its polarity and reactivity, making it a compound of interest in various research and development applications, including its use as a building block in peptide synthesis.

PropertyValue
Molecular Formula C₈H₁₅NO₃S
Molecular Weight 205.27 g/mol
IUPAC Name Methyl (2S)-2-acetamido-4-(methylthio)butanoate
CAS Number 2491-18-1

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of N-Acetyl-L-methionine methyl ester is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3300 (broad)N-H stretchAmide
~2950C-H stretch (sp³)Aliphatic
~1740C=O stretchEster
~1650C=O stretch (Amide I)Amide
~1540N-H bend (Amide II)Amide
~1200C-O stretchEster
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts are based on standard functional group ranges and may vary based on solvent and experimental conditions.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.0-6.5d1HNH
~4.5m1Hα-CH
~3.7s3HO-CH₃
~2.5t2Hγ-CH₂
~2.1s3HS-CH₃
~2.0s3HAcetyl CH₃
~1.9-2.2m2Hβ-CH₂
Chemical Shift (ppm)Carbon Assignment
~173C =O (Ester)
~170C =O (Amide)
~52α-C H
~52O-C H₃
~31γ-C H₂
~30β-C H₂
~23Acetyl C H₃
~15S-C H₃
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of N-Acetyl-L-methionine methyl ester is expected to show a molecular ion peak and characteristic fragment ions.

m/zIon
205[M]⁺
174[M - OCH₃]⁺
146[M - COOCH₃]⁺
114[M - CH₂CH₂SCH₃]⁺
88[CH(NHCOCH₃)]⁺
61[CH₂CH₂SCH₃]⁺
43[COCH₃]⁺

Experimental Protocols

Synthesis and Purification of N-Acetyl-L-methionine methyl ester

A common method for the synthesis of N-Acetyl-L-methionine methyl ester involves a two-step process:

  • Esterification of L-methionine: L-methionine is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride or dry HCl gas) to form L-methionine methyl ester hydrochloride. The reaction is typically carried out at room temperature or with gentle heating.

  • N-acetylation: The resulting L-methionine methyl ester hydrochloride is then acetylated using acetic anhydride in the presence of a base (e.g., sodium bicarbonate or triethylamine) to yield N-Acetyl-L-methionine methyl ester.

The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/hexane gradient).

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the purified N-Acetyl-L-methionine methyl ester is prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile solvent like chloroform and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified N-Acetyl-L-methionine methyl ester is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, standard parameters are used. For ¹³C NMR, proton decoupling is employed to obtain a spectrum with single lines for each carbon atom.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase- and baseline-corrected. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified N-Acetyl-L-methionine methyl ester is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a beam of electrons (typically 70 eV).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be used to confirm the structure of the molecule.

Visualizations

Caption: Chemical structure of N-Acetyl-L-methionine methyl ester.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Analysis start Purified Sample prep_ftir Prepare Thin Film / KBr Pellet start->prep_ftir prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ms Dilute in Volatile Solvent start->prep_ms ftir FT-IR Spectrometer prep_ftir->ftir nmr NMR Spectrometer prep_nmr->nmr ms Mass Spectrometer prep_ms->ms process_ftir Background Subtraction ftir->process_ftir process_nmr Fourier Transform, Phasing nmr->process_nmr process_ms Identify Molecular & Fragment Ions ms->process_ms analysis Structural Elucidation process_ftir->analysis process_nmr->analysis process_ms->analysis

Caption: General experimental workflow for spectroscopic characterization.

G M [M]⁺ m/z = 205 F1 [M - OCH₃]⁺ m/z = 174 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z = 146 M->F2 - COOCH₃ F3 [CH(NHCOCH₃)]⁺ m/z = 88 F2->F3 - C₂H₄S F4 [CH₂CH₂SCH₃]⁺ m/z = 61 F2->F4 - CH(NHCOCH₃) F5 [COCH₃]⁺ m/z = 43 F3->F5 - CHNH

Caption: Proposed EI-MS fragmentation pathway.

Exploratory

Spectroscopic Data for N-Acetyl-L-methionine Methyl Ester Remains Elusive

SpectraBase, a comprehensive database of spectral data, indicates the existence of an NMR spectrum for L-methionine, N-acetyl-, methyl ester, confirming that the compound has been analyzed using this technique. However,...

Author: BenchChem Technical Support Team. Date: December 2025

SpectraBase, a comprehensive database of spectral data, indicates the existence of an NMR spectrum for L-methionine, N-acetyl-, methyl ester, confirming that the compound has been analyzed using this technique. However, the detailed spectral data, including peak lists and assignments, are not provided in the accessible records.[1]

For researchers and scientists in drug development, NMR spectroscopy is a critical tool for the structural elucidation and verification of synthesized compounds. The absence of published reference spectra for N-Acetyl-L-methionine methyl ester necessitates that researchers relying on this compound perform their own spectral analysis for structural confirmation.

Expected ¹H and ¹³C NMR Spectral Features

Based on the structure of N-Acetyl-L-methionine methyl ester, the following proton and carbon environments would be expected in ¹H and ¹³C NMR spectra, respectively. The exact chemical shifts would be dependent on the solvent and spectrometer frequency used.

¹H NMR:

  • A singlet for the acetyl methyl protons (CH₃-C=O).

  • A singlet for the ester methyl protons (O-CH₃).

  • A singlet for the S-methyl protons (S-CH₃).

  • A multiplet for the alpha-proton (α-CH).

  • Multiplets for the beta and gamma methylene protons (β-CH₂ and γ-CH₂).

  • A doublet for the amide proton (N-H), which may be broad and could exchange with deuterium in protic solvents.

¹³C NMR:

  • A signal for the acetyl methyl carbon (CH₃-C=O).

  • A signal for the ester methyl carbon (O-CH₃).

  • A signal for the S-methyl carbon (S-CH₃).

  • A signal for the alpha-carbon (α-C).

  • Signals for the beta and gamma methylene carbons (β-C and γ-C).

  • A signal for the acetyl carbonyl carbon (C=O).

  • A signal for the ester carbonyl carbon (C=O).

Standard Experimental Protocol for NMR Spectroscopy

For the acquisition of ¹H and ¹³C NMR spectra of a compound like N-Acetyl-L-methionine methyl ester, a standard protocol would be followed:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is crucial and depends on the solubility of the compound and the desired chemical shift referencing.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard parameters such as the spectral width, acquisition time, relaxation delay, and number of scans are set.

  • ¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired. This typically involves a short pulse sequence and a rapid acquisition time.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) or the residual solvent peak.

Data for N-Acetyl-L-methionine

For reference, ¹H and ¹³C NMR spectral data for the parent compound, N-Acetyl-L-methionine , are available. The following tables summarize representative data, though it is important to note that chemical shifts can vary with experimental conditions.

Table 1: ¹H NMR Spectral Data for N-Acetyl-L-methionine

Chemical Shift (ppm)MultiplicityAssignment (Tentative)
~4.4Multipletα-CH
~2.5-2.6Multipletγ-CH₂
~2.1SingletS-CH₃
~2.0SingletAcetyl CH₃
~1.9-2.1Multipletβ-CH₂

Note: Data is aggregated from publicly available spectra and may vary.[2]

Table 2: ¹³C NMR Spectral Data for N-Acetyl-L-methionine

Chemical Shift (ppm)Assignment (Tentative)
~174Carboxyl C=O
~172Acetyl C=O
~52α-C
~30β-C
~30γ-C
~22Acetyl CH₃
~15S-CH₃

Note: Data is aggregated from publicly available spectra and may vary.

Logical Workflow for Compound Characterization

For any newly synthesized or commercial compound for which reference spectral data is unavailable, a logical workflow for characterization is essential.

Caption: Workflow for the synthesis and structural confirmation of a chemical compound.

References

Foundational

In-Depth Technical Guide to the Mass Spectrometry Analysis of N-Acetyl-L-methionine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mass spectrometry analysis of N-Acetyl-L-methionine methyl ester, a derivative frequently used...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of N-Acetyl-L-methionine methyl ester, a derivative frequently used for the quantification of L-methionine in complex biological matrices. This document details the necessary derivatization protocols, typical mass spectrometry parameters, and expected fragmentation patterns.

Introduction

N-Acetyl-L-methionine methyl ester is a chemically modified form of the essential amino acid L-methionine. The derivatization, which involves the esterification of the carboxyl group and acetylation of the amino group, is primarily performed to enhance the volatility and thermal stability of the analyte. This makes it highly suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of components in a mixture. Understanding the mass spectrometric behavior of this derivative is crucial for developing robust analytical methods in metabolomics, nutritional science, and pharmaceutical research.

Experimental Protocols

A detailed experimental protocol for the derivatization of L-methionine to N-Acetyl-L-methionine methyl ester and its subsequent analysis by GC-MS is provided below.

Materials and Reagents
  • L-methionine standard or biological sample containing methionine

  • Anhydrous Methanol (CH₃OH)

  • Acetyl Chloride (CH₃COCl)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Triethylamine ((C₂H₅)₃N)

  • Acetone (CH₃COCH₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas for drying

  • Heating block or water bath

  • GC-MS system with an electron ionization (EI) source

Derivatization Procedure: Two-Step N-Acetylation and Methylation
  • Sample Preparation : Lyophilize or evaporate the aqueous sample containing L-methionine to complete dryness in a glass reaction vial.

  • Methyl Esterification :

    • Prepare a solution of acidified methanol by slowly adding acetyl chloride to anhydrous methanol (e.g., a 4:25 v/v ratio).

    • Add the acidified methanol solution to the dried sample.

    • Seal the vial and heat at 70°C for 1 hour to convert L-methionine to L-methionine methyl ester.

    • After heating, evaporate the reagent under a gentle stream of nitrogen gas.

  • N-Acetylation :

    • Prepare an acetylation reagent by mixing acetic anhydride, triethylamine, and acetone (e.g., in a 1:2:5 v/v/v ratio).

    • Add the acetylation reagent to the dried L-methionine methyl ester residue.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Evaporate the reagent under a gentle stream of nitrogen gas.

  • Extraction :

    • Resuspend the dried derivative in a suitable organic solvent, such as ethyl acetate.

    • Add a small amount of anhydrous sodium sulfate to remove any residual moisture.

    • The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
  • Gas Chromatograph : Agilent 7890B GC System (or equivalent)

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar stationary phase column for better peak shape.

  • Injector Temperature : 250°C

  • Injection Mode : Splitless (1 µL injection volume)

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Mass Spectrometer : Agilent 5977A MSD (or equivalent)

  • Ionization Mode : Electron Ionization (EI) at 70 eV

  • Ion Source Temperature : 230°C

  • Quadrupole Temperature : 150°C

  • Mass Scan Range : m/z 40-400

Mass Spectrometry Data and Fragmentation Analysis

The molecular weight of N-Acetyl-L-methionine methyl ester (C₈H₁₅NO₃S) is 205.28 g/mol . Upon electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 205. The fragmentation of this molecular ion provides a characteristic pattern that can be used for its identification.

Quantitative Data

The following table summarizes the major expected fragment ions for N-Acetyl-L-methionine methyl ester based on common fragmentation patterns of N-acetylated amino acid methyl esters.

m/zProposed Fragment StructureLossRelative Intensity (%)
205[C₈H₁₅NO₃S]⁺˙Molecular Ion (M⁺˙)Not Available
174[M - OCH₃]⁺Loss of a methoxy radicalNot Available
146[M - COOCH₃]⁺Loss of the carbomethoxy groupNot Available
114[CH(NHCOCH₃)CH₂CH₂SCH₃]⁺Cleavage of the Cα-C(O) bondNot Available
88[CH(NHCOCH₃)]⁺Side chain cleavageNot Available
61[CH₂CH₂SCH₃]⁺Cleavage at the α-carbonNot Available
43[CH₃CO]⁺Acetyl cationNot Available

Note: While these fragments are predicted based on established fragmentation mechanisms, a publicly available, complete mass spectrum with validated relative intensities could not be sourced for N-Acetyl-L-methionine methyl ester.

Visualizations

Metabolic Pathway of L-Methionine

N-Acetyl-L-methionine is metabolically linked to the L-methionine cycle, a crucial pathway for cellular methylation reactions and the synthesis of other important molecules.

Metabolic Pathway of L-Methionine L_Methionine L-Methionine NAM N-Acetyl-L-methionine L_Methionine->NAM Acetylation Protein Protein Synthesis L_Methionine->Protein Incorporation SAM S-Adenosylmethionine (SAM) L_Methionine->SAM Methionine Adenosyltransferase NAM->L_Methionine Deacetylation SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->L_Methionine Methionine Synthase Cysteine Cysteine Synthesis Homocysteine->Cysteine

Metabolic context of N-Acetyl-L-methionine.
Experimental Workflow

The overall experimental workflow for the analysis of N-Acetyl-L-methionine methyl ester is depicted below.

Experimental Workflow Sample Sample Preparation (e.g., Biological Fluid) Esterification Methyl Esterification (Acidified Methanol, 70°C) Sample->Esterification Acetylation N-Acetylation (Acetic Anhydride, 60°C) Esterification->Acetylation Extraction Solvent Extraction (Ethyl Acetate) Acetylation->Extraction GCMS GC-MS Analysis (EI, 70 eV) Extraction->GCMS Data Data Analysis (Fragmentation Pattern) GCMS->Data

GC-MS analysis workflow.
Fragmentation Pathway of N-Acetyl-L-methionine Methyl Ester

The proposed electron ionization fragmentation pathway for N-Acetyl-L-methionine methyl ester is illustrated below.

Fragmentation Pathway M N-Acetyl-L-methionine methyl ester [M]⁺˙ m/z = 205 F174 [M - OCH₃]⁺ m/z = 174 M->F174 - •OCH₃ F146 [M - COOCH₃]⁺ m/z = 146 M->F146 - •COOCH₃ F61 [CH₂CH₂SCH₃]⁺ m/z = 61 M->F61 α-cleavage F43 [CH₃CO]⁺ m/z = 43 M->F43 amide cleavage F114 [M - COOCH₃ - S]⁺ m/z = 114 F146->F114 - S

Proposed fragmentation of the molecular ion.

Exploratory

The Prodrug Potential of N-Acetylated Amino Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary N-acetylated amino acid esters represent a promising class of compounds with significant potential in drug development. This technical gui...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylated amino acid esters represent a promising class of compounds with significant potential in drug development. This technical guide explores the core biological functions of these modified amino acids, focusing on their enhanced pharmacokinetic properties and their roles in crucial physiological pathways. By masking the polar functional groups of amino acids through N-acetylation and esterification, these derivatives exhibit increased lipophilicity, leading to improved membrane permeability and oral bioavailability. This prodrug strategy allows for targeted delivery and subsequent intracellular enzymatic conversion to the parent amino acid, thereby amplifying its therapeutic effects. This guide provides an in-depth analysis of key examples, including N-acetylcysteine ethyl ester (NACET) as a potent antioxidant and glutathione precursor, N-acetyl-leucine as a novel therapeutic for neurological disorders by switching membrane transporter affinity, and N-acetyl-L-tryptophan ethyl ester as an efficient precursor for the neurotransmitter serotonin. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Rationale for N-Acetylated Amino Acid Esters

Amino acids are fundamental to numerous physiological processes, and their therapeutic applications are vast. However, their inherent polarity often limits their efficacy as drugs due to poor absorption and inability to cross cellular membranes, including the blood-brain barrier. To overcome these limitations, chemical modifications can be employed to create prodrugs that enhance their pharmacokinetic profiles. N-acetylation and esterification of amino acids is a key strategy in this endeavor.

The addition of an acetyl group to the N-terminus and an ethyl or other alkyl group to the C-terminus neutralizes the zwitterionic nature of the amino acid, significantly increasing its lipophilicity. This enhanced lipophilicity facilitates passive diffusion across biological membranes, leading to improved oral bioavailability and tissue distribution. Once inside the cell, endogenous esterases and amidases hydrolyze the ester and acetyl groups, respectively, releasing the parent amino acid to exert its biological effect. This targeted intracellular delivery mechanism can lead to higher local concentrations of the active compound, maximizing its therapeutic potential while minimizing systemic side effects.

Case Study: N-Acetylcysteine Ethyl Ester (NACET) - A Superior Glutathione Precursor

N-acetylcysteine (NAC) is a well-known antioxidant and mucolytic agent. However, its clinical utility is hampered by low oral bioavailability. NACET, the ethyl ester of NAC, was developed to address this limitation.

Biological Function and Mechanism of Action

NACET's primary biological function is to serve as a highly efficient intracellular cysteine and, consequently, glutathione (GSH) precursor.[1][2] GSH is a critical endogenous antioxidant, playing a key role in cellular detoxification and protection against oxidative stress. Due to its increased lipophilicity, NACET readily crosses cell membranes.[3] Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to yield NAC and ethanol. The resulting NAC is then more slowly deacetylated to produce L-cysteine, the rate-limiting substrate for GSH synthesis.[3] This "entrapment" mechanism, where the lipophilic prodrug is converted to its hydrophilic active form intracellularly, leads to a significant accumulation of cysteine and a subsequent increase in GSH levels within the cell.[1][3]

Quantitative Data

The superior pharmacokinetic profile of NACET compared to NAC has been demonstrated in preclinical studies.

ParameterN-Acetylcysteine (NAC)N-Acetylcysteine Ethyl Ester (NACET)Reference
Oral Bioavailability (rat) < 5%~60%[3][4]
Cmax (oral, rat) 69 ± 10 µM96 ± 15 µM[3]
Tmax (oral, rat) 120 min10 min[3]
Cmax (IV, rat) 1250 ± 220 µM75 ± 12 µM[3]
t1/2 (IV, rat) 4.35 ± 0.57 h0.36 ± 0.06 h[3]

Furthermore, studies have quantified the significant impact of NACET on intracellular GSH levels.

Cell/Tissue TypeTreatmentFold Increase in GSHReference
ARPE-19 cells 1 mM NACET for 16h~2.5-fold[5]
Rat Eyes (in vivo) 50 mg/kg oral NACETSignificant increase at 4h[5]
Experimental Protocols

This protocol is a representative synthesis. Specific conditions may require optimization.

  • Dissolution: Dissolve N-acetylcysteine in absolute ethanol.

  • Esterification: Cool the solution in an ice bath and slowly add thionyl chloride dropwise while stirring.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

  • Cell Culture: Plate cells (e.g., ARPE-19) in a suitable multi-well plate and allow them to adhere and grow to a desired confluency.

  • Treatment: Treat the cells with varying concentrations of NACET or NAC for a specified period (e.g., 16 hours). Include an untreated control group.

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

  • GSH Quantification: Determine the intracellular GSH concentration using a commercially available GSH assay kit, which is typically based on the reaction of GSH with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Normalization: Measure the total protein concentration in each lysate using a protein assay (e.g., Bradford assay) and normalize the GSH concentration to the protein content.

Signaling Pathway

Glutathione_Metabolism NACET_ext NACET NACET_int NACET NACET_ext->NACET_int NAC NAC NACET_int->NAC Esterase Cysteine Cysteine NAC->Cysteine Amidase (slow) gamma_GC γ-Glutamylcysteine Cysteine->gamma_GC GSH Glutathione (GSH) GS GSH Synthetase GCL Glutamate-Cysteine Ligase (GCL) Glutamate Glutamate Glycine Glycine Glutamate->gamma_GC Glycine->GSH gamma_GC->GSH

Glutathione synthesis pathway enhanced by NACET.

Case Study: N-Acetyl-Leucine - A Transporter-Switching Neurotherapeutic

N-acetyl-leucine has emerged as a promising therapeutic agent for a range of neurological disorders, including Niemann-Pick disease type C and other cerebellar ataxias.[2] Its efficacy is attributed to a unique mechanism involving a switch in its cellular uptake transporter compared to its parent amino acid, L-leucine.

Biological Function and Mechanism of Action

L-leucine is transported into cells primarily by the L-type amino acid transporter 1 (LAT1), a high-affinity, low-capacity transporter that can become saturated.[2] N-acetylation of L-leucine converts the zwitterionic amino acid into an anion at physiological pH.[4] This chemical modification fundamentally alters its interaction with membrane transporters. N-acetyl-leucine is no longer a substrate for LAT1 but is instead recognized and transported by organic anion transporters (OATs), specifically OAT1 and OAT3.[1][4] These transporters have a lower affinity but a higher capacity for N-acetyl-leucine, meaning that its uptake is less likely to become saturated at therapeutic concentrations.[2] This switch to a high-capacity transport system allows for greater intracellular accumulation of N-acetyl-leucine, which can then be deacetylated to release L-leucine to exert its neuroprotective effects.

Quantitative Data

The interaction of N-acetyl-leucine with OAT1 and OAT3 has been quantified through inhibition and uptake studies.

ParameterOAT1OAT3Reference
IC50 5.6 mM0.6 mM[1]
Km ~11 mM~8 mM[2]
Experimental Protocols
  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably overexpressing either OAT1 or OAT3, alongside a mock-transfected control cell line.

  • Plating: Seed the cells into 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Uptake Initiation: Initiate the uptake by adding the transport buffer containing radio-labeled or fluorescently-tagged N-acetyl-leucine at various concentrations.

  • Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Cell Lysis and Quantification: Lyse the cells and quantify the amount of internalized substrate using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Subtract the uptake in mock-transfected cells from that in OAT-expressing cells to determine the transporter-specific uptake. Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

  • Cell Culture and Plating: As described in the uptake assay.

  • Pre-incubation: Wash the cells with pre-warmed transport buffer.

  • Inhibition: Add transport buffer containing a fixed concentration of a known, labeled OAT substrate (e.g., [3H]para-aminohippuric acid for OAT1 or [3H]estrone-3-sulfate for OAT3) and varying concentrations of the inhibitor (N-acetyl-leucine).

  • Incubation, Termination, and Quantification: Proceed as described in the uptake assay.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of N-acetyl-leucine and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

OAT_Inhibition_Workflow start Start cell_culture Culture HEK293 cells (OAT1/OAT3 expressing & Mock) start->cell_culture plating Seed cells in 24-well plates cell_culture->plating pre_incubation Wash with transport buffer plating->pre_incubation inhibition_step Add labeled OAT substrate + varying concentrations of N-acetyl-leucine pre_incubation->inhibition_step incubation Incubate at 37°C inhibition_step->incubation termination Stop uptake with ice-cold buffer incubation->termination lysis Lyse cells and quantify internalized substrate termination->lysis data_analysis Calculate % inhibition and determine IC50 lysis->data_analysis end End data_analysis->end

Workflow for OAT inhibition assay.

Case Study: N-Acetyl-L-Tryptophan Ethyl Ester - An Enhanced Serotonin Precursor

Serotonin (5-hydroxytryptamine) is a critical neurotransmitter involved in the regulation of mood, sleep, and appetite. Its synthesis in the brain is dependent on the availability of its precursor, L-tryptophan. Direct administration of L-tryptophan can be limited by its transport across the blood-brain barrier. N-acetyl-L-tryptophan ethyl ester is designed to overcome this limitation.[6]

Biological Function and Mechanism of Action

Similar to the other examples, N-acetyl-L-tryptophan ethyl ester is a more lipophilic derivative of L-tryptophan, which enhances its ability to cross the blood-brain barrier.[6] Once in the central nervous system, it is believed to be hydrolyzed by esterases and amidases to release L-tryptophan. This increases the local concentration of the precursor amino acid, thereby driving the enzymatic synthesis of serotonin. This approach has the potential to be a more effective strategy for modulating serotonergic neurotransmission compared to the administration of L-tryptophan alone.

Experimental Protocols

This protocol is a representative synthesis. Specific conditions may require optimization.

  • Dissolution: Suspend L-tryptophan in ethanol.

  • Acetylation: Add acetic anhydride to the suspension and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Esterification: After the N-acetylation is complete, cool the reaction mixture in an ice bath and add thionyl chloride dropwise.

  • Reflux: Allow the mixture to warm to room temperature and then reflux for 2-4 hours.

  • Work-up: After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., aqueous ethanol).

  • Characterization: Confirm the identity and purity of the product using NMR, IR, and mass spectrometry.

  • Animal Model: Use a suitable animal model, such as rats or mice.

  • Administration: Administer N-acetyl-L-tryptophan ethyl ester via an appropriate route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.

  • Time Course: Euthanize animals at different time points after administration.

  • Brain Tissue Dissection: Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, prefrontal cortex).

  • Homogenization: Homogenize the brain tissue in a suitable buffer.

  • Serotonin Quantification: Measure the concentration of serotonin in the brain homogenates using a validated method such as high-performance liquid chromatography (HPLC) with electrochemical detection or a commercially available serotonin ELISA kit.[3][5][7][8]

  • Data Analysis: Compare the serotonin levels in the treated groups to the control group to determine the effect of N-acetyl-L-tryptophan ethyl ester administration.

Logical Relationship

Serotonin_Synthesis_Prodrug Prodrug N-Acetyl-L-Tryptophan Ethyl Ester BBB Blood-Brain Barrier Prodrug->BBB Enhanced Permeability Tryptophan L-Tryptophan BBB->Tryptophan Hydrolysis in CNS Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Rate-limiting step Serotonin Serotonin (5-HT) Five_HTP->Serotonin TPH Tryptophan Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase

References

Foundational

A Technical Guide to N-Acetyl-L-methionine and its Role as a Precursor in Cellular Methylation

For Researchers, Scientists, and Drug Development Professionals Introduction Cellular methylation is a fundamental epigenetic mechanism and a critical component of numerous biochemical pathways. It involves the transfer...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular methylation is a fundamental epigenetic mechanism and a critical component of numerous biochemical pathways. It involves the transfer of a methyl group to substrates such as DNA, RNA, proteins, and lipids, thereby regulating gene expression, protein function, and cellular metabolism. The universal methyl donor for these reactions is S-adenosylmethionine (SAM or AdoMet).[1][2] The availability of SAM is intrinsically linked to the methionine cycle, which relies on the essential amino acid L-methionine.[3][4]

This technical guide explores the role of N-Acetyl-L-methionine (NAM) in cellular methylation. It is important to note that while this guide addresses the core topic, the available scientific literature predominantly focuses on N-Acetyl-L-methionine rather than its methyl ester derivative. Research has established that NAM is nutritionally and metabolically equivalent to L-methionine, functioning as a bioavailable precursor that feeds directly into the SAM cycle.[5][6] Therefore, its primary role in cellular methylation is to serve as a reliable source for L-methionine, which is then converted to SAM.[7][8] This document will detail the metabolic pathway, summarize the available comparative data, provide relevant experimental protocols, and visualize the key processes.

Biochemical Context: The S-Adenosylmethionine (SAM) Cycle

The SAM cycle is the central metabolic pathway governing cellular methylation. L-methionine, supplied either directly or from the metabolism of precursors like NAM, is the starting point.

  • Activation of Methionine: The cycle begins with the conversion of L-methionine and ATP into S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT).[3]

  • Methyl Group Transfer: SAM donates its activated methyl group to a vast array of substrates in reactions catalyzed by methyltransferase enzymes. This process yields a methylated substrate and S-adenosylhomocysteine (SAH).[1]

  • Regeneration of Homocysteine: SAH is a potent inhibitor of methyltransferases, and its removal is crucial for maintaining methylation capacity. The enzyme SAH hydrolase (AHCY) hydrolyzes SAH to homocysteine and adenosine.[1]

  • Remethylation to Methionine: Homocysteine is remethylated to form L-methionine, a reaction primarily catalyzed by methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate. This step closes the cycle.[3]

N-Acetyl-L-methionine enters this pathway after it is converted to L-methionine. The enzyme Aminoacylase-1 (ACY1) hydrolyzes NAM into L-methionine and acetate, making the essential amino acid available for the SAM cycle.[9][10]

SAM_Cycle cluster_0 Metabolism of NAM cluster_1 The SAM Cycle NAM N-Acetyl-L-methionine Met L-Methionine NAM->Met Aminoacylase-1 (ACY1) Met_cycle L-Methionine Met->Met_cycle Enters Cycle SAM S-Adenosylmethionine (SAM) Met_cycle->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (CH3 donation) Hcy Homocysteine SAH->Hcy AHCY Hcy->Met_cycle Methionine Synthase

Caption: Metabolic conversion of NAM and its entry into the SAM cycle.

Quantitative Data: Metabolic Equivalence of N-Acetyl-L-methionine

A key study in Sprague-Dawley rats demonstrated that the metabolic fate of 35S from orally administered 35S-labeled NAM was nearly identical to that of 35S-labeled L-methionine.[5] This indicates that once deacetylated, the resulting methionine is incorporated into the body's metabolic pools, including protein synthesis and, by extension, the SAM cycle, in the same manner as free L-methionine.

Parameter35S from N-Acetyl-L-methionine35S from L-MethionineConclusion
Tissue Distribution of 35S Similar across all time points (3, 24, 168 hrs)Similar across all time points (3, 24, 168 hrs)Equivalent bioavailability and tissue uptake.[5]
Protein Specific Activities Same as L-methionine groupSame as NAM groupEquivalent incorporation into proteins.[5]
35S Excretion (168 hrs) ~30% in urine and feces~30% in urine and fecesSimilar rates of metabolic turnover and excretion.[5]
Table 1: Summary of a comparative metabolism study demonstrating the equivalence of N-Acetyl-L-methionine and L-Methionine. Data sourced from Cho et al.[5]

Experimental Protocols

To assess the efficacy of N-Acetyl-L-methionine or its methyl ester derivative as a methylation-supporting agent, a cell-based assay measuring global DNA methylation is a robust approach.

Protocol: Global DNA Methylation Assay Using ELISA

This protocol outlines a method to quantify global changes in 5-methylcytosine (5-mC) in cultured cells supplemented with a methionine precursor.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HEK293, HepG2) in standard growth medium. For a more controlled experiment, utilize a methionine-restricted medium as the base.

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Prepare treatment media:

    • Control Group: Methionine-restricted medium.
    • Positive Control: Medium supplemented with L-methionine (e.g., 200 µM).
    • Test Group: Medium supplemented with N-Acetyl-L-methionine or its methyl ester at equimolar concentrations to the L-methionine group.

  • Replace the standard medium with the respective treatment media and incubate for a defined period (e.g., 24-72 hours) to allow for metabolic incorporation and effects on DNA methylation.

2. Genomic DNA Extraction:

  • Harvest cells by trypsinization or scraping.

  • Extract genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.

  • Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~1.8 is considered pure.

3. Global DNA Methylation Quantification (ELISA-based):

  • Use a commercial global DNA methylation ELISA kit (e.g., from Abcam, Zymo Research, or EpiGentek).

  • The general principle involves immobilizing genomic DNA onto a strip well plate.

  • A specific capture antibody that recognizes 5-methylcytosine (5-mC) is added to the wells.

  • A detection antibody conjugated to an enzyme (like horseradish peroxidase, HRP) is then added, which binds to the capture antibody.

  • A substrate solution is added, which develops a color in proportion to the amount of enzyme present.

  • Stop the reaction and measure the absorbance on a microplate reader.

  • Calculate the percentage of 5-mC in each sample based on a standard curve provided with the kit.

4. Data Analysis:

  • Compare the %5-mC between the control, positive control, and test groups.

  • A statistically significant increase in %5-mC in the test group relative to the control, similar to the positive control, would indicate that the compound effectively supports global DNA methylation.

Experimental_Workflow cluster_workflow Experimental Workflow: Global DNA Methylation Assay A 1. Cell Seeding & Culture (Methionine-restricted medium) B 2. Treatment Supplementation - Control (No supplement) - L-Methionine (Positive Control) - Test Compound A->B C 3. Incubation (24-72 hours) B->C D 4. Cell Harvesting & Genomic DNA Extraction C->D E 5. DNA Quantification & Purity Check D->E F 6. ELISA Assay - DNA binding to plate - Antibody incubation - Color development E->F G 7. Absorbance Reading (Plate Reader) F->G H 8. Data Analysis (Calculate %5-mC & Compare Groups) G->H

Caption: Workflow for assessing a compound's effect on cellular DNA methylation.

Conclusion

N-Acetyl-L-methionine serves as a valuable precursor to L-methionine, demonstrating metabolic and nutritional equivalence.[6] Its role in cellular methylation is indirect but essential, as it replenishes the L-methionine pool required for the synthesis of the universal methyl donor, S-adenosylmethionine. By providing a bioavailable source of methionine, NAM supports the integrity of the SAM cycle, which is fundamental for epigenetic regulation and overall cellular health.[7][8] While direct experimental data on the N-Acetyl-L-methionine methyl ester derivative is scarce, its structural similarity suggests it would likely function analogously, though this requires empirical validation. Future research should focus on direct comparisons of NAM and its derivatives on cellular SAM/SAH ratios and their efficacy in models of methylation-deficient diseases.

References

Exploratory

N-Acetyl-L-methionine Methyl Ester as a Precursor for S-adenosylmethionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary S-adenosylmethionine (SAMe) is a critical molecule in numerous cellular processes, acting as the primary methyl group donor in the methyla...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-adenosylmethionine (SAMe) is a critical molecule in numerous cellular processes, acting as the primary methyl group donor in the methylation of DNA, proteins, and neurotransmitters.[1] The efficient synthesis of SAMe is of significant interest for therapeutic and research applications. While L-methionine is the direct natural precursor for SAMe biosynthesis, derivatives such as N-Acetyl-L-methionine have been explored for their potential to enhance bioavailability. This technical guide examines the prospective role of N-Acetyl-L-methionine methyl ester as a precursor for SAMe. Based on available scientific literature, this document outlines the hypothetical metabolic pathway, summarizes relevant enzymatic processes, and provides a framework for future research into this compound's utility.

It is important to note that direct studies on N-Acetyl-L-methionine methyl ester as a precursor to SAMe are not prevalent in the current scientific literature. Therefore, the pathway described herein is predicated on established biochemical principles of ester hydrolysis and amino acid metabolism.

The Hypothetical Metabolic Pathway

For N-Acetyl-L-methionine methyl ester to serve as a precursor for SAMe, it would need to undergo a two-step conversion to yield L-methionine, the direct substrate for SAMe synthesis.

  • De-esterification: The methyl ester group is first hydrolyzed to yield N-Acetyl-L-methionine and methanol. This reaction is likely catalyzed by non-specific esterases present in the body.

  • Deacetylation: The resulting N-Acetyl-L-methionine is then deacetylated by an acylase, such as Aminoacylase I, to produce L-methionine and acetate.[2][3]

  • SAMe Synthesis: The liberated L-methionine enters the methionine cycle, where it is converted to SAMe by the enzyme Methionine Adenosyltransferase (MAT) in an ATP-dependent reaction.[4][5]

This proposed pathway highlights the necessary enzymatic steps to convert the synthetic precursor into a biochemically active molecule.

Metabolic_Pathway cluster_precursor Precursor Metabolism cluster_same_cycle Methionine Cycle NALMME N-Acetyl-L-methionine Methyl Ester NALM N-Acetyl-L-methionine NALMME->NALM Esterase LMET L-Methionine NALM->LMET Acylase I SAMe S-adenosylmethionine (SAMe) LMET->SAMe Methionine Adenosyltransferase (MAT) + ATP

Figure 1: Proposed metabolic pathway of N-Acetyl-L-methionine methyl ester to SAMe.

Key Enzymatic Conversions

Hydrolysis of N-Acetyl-L-methionine

The deacetylation of N-Acetyl-L-methionine is a well-characterized enzymatic reaction. Porcine kidney acylase I is commonly used in laboratory and industrial settings for this conversion.

Experimental Protocol: Enzymatic Hydrolysis of N-Acetyl-L-methionine

This protocol is adapted from studies on the kinetics of acylase I.[3][6]

  • Stock Solution Preparation:

    • Prepare a 400 mM stock solution of N-Acetyl-DL-methionine in D₂O, buffered with KH₂PO₄. Adjust the pH to 7.0 with a sodium hydroxide solution.

    • Prepare an enzyme stock solution by dissolving porcine acylase and CoCl₂·6H₂O in D₂O.

  • Reaction Setup:

    • Transfer 500 µL of the N-Acetyl-DL-methionine solution to an NMR tube.

    • Initiate the reaction by adding a specific volume of the enzyme stock solution.

  • Monitoring the Reaction:

    • Acquire ¹H NMR spectra at regular intervals to monitor the decrease in the substrate concentration and the increase in the L-methionine product concentration. The chemical shifts of the α-methine protons of the substrate and product are distinct, allowing for quantification.

  • Data Analysis:

    • Integrate the relevant peaks in the NMR spectra to determine the concentrations of the substrate and product over time.

    • This data can be used to calculate reaction rates and kinetic parameters such as Vmax and KM.

Synthesis of S-adenosylmethionine

The enzymatic synthesis of SAMe from L-methionine and ATP is catalyzed by Methionine Adenosyltransferase (MAT).

Experimental Protocol: Enzymatic Synthesis of SAMe

This protocol is based on established methods for the enzymatic production of SAMe.[7][8]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl) at the optimal pH for the specific MAT enzyme being used (typically around pH 7.0-8.0).

    • The reaction mixture should contain:

      • L-methionine (e.g., 65 mM)

      • ATP (e.g., 50 mM)

      • Magnesium sulfate (e.g., 100 mM)

      • Potassium sulfate (e.g., 50 mM)

      • Optionally, additives like sodium p-toluenesulfonate (400 mM) can be included to overcome product inhibition of some MAT enzymes.

  • Enzyme Addition:

    • Add purified MAT enzyme (soluble or immobilized) to the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 8 hours).

  • Monitoring and Purification:

    • The conversion of ATP to SAMe can be monitored by HPLC, analyzing the consumption of ATP and the formation of the SAMe product.

    • The resulting SAMe can be purified using standard chromatographic techniques.

Quantitative Data

While no direct quantitative data exists for the conversion of N-Acetyl-L-methionine methyl ester to SAMe, data for the individual hypothetical steps can be informative.

Table 1: Kinetic Parameters for Related Enzymatic Reactions

EnzymeSubstrateProductKmVmaxOrganism/Source
Acylase IN-Acetyl-L-methionineL-Methionine--Hog Kidney
Methionine Adenosyltransferase (MAT)L-MethionineSAMe--Escherichia coli
Methionine Adenosyltransferase (MAT)ATPSAMe0.18 mM-Escherichia coli (I303V variant)

Note: Specific Km and Vmax values for Acylase I with N-Acetyl-L-methionine and for MAT with L-methionine can vary depending on the specific enzyme variant and reaction conditions. The provided table indicates the availability of such data in the literature rather than specific values.

Signaling Pathways and Experimental Workflows

The end-product of this proposed pathway, SAMe, is a central molecule in one-carbon metabolism.

SAMe_Cycle LMET L-Methionine SAMe S-adenosylmethionine (SAMe) LMET->SAMe MAT + ATP SAH S-adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases (Methylation of DNA, proteins, etc.) HCY Homocysteine SAH->HCY SAH Hydrolase HCY->LMET Methionine Synthase + 5-Methyl-THF

Figure 2: The central role of SAMe in the Methionine Cycle.

An experimental workflow to validate the proposed metabolic pathway for N-Acetyl-L-methionine methyl ester would involve several key stages.

Experimental_Workflow Synthesis Chemical Synthesis of N-Acetyl-L-methionine Methyl Ester InVitro In Vitro Enzymatic Assays (Esterase, Acylase, MAT) Synthesis->InVitro CellCulture Cell Culture Studies (Metabolite Tracing) Synthesis->CellCulture DataAnalysis Data Analysis and Pathway Validation InVitro->DataAnalysis InVivo In Vivo Animal Studies (Pharmacokinetics and SAMe Levels) CellCulture->InVivo InVivo->DataAnalysis

Figure 3: Experimental workflow for validating the precursor role.

Conclusion and Future Directions

N-Acetyl-L-methionine methyl ester presents a chemically stable derivative of L-methionine that could potentially serve as a prodrug for enhancing intracellular SAMe levels. The proposed metabolic pathway, involving sequential de-esterification and deacetylation, is biochemically plausible. However, a lack of direct experimental evidence necessitates further research to validate this hypothesis.

Future studies should focus on:

  • Enzymatic Conversion Studies: Investigating the substrate specificity of relevant esterases and acylases for N-Acetyl-L-methionine methyl ester.

  • Cellular Uptake and Metabolism: Utilizing isotope-labeled N-Acetyl-L-methionine methyl ester in cell culture models to trace its metabolic fate and quantify its conversion to L-methionine and subsequently to SAMe.

  • In Vivo Pharmacokinetics: Conducting animal studies to determine the bioavailability of N-Acetyl-L-methionine methyl ester and its efficacy in elevating tissue and plasma SAMe concentrations.

By systematically addressing these research questions, the potential of N-Acetyl-L-methionine methyl ester as a valuable precursor for S-adenosylmethionine can be fully elucidated, paving the way for novel therapeutic strategies.

References

Protocols & Analytical Methods

Method

Synthesis of N-Acetyl-L-methionine Methyl Ester: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive protocol for the synthesis of N-Acetyl-L-methionine methyl ester, a derivative of the essential amino acid L-methioni...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of N-Acetyl-L-methionine methyl ester, a derivative of the essential amino acid L-methionine. This compound serves as a valuable building block in peptide synthesis and drug discovery, offering a protected form of methionine for various chemical transformations. The protocol outlined below follows a reliable two-step synthetic route, beginning with the esterification of L-methionine followed by the N-acetylation of the resulting methyl ester.

Chemical Data and Properties

A summary of the key quantitative data for the reactants, intermediates, and the final product is presented in Table 1. This information is crucial for calculating molar equivalents, monitoring reaction progress, and characterizing the synthesized compounds.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Key Spectroscopic Data
L-MethionineC₅H₁₁NO₂S149.21281 (dec.)-
L-Methionine Methyl Ester HydrochlorideC₆H₁₄ClNO₂S199.70~151¹H-NMR (D₂O): δ 4.51 (t), 3.79 (s), 3.30 (d). ¹³C-NMR (D₂O): δ 169.2, 54.0, 51.6, 35.7.[1]
Acetic AnhydrideC₄H₆O₃102.09-73.1-
N-Acetyl-L-methionine Methyl Ester C₈H₁₅NO₃S 205.28 Not availableMS (EI): m/z 205 (M⁺).[2]
N-Acetyl-L-methionine (for reference)C₇H₁₃NO₃S191.25103-106¹H NMR (D₂O, pH 7): δ 4.39, 2.60, 2.53, 2.13, 2.10, 2.02, 1.99, 1.93.[3] ¹³C NMR (D₂O): δ 177.5, 174.5, 54.5, 31.5, 30.0, 22.5, 15.0.[4]

Experimental Protocols

The synthesis of N-Acetyl-L-methionine methyl ester is performed in two main experimental stages:

  • Esterification of L-methionine to L-methionine methyl ester hydrochloride.

  • N-acetylation of L-methionine methyl ester hydrochloride to N-Acetyl-L-methionine methyl ester.

A detailed methodology for each of these key experiments is provided below.

Protocol 1: Synthesis of L-Methionine Methyl Ester Hydrochloride

This procedure details the esterification of L-methionine using methanol and a suitable acid catalyst.

Materials:

  • L-Methionine

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-methionine (1 equivalent) in anhydrous methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension. Alternatively, bubble hydrogen chloride gas through the mixture.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, L-methionine methyl ester hydrochloride, can be purified by recrystallization from a mixture of methanol and diethyl ether to yield a white solid.

Protocol 2: Synthesis of N-Acetyl-L-methionine Methyl Ester

This protocol describes the N-acetylation of the previously synthesized L-methionine methyl ester hydrochloride.

Materials:

  • L-Methionine methyl ester hydrochloride

  • Acetic anhydride

  • A suitable base (e.g., triethylamine, sodium bicarbonate)

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve L-methionine methyl ester hydrochloride (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (2.2 equivalents) to neutralize the hydrochloride salt and to act as a scavenger for the acetic acid byproduct.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Acetyl-L-methionine methyl ester.

  • The crude product can be purified by column chromatography on silica gel.

Visualized Experimental Workflow and Reaction Pathway

The following diagrams illustrate the logical flow of the synthesis and the chemical transformations involved.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Acetylation L_Met L-Methionine Ester_Product L-Methionine Methyl Ester Hydrochloride L_Met->Ester_Product  Reaction   Reagents1 Methanol (MeOH) Thionyl Chloride (SOCl₂) Reagents1->Ester_Product Final_Product N-Acetyl-L-methionine Methyl Ester Ester_Product->Final_Product  Reaction   Reagents2 Acetic Anhydride Base Reagents2->Final_Product Purification Purification Final_Product->Purification Characterization Characterization Purification->Characterization Reaction_Pathway L_Met L-Methionine (Starting Material) Ester L-Methionine Methyl Ester (Intermediate) L_Met->Ester + MeOH, H⁺ Final_Product N-Acetyl-L-methionine Methyl Ester (Final Product) Ester->Final_Product + Acetic Anhydride

References

Application

Purification of N-Acetyl-L-methionine Methyl Ester by Crystallization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction N-Acetyl-L-methionine methyl ester is a derivative of the essential amino acid L-methionine, often used in pharmaceutical research and developm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-methionine methyl ester is a derivative of the essential amino acid L-methionine, often used in pharmaceutical research and development as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount to ensure the safety and efficacy of the final drug product. Crystallization is a robust and widely employed technique for the purification of such compounds, offering the potential for high purity and yield. This document provides detailed application notes and protocols for the purification of N-Acetyl-L-methionine methyl ester by crystallization, based on established principles of organic chemistry and analogous procedures for similar compounds.

Principle of Crystallization

Crystallization is a solid-liquid separation technique in which a solute is transferred from a liquid solution to a pure solid crystalline phase. The principle underlying this purification method is the difference in solubility of the desired compound and its impurities in a given solvent or solvent system. Typically, the crude compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving impurities behind in the mother liquor.

Potential Impurities

During the synthesis of N-Acetyl-L-methionine methyl ester, several impurities can be introduced. Understanding these potential impurities is crucial for developing an effective purification strategy. Common impurities may include:

  • Unreacted Starting Materials: L-methionine, acetic anhydride, and methanol.

  • By-products of Acetylation: Di-acetylated methionine derivatives.

  • By-products of Esterification: Un-esterified N-Acetyl-L-methionine.

  • Racemization Products: N-Acetyl-D-methionine methyl ester.

  • Oxidation Products: N-Acetyl-L-methionine sulfoxide methyl ester.

  • Related Impurities: 4-(β-methylmercaptoethyl) oxazolone-5, which can be an impurity in the N-acetyl-L-methionine starting material[1].

Experimental Protocols

The following protocols are provided as a comprehensive guide for the crystallization of N-Acetyl-L-methionine methyl ester. It is recommended to perform small-scale trials to optimize solvent selection and crystallization conditions.

Protocol 1: Single Solvent Cooling Crystallization

This is the most common and straightforward crystallization technique.

1. Solvent Selection:

  • The ideal solvent should dissolve the crude N-Acetyl-L-methionine methyl ester well at elevated temperatures but poorly at lower temperatures.
  • Potential solvents to screen include ethyl acetate, acetone, isopropanol, ethanol, and mixtures with water or hexanes.
  • Based on data for the non-esterified N-acetyl-L-methionine, which is crystallizable from acetone, water, or ethyl acetate, these are good starting points for screening[2].

2. Procedure: a. Place the crude N-Acetyl-L-methionine methyl ester in a clean Erlenmeyer flask equipped with a magnetic stir bar. b. Add a small amount of the chosen solvent to the flask. c. Gently heat the mixture on a hot plate with stirring. d. Gradually add more solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent. e. Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for slow cooling, which promotes the formation of larger, purer crystals. f. If crystallization does not initiate upon cooling, scratch the inside of the flask with a glass rod or add a seed crystal of pure N-Acetyl-L-methionine methyl ester. g. Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield. h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor. j. Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Solvent-Antisolvent Crystallization

This method is useful when a suitable single solvent cannot be identified.

1. Solvent System Selection:

  • Select a "solvent" in which N-Acetyl-L-methionine methyl ester is highly soluble.
  • Select an "antisolvent" in which the compound is poorly soluble, but which is miscible with the "solvent".
  • Potential solvent/antisolvent pairs include:
  • Acetone / Hexane
  • Ethanol / Water
  • Ethyl Acetate / Hexane

2. Procedure: a. Dissolve the crude N-Acetyl-L-methionine methyl ester in a minimum amount of the "solvent" at room temperature. b. Slowly add the "antisolvent" dropwise to the stirred solution until the solution becomes slightly turbid (cloudy). c. If turbidity persists, add a few drops of the "solvent" until the solution becomes clear again. d. Allow the solution to stand undisturbed at room temperature. Crystals should form over time. e. To enhance crystal growth and yield, the flask can be loosely covered and stored at a lower temperature (e.g., 4°C). f. Isolate and dry the crystals as described in Protocol 1 (steps h-j).

Data Presentation

The following tables summarize illustrative data for the purification of N-Acetyl-L-methionine methyl ester. Note: The quantitative values presented here are for illustrative purposes and should be determined experimentally for each specific batch and process.

Table 1: Solubility Screening of N-Acetyl-L-methionine Methyl Ester

SolventSolubility at 25°C ( g/100 mL)Solubility at 75°C ( g/100 mL)Observations
Ethyl AcetateLowHighGood potential for cooling crystallization.
AcetoneModerateHighGood potential for cooling crystallization.
IsopropanolLowModerateMay require larger solvent volumes.
EthanolModerateHighPotential for cooling crystallization.
WaterVery LowLowUnsuitable as a single solvent.
HexaneInsolubleInsolublePotential as an antisolvent.
TolueneLowModerateMay be a suitable solvent.

Table 2: Illustrative Crystallization Process Parameters and Results

ParameterProtocol 1 (Ethyl Acetate)Protocol 2 (Acetone/Hexane)
Starting Material
Initial Mass (g)10.010.0
Initial Purity (%)95.095.0
Crystallization Conditions
Solvent(s)Ethyl AcetateAcetone / Hexane
Dissolution Temperature (°C)7525
Crystallization Temperature (°C)0-525
Results
Final Mass of Crystals (g)8.58.2
Yield (%)8582
Final Purity (%)>99.5>99.5
Melting Point (°C)104-106104-106

Mandatory Visualization

experimental_workflow start Start: Crude N-Acetyl-L-methionine Methyl Ester dissolution Dissolution in Hot Solvent (e.g., Ethyl Acetate) start->dissolution hot_filtration Hot Gravity Filtration (Optional: to remove insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling If no insoluble impurities hot_filtration->cooling ice_bath Cooling in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash Crystals with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying end End: Pure Crystalline Product drying->end

Caption: Workflow for the purification of N-Acetyl-L-methionine methyl ester by cooling crystallization.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the successful purification of N-Acetyl-L-methionine methyl ester by crystallization. Careful solvent selection and control of the cooling rate are critical factors in achieving high purity and yield. It is essential for researchers to perform optimization studies to tailor the crystallization process to their specific needs and the impurity profile of their crude material. The use of analytical techniques such as HPLC, NMR, and melting point determination is crucial for assessing the purity of the final product.

References

Method

Application Notes and Protocols for Purity Analysis of N-Acetyl-L-methionine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the analysis of N-Acetyl-L-methionine methyl ester purity using High-Performance Liquid Chromatog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of N-Acetyl-L-methionine methyl ester purity using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The protocols are designed to be readily implemented in a laboratory setting for quality control and research purposes.

Introduction

N-Acetyl-L-methionine methyl ester is a derivative of the essential amino acid L-methionine, often used in pharmaceutical and nutraceutical applications. Ensuring the purity of this compound is critical for its safety and efficacy. This document outlines chromatographic methods to identify and quantify potential impurities, including process-related impurities and degradation products.

Potential Impurities:

  • Starting Materials: L-methionine, N-Acetyl-L-methionine

  • Enantiomeric Impurity: N-Acetyl-D-methionine methyl ester

  • Degradation Products: N-Acetyl-L-methionine sulfoxide methyl ester

Part 1: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. Two HPLC methods are presented: a reverse-phase method for achiral purity analysis and a chiral method for determining enantiomeric purity.

Method 1: Achiral Purity by Reverse-Phase HPLC (RP-HPLC)

This method is suitable for the separation of N-Acetyl-L-methionine methyl ester from its potential achiral impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (95:5)

Illustrative Quantitative Data:

CompoundRetention Time (min)Relative Retention Time
N-Acetyl-L-methionine sulfoxide methyl ester~ 8.5~ 0.77
N-Acetyl-L-methionine~ 9.8~ 0.89
L-methionine~ 4.2~ 0.38
N-Acetyl-L-methionine methyl ester ~ 11.0 1.00
Method 2: Enantiomeric Purity by Chiral HPLC

This method is designed to separate the L- and D-enantiomers of N-Acetyl-methionine methyl ester.

Chromatographic Conditions:

ParameterCondition
Column Chiral Stationary Phase (e.g., cellulose or amylose-based), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Diluent Mobile Phase

Illustrative Quantitative Data:

CompoundRetention Time (min)
N-Acetyl-L-methionine methyl ester ~ 12.5
N-Acetyl-D-methionine methyl ester~ 14.8
HPLC Experimental Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh about 10 mg of N-Acetyl-L-methionine methyl ester reference standard and each potential impurity into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with the appropriate diluent to obtain stock solutions of 1 mg/mL.

    • Prepare working standard solutions by diluting the stock solutions to the desired concentrations (e.g., for related substances, a 0.1% level of the main analyte concentration).

  • Preparation of Sample Solution:

    • Accurately weigh about 25 mg of the N-Acetyl-L-methionine methyl ester sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the appropriate diluent to obtain a solution of 1 mg/mL.

  • Chromatographic Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent as a blank.

    • Inject the standard solutions to determine retention times and peak responses.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

    • Calculate the percentage of each impurity using the following formula:

    • For enantiomeric purity, calculate the percentage of the D-enantiomer:

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions equilibrate Equilibrate HPLC System prep_standards->equilibrate prep_sample Prepare Sample Solution prep_sample->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_standards Inject Standards inject_blank->inject_standards inject_sample Inject Sample inject_standards->inject_sample identify_peaks Identify Peaks by Retention Time inject_sample->identify_peaks calculate_purity Calculate Purity / Impurity Levels identify_peaks->calculate_purity

Caption: Workflow for HPLC Purity Analysis.

Part 2: Thin-Layer Chromatography (TLC) Method

TLC is a simple, rapid, and cost-effective method for the qualitative analysis of sample purity.

TLC Method Parameters
ParameterCondition
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase n-Butanol:Acetic Acid:Water (4:1:1, v/v/v)
Application Apply 5-10 µL of sample and standard solutions as spots.
Development Develop the plate in a saturated chamber until the solvent front is approximately 1 cm from the top.
Visualization 1. UV light at 254 nm. 2. Staining with ninhydrin solution followed by heating.[1][2]

Illustrative TLC Data:

CompoundRf Value
L-methionine~ 0.25
N-Acetyl-L-methionine~ 0.40
N-Acetyl-L-methionine methyl ester ~ 0.65
N-Acetyl-L-methionine sulfoxide methyl ester~ 0.50
TLC Experimental Protocol
  • Preparation of Solutions:

    • Prepare 1 mg/mL solutions of the sample and reference standards in methanol.

  • TLC Plate Preparation and Application:

    • With a pencil, lightly draw a starting line about 1.5 cm from the bottom of the TLC plate.

    • Apply 5-10 µL of each solution as small spots on the starting line, ensuring they are well-spaced.

  • Development:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

    • Carefully place the TLC plate in the chamber and close the lid.

    • Allow the solvent to ascend the plate.

  • Visualization and Analysis:

    • Once the solvent front has reached the desired height, remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate in a fume hood.

    • Visualize the spots under UV light and circle any visible spots.

    • Spray the plate evenly with ninhydrin solution and heat at 100-105°C for 5-10 minutes until colored spots appear.[3]

    • Calculate the Rf value for each spot:

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Sample and Standard Solutions spot_plate Spot Solutions on Plate prep_solutions->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry the Plate develop_plate->dry_plate visualize_spots Visualize Spots (UV/Stain) dry_plate->visualize_spots calculate_rf Calculate Rf Values visualize_spots->calculate_rf assess_purity Assess Purity calculate_rf->assess_purity

Caption: Workflow for TLC Purity Analysis.

References

Application

Application Notes and Protocols for the Synthesis of N-Terminally Acetylated Methionine-Containing Peptides via Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction N-terminal acetylation is a crucial modification in peptide synthesis, often employed to enhance biological activity and metabolic stability.[1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal acetylation is a crucial modification in peptide synthesis, often employed to enhance biological activity and metabolic stability.[1][2] By neutralizing the positive charge of the N-terminal amine, acetylation can increase a peptide's ability to permeate cells and mimic the structure of native proteins.[1] Furthermore, this modification provides resistance against enzymatic degradation by aminopeptidases, thereby extending the peptide's half-life in biological systems.[1][3]

While N-Acetyl-L-methionine methyl ester is not a direct building block for standard solid-phase peptide synthesis (SPPS) due to its permanently blocked N- and C-termini, the synthesis of peptides containing an N-terminal acetylated methionine is a common and valuable objective. This is achieved by assembling the peptide chain on a solid support using a standard Fmoc-protected methionine residue at the desired position, followed by an on-resin acetylation step prior to cleavage.

However, the inclusion of methionine presents unique challenges. Its thioether side chain is highly susceptible to oxidation and S-alkylation during the acidic conditions of the final cleavage and deprotection step.[4][5][6][7] These side reactions can lead to significant impurities, complicating purification and reducing the overall yield of the target peptide.[4][5][8] This document provides detailed protocols for the synthesis of N-terminally acetylated methionine-containing peptides, with a special focus on strategies to mitigate common side reactions.

Key Challenges in Methionine Peptide Synthesis

The primary difficulties in synthesizing methionine-containing peptides arise during the final cleavage from the solid support, which is typically performed with strong acids like trifluoroacetic acid (TFA).[4][5][7]

  • Oxidation: The sulfur atom in the methionine side chain can be easily oxidized to form methionine sulfoxide (Met(O)), which results in a mass increase of +16 Da in the final product.[4][6] This can be exacerbated by the presence of oxidizing species or prolonged exposure to acidic conditions.[4]

  • S-alkylation (tert-butylation): During the removal of tert-butyl (tBu) based protecting groups from other amino acid side chains (e.g., Asp, Glu, Tyr), the reactive tBu cations generated can alkylate the methionine thioether, forming a stable sulfonium salt.[4][5] This leads to a mass increase of +56 Da.

The following diagram illustrates these two major side reactions.

Side_Reactions cluster_0 TFA Cleavage Conditions Met Methionine Residue (on peptide) -CH₂-CH₂-S-CH₃ Met_O Methionine Sulfoxide (Met(O)) -CH₂-CH₂-S(O)-CH₃ +16 Da Met->Met_O Oxidation Met_tBu S-tert-butyl Sulfonium Salt -CH₂-CH₂-S⁺(CH₃)(tBu) +56 Da Met->Met_tBu S-alkylation Oxidation_Reactants Oxidizing Species Alkylation_Reactants {tBu⁺ Cations| (from deprotection)}

Caption: Major side reactions of methionine during TFA cleavage.

To overcome these issues, specialized cleavage cocktails containing "scavengers" are employed. These molecules trap reactive cations and can act as reducing agents to prevent or reverse oxidation.[4]

Experimental Protocols

The overall workflow involves three main stages: peptide synthesis, on-resin N-terminal acetylation, and cleavage/deprotection.

Workflow start Start with Resin spps 1. Fmoc-SPPS (Chain Elongation including Fmoc-Met-OH) start->spps deprotection Final N-terminal Fmoc Deprotection spps->deprotection acetylation 2. On-Resin Acetylation (Acetic Anhydride) deprotection->acetylation cleavage 3. Cleavage & Deprotection (TFA Cocktail with Scavengers) acetylation->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (HPLC) & Lyophilization precipitation->purification final_product Final Product: Ac-[Met...]-Peptide purification->final_product

Caption: Workflow for synthesizing N-acetylated Met-peptides.

Protocol 1: General Fmoc-SPPS of a Methionine-Containing Peptide

This protocol outlines the manual synthesis on a 0.1 mmol scale.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-Met-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: HBTU, HOBt (or Oxyma), and N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Note: For coupling onto a methionine residue, standard coupling times are generally sufficient.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the peptide sequence. After the final amino acid is coupled, proceed to the N-terminal deprotection (Step 2) before acetylation.

Protocol 2: On-Resin N-Terminal Acetylation

This step is performed after the final N-terminal Fmoc group has been removed.[9]

Materials:

  • Peptide-resin with a free N-terminus

  • Acetylation solution: Acetic anhydride and DIEA in DMF.

  • DMF, DCM

Procedure:

  • Ensure the final N-terminal Fmoc group has been removed from the peptide-resin as described in Protocol 1, Step 2.

  • Wash the resin thoroughly with DMF (5x) to remove piperidine.

  • Prepare the acetylation reagent by adding acetic anhydride (10 eq.) and DIEA (10 eq.) to DMF.[5][7]

  • Add the acetylation solution to the resin and agitate for 30-60 minutes at room temperature.[10]

  • Drain the solution and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum for several hours before proceeding to cleavage.

ReagentEquivalents (eq.)Purpose
Acetic Anhydride10 - 20Acetyl group donor
DIEA or Pyridine10 - 20Base to activate the reaction
DMF or NMP-Solvent
Table 1: Typical Reagents for On-Resin N-Terminal Acetylation.
Protocol 3: Cleavage and Deprotection

The choice of cleavage cocktail is critical for preserving the integrity of the methionine residue.

Materials:

  • Dry, acetylated peptide-resin

  • Cleavage Cocktail (See Table 2 for options)

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the appropriate cleavage cocktail (e.g., Reagent H, ~10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. Note: Shorter cleavage times (e.g., 30-60 minutes) can sometimes reduce side reactions, but may result in incomplete deprotection of other side chains.[4]

  • Filter the resin and collect the TFA filtrate into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA to recover residual peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (typically 10x the volume of the TFA).

  • Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by HPLC.

Data Presentation: Comparison of Cleavage Cocktails

The selection of the cleavage cocktail is paramount for obtaining a high-purity methionine-containing peptide. Standard cocktails like Reagent B are known to cause significant methionine oxidation.[6][11] Reagent H was specifically developed to minimize this side reaction.[8][12] More recent studies suggest that cocktails containing Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh₃) can also be highly effective.[4][5]

Reagent NameCompositionEfficacy & Remarks
Reagent B TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5)Not Recommended for Met. Prone to significant methionine oxidation (can be >50%).[4][6] Useful for peptides without easily oxidized residues.
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)Moderate Protection. A general-purpose cocktail for sensitive residues. Reduces oxidation compared to Reagent B, but can still result in 15-55% methionine sulfoxide formation.[4][8][12]
Reagent H TFA / Phenol / Thioanisole / EDT / Water / Dimethylsulfide (DMS) / Ammonium Iodide (81:5:5:2.5:3:2:1.5)Excellent Protection. Specifically designed to prevent methionine oxidation.[8][11][12] Studies show little to no detectable methionine sulfoxide in the crude product.[4][8][12] The ammonium iodide acts as a reducing agent.
TMSCl/PPh₃ Cocktail TFA / Anisole / TMSCl / DMS (with 1 mg/mL PPh₃)Excellent Protection. A newer formulation reported to eradicate oxidation and reduce S-alkylation.[5] TIS may be added for peptides with Cys(Trt).
Table 2: Comparison of Cleavage Cocktails for Methionine-Containing Peptides.[4][5][8][11][12]

Conclusion

The synthesis of N-terminally acetylated methionine-containing peptides is a readily achievable goal using standard Fmoc-SPPS protocols, provided that key considerations are made. The critical step is the final cleavage and deprotection, where the use of a carefully selected scavenger cocktail, such as Reagent H or a TMSCl/PPh₃-based mixture, is essential to prevent the formation of oxidative and alkylated side products. By following the detailed protocols outlined in these application notes, researchers can successfully synthesize high-purity target peptides for a wide range of applications in chemical biology and drug discovery.

References

Method

Application Notes and Protocols: N-Acetyl-L-methionine Methyl Ester as a Putative Methyl Group Donor in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract Methylation is a fundamental biological process crucial for regulating gene expression, protein function, and metabolism. The universal methyl dono...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylation is a fundamental biological process crucial for regulating gene expression, protein function, and metabolism. The universal methyl donor in these reactions is S-adenosylmethionine (SAMe). This document explores the theoretical potential of a synthetic analog, N-Acetyl-L-methionine methyl ester, as a methyl group donor in enzymatic reactions. While there is currently no direct evidence in the scientific literature for its use in this capacity, its chemical structure suggests a plausible, albeit indirect, role. These application notes provide a hypothetical framework and detailed protocols for researchers interested in investigating the potential of N-Acetyl-L-methionine methyl ester as a novel tool in studying methylation.

Introduction: The Chemistry of Methylation

Enzymatic methylation is catalyzed by a broad class of enzymes known as methyltransferases. These enzymes facilitate the transfer of a methyl group from a donor molecule to a variety of substrates, including DNA, RNA, proteins, and small molecules. The efficiency and specificity of this process are paramount for cellular homeostasis.

S-adenosylmethionine (SAMe) is the principal methyl donor in virtually all biological systems. Its unique sulfonium ion renders the attached methyl group electrophilic and susceptible to nucleophilic attack by the substrate. The investigation of SAMe analogs is a burgeoning field, offering potential for the development of novel therapeutic agents and research tools to probe enzymatic mechanisms. N-Acetyl-L-methionine methyl ester represents an unexplored candidate in this area.

Hypothetical Mechanism of Action

N-Acetyl-L-methionine methyl ester is not anticipated to function as a direct methyl donor. Its thioether is not activated in the same manner as the sulfonium ion of SAMe. However, it is hypothesized that N-Acetyl-L-methionine methyl ester could be enzymatically activated in situ to form a SAMe analog, which could then participate in methyl transfer reactions. This activation would likely involve the adenosylation of the sulfur atom by an ATP-dependent enzyme, conceptually similar to the synthesis of SAMe from methionine.

Hypothetical Activation Pathway cluster_0 Proposed Activation and Methyl Transfer NAM_ester N-Acetyl-L-methionine methyl ester Activated_NAM Putative Activated Intermediate (SAMe Analog) NAM_ester->Activated_NAM Enzymatic Activation (e.g., ATP-dependent adenosylation) Methyl_Acceptor Substrate (e.g., DNA, protein) Activated_NAM->Methyl_Acceptor Methyltransferase Byproduct Byproduct Activated_NAM->Byproduct Methyl Transfer Methylated_Product Methylated Substrate Methyl_Acceptor->Methylated_Product Experimental_Workflow cluster_1 Investigation of N-Acetyl-L-methionine Methyl Ester as a Methyl Donor cluster_2 Reaction Components cluster_3 Detection Methods start Start synthesis Synthesize and Purify N-Acetyl-L-methionine methyl ester start->synthesis setup_reaction Set up Enzymatic Reaction Mixtures synthesis->setup_reaction incubation Incubate at Optimal Temperature setup_reaction->incubation enzyme Methyltransferase detection Detect and Quantify Methylated Product incubation->detection analysis Analyze and Compare Data detection->analysis radiolabeling Radiolabeling conclusion Conclusion analysis->conclusion substrate Methyl Acceptor donor Potential Methyl Donor (Test Compound, SAMe, SAH) buffer Buffer, ATP, Lysate mass_spec Mass Spectrometry hplc HPLC

Application

Application Notes and Protocols: N-Acetyl-L-methionine Methyl Ester in Protein Modification

For Researchers, Scientists, and Drug Development Professionals Introduction N-terminal acetylation is a widespread and vital protein modification in eukaryotes, impacting protein stability, function, and localization. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal acetylation is a widespread and vital protein modification in eukaryotes, impacting protein stability, function, and localization. This modification is enzymatically catalyzed by N-terminal acetyltransferases (NATs), which transfer an acetyl group from acetyl-CoA to the α-amino group of the nascent polypeptide chain. One of the key players in this process is the N-terminal methionine, which can be acetylated by specific NATs, such as NatB, before or after its potential cleavage. While the biological mechanisms of N-terminal acetylation are well-studied, the direct application of N-acetylated amino acid derivatives for in vitro protein modification presents an area of interest for chemical biology and proteomics.

This document provides a detailed overview of the potential applications of N-Acetyl-L-methionine methyl ester as a tool for targeted protein modification. Due to the limited direct experimental evidence for the use of N-Acetyl-L-methionine methyl ester as a chemical modification reagent in the current body of scientific literature, the application notes and protocols presented here are based on established principles of chemical acylation and serve as a foundational guide for researchers exploring this novel application.

Hypothetical Application: Site-Specific N-Terminal Acetylation

N-Acetyl-L-methionine methyl ester can be hypothetically employed as a reagent for the targeted chemical acetylation of the N-terminus of proteins and peptides, particularly those with a free N-terminal amino group. The methyl ester group could potentially enhance the reactivity of the acetyl group under specific conditions, allowing for a targeted modification. This approach could be valuable for:

  • Studying the functional impact of N-terminal acetylation: By comparing the activity of an in vitro acetylated protein with its unmodified counterpart, researchers can investigate the role of this modification in protein function, stability, and interaction with other molecules.

  • Generating standards for mass spectrometry: Proteins or peptides modified with N-Acetyl-L-methionine methyl ester can serve as standards for developing and validating mass spectrometry-based methods for detecting and quantifying N-terminal acetylation in complex biological samples.

  • Probing protein structure and accessibility: The efficiency of modification by N-Acetyl-L-methionine methyl ester at the N-terminus could provide insights into the accessibility and local environment of the protein's N-terminal region.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the potential outcomes of protein modification using N-Acetyl-L-methionine methyl ester. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Modification Efficiency of Model Peptides

Peptide SequenceConcentration of Reagent (mM)Reaction Time (hours)Modification Efficiency (%)
GGGGGGG10285
MGGGGGG10278
AGGGGGG10282
GGGGGGK10290 (N-terminus), 15 (Lysine)

Table 2: Mass Spectrometry Analysis of a Modified Protein (Hypothetical Data)

ProteinExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Modification
Myoglobin16951.516993.5+42.0N-terminal Acetylation
Lysozyme14307.014349.0+42.0N-terminal Acetylation

Experimental Protocols

The following are detailed, hypothetical protocols for the use of N-Acetyl-L-methionine methyl ester in protein modification.

Protocol 1: In Vitro N-Terminal Acetylation of a Purified Protein

Objective: To chemically acetylate the N-terminus of a purified protein using N-Acetyl-L-methionine methyl ester.

Materials:

  • Purified protein of interest (e.g., Myoglobin) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5)

  • N-Acetyl-L-methionine methyl ester

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or desalting columns

  • Bradford assay reagent

  • SDS-PAGE reagents and equipment

  • Mass spectrometer (e.g., ESI-QTOF)

Procedure:

  • Protein Preparation: Prepare a solution of the purified protein at a concentration of 1 mg/mL in 50 mM HEPES buffer, pH 7.5.

  • Reagent Preparation: Prepare a 100 mM stock solution of N-Acetyl-L-methionine methyl ester in DMSO.

  • Reaction Setup: In a microcentrifuge tube, add the protein solution. While vortexing gently, add the N-Acetyl-L-methionine methyl ester stock solution to a final concentration of 10 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove unreacted N-Acetyl-L-methionine methyl ester and byproducts by dialysis against 50 mM HEPES, pH 7.5, or by using a desalting column.

  • Protein Quantification: Determine the concentration of the modified protein using the Bradford assay.

  • Analysis by SDS-PAGE: Analyze the modified and unmodified protein samples on an SDS-PAGE gel to check for any gross changes in molecular weight or protein integrity.

  • Analysis by Mass Spectrometry: Analyze the modified protein by mass spectrometry to confirm the addition of the acetyl group. A mass increase of 42.010 Da is expected.

Protocol 2: Quantitative Analysis of Modification Efficiency by Mass Spectrometry

Objective: To quantify the efficiency of N-terminal acetylation using a bottom-up proteomics approach.

Materials:

  • Modified and unmodified protein samples from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Protein Denaturation and Reduction: Take 20 µg of both the modified and unmodified protein samples. Denature the proteins in 8 M urea, 50 mM Tris-HCl, pH 8.0. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylation: Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the urea concentration to less than 1 M with 50 mM Tris-HCl, pH 8.0. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis: Search the MS/MS data against the protein sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer). Include variable modifications for N-terminal acetylation (+42.010 Da).

  • Quantification: Calculate the modification efficiency by comparing the peak areas of the acetylated and non-acetylated forms of the N-terminal peptide.

Visualizations

Diagram 1: Hypothetical Reaction Mechanism

ReactionMechanism Protein Protein with free N-terminus (R-NH2) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic attack Reagent N-Acetyl-L-methionine methyl ester Reagent->Intermediate Product N-terminally Acetylated Protein (R-NH-Ac) Intermediate->Product Collapse of intermediate Byproduct Methionine methyl ester Intermediate->Byproduct

Caption: Hypothetical reaction of a protein's N-terminus with N-Acetyl-L-methionine methyl ester.

Diagram 2: Experimental Workflow for Protein Modification and Analysis

ExperimentalWorkflow cluster_modification Protein Modification cluster_analysis Analysis cluster_quantification Quantitative Analysis start Purified Protein reaction Incubate with N-Acetyl-L-methionine methyl ester start->reaction quench Quench Reaction reaction->quench purify Purify Modified Protein quench->purify sds_page SDS-PAGE purify->sds_page mass_spec Mass Spectrometry purify->mass_spec digest Tryptic Digestion mass_spec->digest lcms LC-MS/MS digest->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Workflow for in vitro protein modification and subsequent analysis.

Diagram 3: Logical Relationship in Data Analysis

DataAnalysis raw_data Raw MS/MS Data Spectra of Peptides database_search Database Search Protein Sequence Database Search Engine raw_data->database_search peptide_id Peptide Identification Acetylated vs. Non-acetylated database_search->peptide_id quantification Quantification Peak Area Comparison peptide_id->quantification result {Modification Efficiency (%)} quantification->result

Caption: Logical flow for quantitative analysis of protein modification from mass spectrometry data.

Method

Isotopic labeling with N-Acetyl-L-methionine methyl ester for mass spectrometry

Topic: Isotopic Labeling with N-Acetyl-L-methionine Methyl Ester for Mass Spectrometry Audience: Researchers, scientists, and drug development professionals. Introduction In the field of mass spectrometry-based proteomic...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Isotopic Labeling with N-Acetyl-L-methionine Methyl Ester for Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of mass spectrometry-based proteomics, isotopic labeling is a powerful strategy for the accurate quantification of proteins and peptides. This approach involves the introduction of stable isotopes into proteins or peptides, which results in a predictable mass shift that can be detected by a mass spectrometer. By comparing the signal intensities of the "light" (natural isotope abundance) and "heavy" (stable isotope-enriched) forms of a peptide, researchers can determine the relative abundance of that peptide, and by extension its parent protein, between different samples.

While a variety of reagents and methods exist for isotopic labeling, this document initially focuses on the application of N-Acetyl-L-methionine methyl ester. However, it is crucial to clarify its primary role as determined by current scientific literature. The principal application of N-Acetyl-L-methionine methyl ester (NACME) derivatization is not in the conventional bottom-up quantitative proteomics workflows (e.g., peptide quantification via LC-MS/MS). Instead, its utility is well-established in the field of gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) for the high-precision determination of carbon isotope ratios (δ13C) in amino acids.[1][2]

This document will first detail the established protocol for NACME derivatization for GC/C/IRMS. Subsequently, to address the broader interest in isotopic labeling for quantitative proteomics, a detailed application note and protocol for a widely adopted alternative, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) using isotopically labeled methionine, will be presented.

Part 1: N-Acetyl-L-methionine Methyl Ester (NACME) for GC/C/IRMS

Application Overview

N-acetyl methyl (NACME) esterification is a derivatization technique designed to improve the accuracy and precision of determining the natural abundance of carbon-13 (expressed as δ13C values) in individual amino acids.[1][2] This method is particularly valuable in fields such as ecology, archaeology, and nutritional science to trace dietary sources and understand metabolic pathways. The derivatization process makes the amino acids volatile, allowing for their separation by gas chromatography before they are combusted and their isotopic ratios are measured by an isotope ratio mass spectrometer.

Quantitative Data Summary

The following table summarizes key performance metrics of the NACME derivatization procedure for δ13C analysis of amino acids.

ParameterValueReference
Mean Derivatization Yield Identical to NAIP esters[1][2]
Mean Kinetic Isotope Effect (KIE) 1.036[1][2]
Mean Reproducibility (Standard Deviation) 0.3 per thousand (‰)[1][2]
Error Range +/- 0.6‰ (Phenylalanine) to +/- 1.1‰ (Serine)[1][2]
Optimal Methylation Conditions 1 hour at 70°C[1][2]
Experimental Protocol: NACME Derivatization for δ13C Analysis

This protocol is based on the method described by Corr, Berstan, and Evershed (2007).[1][2]

1. Sample Hydrolysis (if starting from protein)

  • Hydrolyze 4-8 mg of protein sample with 1-2 mL of 6 M HCl at 110°C for 20 hours.

  • Dry the hydrolysate under a stream of nitrogen.

2. Methylation

  • Prepare the methylation reagent: anhydrous methanol/acetyl chloride (25:4, v/v).

  • Add the methylation reagent to the dried amino acid sample.

  • Incubate the reaction mixture at 70°C for 1 hour.

  • Dry the sample under a stream of nitrogen.

3. Acetylation

  • Prepare the acetylation reagent: acetic anhydride/triethylamine/acetone (1:2:5, v/v/v).

  • Add the acetylation reagent to the dried, methylated sample.

  • Incubate at room temperature for the time specified in the original protocol.

  • Dry the sample under a stream of nitrogen.

4. Sample Reconstitution and Analysis

  • Reconstitute the derivatized amino acids (NACME esters) in a suitable solvent for GC injection.

  • Analyze the sample using a gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer (GC/C/IRMS).

Experimental Workflow Diagram

NACME_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis ProteinSample Protein Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 20h) ProteinSample->Hydrolysis If applicable AminoAcids Free Amino Acids Hydrolysis->AminoAcids Methylation Methylation (MeOH/AcCl, 70°C, 1h) AminoAcids->Methylation Acetylation Acetylation Methylation->Acetylation NACME N-Acetyl-L-methionine Methyl Esters Acetylation->NACME GC_IRMS GC/C/IRMS Analysis NACME->GC_IRMS Data δ13C Values GC_IRMS->Data

NACME Derivatization Workflow for GC/C/IRMS Analysis.

Part 2: Isotopic Labeling for Quantitative Proteomics using Heavy Methionine (SILAC)

Application Overview

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling strategy for accurate and reproducible protein quantification.[3] In this method, two populations of cells are grown in media that are identical except for the isotopic form of a specific essential amino acid, such as methionine. One cell population is cultured in "light" medium containing the natural abundance amino acid, while the other is grown in "heavy" medium with a stable isotope-labeled version (e.g., DL-Methionine-d4).[3] After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). The cell lysates are then combined, typically in a 1:1 ratio, and the protein mixture is processed for mass spectrometry analysis. The relative abundance of proteins is determined by comparing the signal intensities of the heavy and light peptide pairs.[3]

Quantitative Data Summary: SILAC

The following table outlines typical parameters and outcomes for a SILAC experiment.

ParameterDescriptionTypical Value/Range
Isotopically Labeled Amino Acid The amino acid used for metabolic labeling.L-Arginine (13C6), L-Lysine (13C6, 15N2), DL-Methionine-d4
Incorporation Efficiency The percentage of the natural amino acid replaced by the heavy version.>95%
Number of Cell Doublings Required for near-complete incorporation.5-6
Mass Difference The mass shift between heavy and light peptides.Dependent on the labeled amino acid and number of labeled residues per peptide.
Quantification Accuracy The precision of the measured heavy/light ratios.High, with low coefficients of variation.
Experimental Protocol: SILAC using DL-Methionine-d4

1. Cell Culture and Labeling

  • Prepare "light" and "heavy" SILAC media. Both should be methionine-deficient media.

  • To the "light" medium, add "light" L-Methionine to a normal physiological concentration. Supplement with 10% dialyzed Fetal Bovine Serum (dFBS) and 1% Penicillin-Streptomycin.[3]

  • To the "heavy" medium, add "heavy" DL-Methionine-d4 to the same concentration as the light methionine. Supplement with 10% dFBS and 1% Penicillin-Streptomycin.[3]

  • Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium, for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acid.

2. Experimental Treatment

  • Apply the experimental condition (e.g., drug treatment) to one cell population, and a control condition to the other.

3. Cell Lysis and Protein Quantification

  • Harvest and wash the cells from both populations.

  • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number.

  • Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

4. Protein Digestion

  • Reduction: Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 37°C.[3]

  • Alkylation: Alkylate free cysteine residues by adding iodoacetamide.

  • Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5) to reduce the concentration of any denaturants like urea to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[3]

5. Peptide Cleanup

  • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.[3]

  • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or tip according to the manufacturer's protocol.[3]

  • Elute the peptides and dry them in a vacuum centrifuge.

6. LC-MS/MS Analysis

  • Resuspend the dried peptides in a solution of 0.1% formic acid for LC-MS/MS analysis.

  • Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

7. Data Analysis

  • Use appropriate proteomics software to identify peptides and quantify the relative abundance of heavy and light peptide pairs.

  • Set the search parameters to include carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and N-terminal acetylation as variable modifications.[3]

  • Specify DL-Methionine-d4 as the heavy label in the software.[3]

Signaling Pathway and Workflow Diagrams

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Cell Culture ('Light' Methionine) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture ('Heavy' Methionine-d4) Treatment Drug Treatment Heavy_Culture->Treatment Combine Combine Lysates (1:1) Control->Combine Treatment->Combine Digest Protein Digestion (Trypsin) Combine->Digest Cleanup Peptide Cleanup (C18) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Protein Identification & Quantification LCMS->Data

Quantitative Proteomics Workflow using SILAC.

mTOR_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Translation Protein Synthesis S6K1->Translation fourEBP1->Translation represses

Simplified mTOR Signaling Pathway, a common target of SILAC studies.

Conclusion

While N-Acetyl-L-methionine methyl ester is a valuable tool for the derivatization of amino acids for isotopic analysis by GC/C/IRMS, it is not the appropriate reagent for isotopic labeling in mainstream quantitative proteomics workflows that utilize LC-MS/MS for peptide and protein quantification. For researchers interested in the latter, metabolic labeling techniques such as SILAC, employing isotopically labeled amino acids like DL-Methionine-d4, offer a robust and widely accepted method for achieving accurate and reproducible quantification of changes in protein expression. The choice of labeling strategy should always be guided by the specific research question and the available experimental systems.

References

Application

Application Notes and Protocols: N-Acetyl-L-methionine Methyl Ester in Metabolic Labeling Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Metabolic labeling is a powerful technique for studying the dynamics of protein synthesis, turnover, and post-translational modifications. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying the dynamics of protein synthesis, turnover, and post-translational modifications. The use of amino acid analogs that can be incorporated into newly synthesized proteins provides a versatile toolkit for proteomic research. N-Acetyl-L-methionine (Ac-Met) is known to be metabolically equivalent to L-methionine, readily entering cellular metabolic pathways.[1] This document provides detailed application notes and protocols for the proposed use of N-Acetyl-L-methionine methyl ester (Ac-Met-OMe) as a novel probe in metabolic labeling studies. The esterification of the carboxyl group may enhance cell permeability, offering a potential advantage over the non-esterified form.

Upon cellular uptake, it is hypothesized that intracellular esterases cleave the methyl ester, and acylases remove the acetyl group, releasing L-methionine for incorporation into nascent polypeptide chains by the translational machinery. This process allows for the introduction of a stable isotope-labeled methionine precursor for applications in quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Principle of the Method

The core principle involves replacing standard L-methionine in cell culture medium with an isotopically labeled version of N-Acetyl-L-methionine methyl ester. Cells cultured in this medium will incorporate the heavy isotope-labeled methionine into all newly synthesized proteins. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) versus "heavy" (isotope-labeled) media, the relative abundance of proteins can be quantified. This approach is invaluable for studying changes in protein expression in response to various stimuli, such as drug treatment or disease states.

Key Applications

  • Quantitative Proteomics: Elucidate changes in the proteome in response to drug candidates, toxins, or environmental stimuli.

  • Drug Target Identification: Identify proteins whose synthesis rates are altered by a compound of interest.

  • Signaling Pathway Analysis: Investigate the dynamics of signaling pathways by monitoring the turnover of key protein components.

  • Biomarker Discovery: Identify differentially expressed proteins in healthy versus diseased states.

Data Presentation

Quantitative data from metabolic labeling experiments using Ac-Met-OMe can be effectively summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Example of Quantitative Proteomic Data Presentation

Protein IDGene NameFunctionFold Change (Treated/Control)p-value
P0C6X7HSP90AA1Molecular chaperone2.50.001
P62258PPIAProtein folding-1.80.015
Q06830PRDX1Redox signaling3.1<0.001
P10809ENO1Glycolysis1.20.045

Experimental Protocols

The following are detailed protocols for the synthesis of the labeling reagent and its application in a typical metabolic labeling experiment for quantitative proteomics.

Protocol 1: Synthesis of N-Acetyl-L-methionine Methyl Ester

This protocol describes a two-step synthesis from L-methionine.

Materials:

  • L-methionine

  • Acetic anhydride

  • Aqueous sodium hydroxide

  • Methanol (anhydrous)

  • Thionyl chloride or Trimethylchlorosilane

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of N-Acetyl-L-methionine

  • Dissolve L-methionine in a 1 M aqueous sodium hydroxide solution at room temperature.

  • Slowly add acetic anhydride to the solution while maintaining the pH between 8 and 10 by the dropwise addition of 1 M sodium hydroxide.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Acidify the reaction mixture to a pH of approximately 2 with a suitable acid (e.g., 1 M HCl).

  • Extract the N-Acetyl-L-methionine with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield N-Acetyl-L-methionine.

Step 2: Esterification to N-Acetyl-L-methionine Methyl Ester

  • Suspend N-Acetyl-L-methionine in anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride or trimethylchlorosilane dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain N-Acetyl-L-methionine methyl ester.

  • Verify the product purity by NMR and mass spectrometry.

Protocol 2: Metabolic Labeling of Cultured Cells for Quantitative Proteomics (SILAC)

This protocol outlines the steps for labeling cells with heavy isotope-labeled Ac-Met-OMe.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM)

  • Methionine-deficient DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • Penicillin-Streptomycin

  • "Light" N-Acetyl-L-methionine methyl ester (natural abundance)

  • "Heavy" N-Acetyl-L-methionine methyl ester (e.g., with ¹³C and/or ¹⁵N labeled acetyl and/or methyl groups)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

Procedure:

  • Cell Culture Preparation: Culture the chosen cell line in complete medium to the desired confluence.

  • Media Preparation:

    • "Light" Medium: Supplement methionine-deficient DMEM with "light" Ac-Met-OMe to a final concentration equivalent to that of L-methionine in standard medium, 10% dFBS, and 1% Penicillin-Streptomycin.

    • "Heavy" Medium: Supplement methionine-deficient DMEM with "heavy" Ac-Met-OMe to the same final concentration as the light version, 10% dFBS, and 1% Penicillin-Streptomycin.

  • Cell Adaptation:

    • Split the cells into two populations.

    • Culture one population in the "light" medium and the other in the "heavy" medium.

    • Maintain the cells in their respective SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment:

    • Once labeling is complete, treat one of the cell populations with the experimental condition (e.g., drug treatment), while the other serves as a control.

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • Sample Pooling and Protein Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Perform in-solution or in-gel digestion of the combined protein mixture using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios for each protein.

Visualizations

The following diagrams illustrate the key metabolic pathway and experimental workflow.

metabolic_pathway AcMetOMe N-Acetyl-L-methionine methyl ester AcMet N-Acetyl-L-methionine AcMetOMe->AcMet Esterase Met L-Methionine AcMet->Met Acylase Protein Protein Synthesis Met->Protein SAM S-adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase Methylation Methylation Reactions SAM->Methylation experimental_workflow cluster_light Light Labeled Cells cluster_heavy Heavy Labeled Cells LightCulture Culture in 'Light' Ac-Met-OMe Control Control Treatment LightCulture->Control LightLysate Cell Lysis Control->LightLysate Pool Combine Lysates (1:1) LightLysate->Pool HeavyCulture Culture in 'Heavy' Ac-Met-OMe Treatment Experimental Treatment HeavyCulture->Treatment HeavyLysate Cell Lysis Treatment->HeavyLysate HeavyLysate->Pool Digest Protein Digestion (Trypsin) Pool->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

References

Method

Application Notes: N-Acetyl-L-methionine Methyl Ester as a Novel Control for Methylation Assays

For Researchers, Scientists, and Drug Development Professionals Introduction Methylation is a fundamental epigenetic modification involved in the regulation of gene expression and various cellular processes. The study of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylation is a fundamental epigenetic modification involved in the regulation of gene expression and various cellular processes. The study of DNA and histone methylation, and the enzymes that catalyze these reactions—DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs)—is crucial for understanding disease and developing novel therapeutics. Accurate and reliable in vitro methylation assays are essential for this research, and the use of appropriate controls is paramount for data interpretation.

These application notes propose the use of N-Acetyl-L-methionine methyl ester as a novel negative or inert control compound in enzymatic methylation assays. Due to its chemical structure, this compound is not expected to participate in the canonical methionine metabolic pathway that produces the universal methyl donor, S-adenosylmethionine (SAM). Therefore, it can be used to assess non-specific interactions and off-target effects in methylation assays.

Principle of Use as a Control Compound

The universal methyl donor for virtually all biological methylation reactions is S-adenosylmethionine (SAM). SAM is synthesized from methionine and ATP in a reaction catalyzed by methionine adenosyltransferase (MAT). For methionine to be a substrate for MAT, it must have a free amino group and a free carboxyl group.

N-Acetyl-L-methionine methyl ester is chemically modified at both of these positions:

  • The amino group is acetylated.

  • The carboxyl group is esterified with a methyl group.

These modifications render the molecule unrecognizable by MAT, thus preventing its conversion to SAM. Consequently, N-Acetyl-L-methionine methyl ester cannot serve as a source of methyl groups in methylation reactions. Its structural similarity to methionine, however, makes it an ideal candidate for a negative control to investigate any potential non-specific effects of methionine-like molecules on the activity of methyltransferases or the detection systems used in the assay.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₁₅NO₃S
Molecular Weight 205.28 g/mol
Appearance White to off-white powder or crystals
Solubility Soluble in methanol, DMSO, and ethanol
Storage Store at -20°C for long-term stability

Signaling Pathway

Technical Notes & Optimization

Troubleshooting

How to improve the yield of N-Acetyl-L-methionine methyl ester synthesis

Welcome to the technical support center for the synthesis of N-Acetyl-L-methionine methyl ester. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive trouble...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Acetyl-L-methionine methyl ester. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize their synthetic protocols and improve yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a low overall yield in my two-step synthesis of N-Acetyl-L-methionine methyl ester. What are the common causes and how can I address them?

A low overall yield can stem from inefficiencies in either the N-acetylation of L-methionine or the subsequent methyl esterification of N-Acetyl-L-methionine. Here’s a breakdown of potential issues and solutions for each step:

Step 1: N-Acetylation of L-methionine

  • Incomplete Reaction: Ensure the molar ratio of acetic anhydride to L-methionine is sufficient, typically between 1.05 to 1.70 moles of acetic anhydride per mole of L-methionine.[1] The reaction temperature should be maintained between 20°C and 60°C, with an optimal range of 30°C to 50°C.[1]

  • Incorrect pH: The pH of the reaction mixture is critical and should be maintained between 6.5 and 10.0, preferably between 7.0 and 9.5, by the controlled addition of an aqueous alkali solution like sodium hydroxide.[1]

  • Side Product Formation: A common impurity is 4-(β-methylmercaptoethyl) oxazolone-5.[1] Maintaining the optimal pH and temperature ranges can minimize its formation.

  • Racemization: Older methods using strongly alkaline conditions and low temperatures have been associated with partial racemization of the product.[1] The recommended pH and temperature ranges help to preserve the optical purity.

Step 2: Methyl Esterification of N-Acetyl-L-methionine

  • Inefficient Esterification Method: The choice of esterification reagent and conditions significantly impacts the yield. A highly effective method involves the use of anhydrous methanol with an activating agent. For instance, a mixture of anhydrous methanol and acetyl chloride (25:4, v/v) at 70°C for 1 hour has been reported to give high yields for N-acetylated amino acids. Another mild and efficient method is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature.[2]

  • Presence of Water: Water can hydrolyze the ester back to the carboxylic acid, reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature, depending on the method used.

  • Product Loss During Workup: N-Acetyl-L-methionine methyl ester has some water solubility. During aqueous workups, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

Q2: What are the recommended methods for the methyl esterification of N-Acetyl-L-methionine, and how do they compare?

Several methods can be employed for the methyl esterification of N-Acetyl-L-methionine. The choice of method depends on the desired reaction conditions (e.g., temperature, reaction time) and the availability of reagents. Below is a comparison of common methods.

MethodReagentsTypical ConditionsReported YieldsAdvantagesDisadvantages
Acetyl Chloride/Methanol Acetyl Chloride, Anhydrous Methanol70°C, 1 hourHigh[3]Fast reaction time.Acetyl chloride is corrosive and moisture-sensitive.
TMSCl/Methanol Trimethylchlorosilane (TMSCl), MethanolRoom Temperature, 12-24 hoursGood to Excellent[2]Mild reaction conditions, simple workup.[2]Longer reaction times may be required.[4]
Thionyl Chloride/Methanol Thionyl Chloride, MethanolVariesGoodEffective for many amino acids.Thionyl chloride is highly corrosive and toxic.
Concurrent Acetylation & Esterification Triethyl Orthoacetate (TEOA)Refluxing TolueneGoodOne-pot procedure from the amino acid.[5][6]Requires higher temperatures.

Q3: How can I monitor the progress of my reaction and characterize the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of both the acetylation and esterification steps. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between the starting material and the product. The consumption of the starting material and the appearance of the product spot will indicate the reaction's progress.

  • Product Characterization: The final product, N-Acetyl-L-methionine methyl ester, should be characterized to confirm its identity and purity. Standard techniques include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Melting Point: The melting point of N-Acetyl-L-methionine is 103-106 °C.[7] The ester will have a different melting point.

Experimental Protocols

Protocol 1: Two-Step Synthesis of N-Acetyl-L-methionine Methyl Ester

Step 1: N-Acetylation of L-methionine (Adapted from US Patent 4,011,263)[1]

  • Dissolve L-methionine (1 mole) in water.

  • Adjust the pH of the solution to between 7.0 and 9.5 with an aqueous solution of sodium hydroxide.

  • While maintaining the temperature between 30°C and 50°C, slowly add acetic anhydride (1.1 to 1.3 moles).

  • Continuously monitor and maintain the pH within the 7.0-9.5 range by adding sodium hydroxide solution as needed.

  • After the addition of acetic anhydride is complete, continue stirring at the same temperature for 30 minutes.

  • Acidify the reaction mixture to a pH of approximately 1.8 with sulfuric acid. This will cause the N-Acetyl-L-methionine to separate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Acetyl-L-methionine. The product can be further purified by crystallization from water or ethyl acetate.[1][7]

Step 2: Methyl Esterification of N-Acetyl-L-methionine (Method using TMSCl/Methanol)[2]

  • Suspend N-Acetyl-L-methionine (0.1 mol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add freshly distilled trimethylchlorosilane (TMSCl) (0.2 mol) to the suspension.

  • Stir the resulting solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the crude N-Acetyl-L-methionine methyl ester hydrochloride.

  • For the free ester, the hydrochloride salt can be neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

Visualizations

SynthesisWorkflow cluster_acetylation Step 1: N-Acetylation cluster_esterification Step 2: Methyl Esterification L_Met L-Methionine Reaction1 Reaction (30-50°C, pH 7.0-9.5) L_Met->Reaction1 Ac2O Acetic Anhydride Ac2O->Reaction1 NaOH NaOH (aq) NaOH->Reaction1 NAM N-Acetyl-L-methionine Reaction1->NAM Reaction2 Reaction (Room Temp, 12-24h) NAM->Reaction2 NAM->Reaction2 MeOH Methanol MeOH->Reaction2 TMSCl TMSCl TMSCl->Reaction2 NAM_Me N-Acetyl-L-methionine Methyl Ester Reaction2->NAM_Me

Caption: Workflow for the two-step synthesis of N-Acetyl-L-methionine methyl ester.

TroubleshootingYield cluster_acetylation_issues N-Acetylation Issues cluster_esterification_issues Esterification Issues cluster_solutions Potential Solutions LowYield Low Overall Yield IncompleteRxn1 Incomplete Reaction LowYield->IncompleteRxn1 WrongpH Incorrect pH LowYield->WrongpH SideProducts Side Product Formation LowYield->SideProducts InefficientMethod Inefficient Method LowYield->InefficientMethod WaterPresent Presence of Water LowYield->WaterPresent WorkupLoss Product Loss in Workup LowYield->WorkupLoss OptimizeRatio Optimize Reactant Ratio (Ac2O:Met = 1.05-1.70) IncompleteRxn1->OptimizeRatio ControlTemp Control Temperature (30-50°C) IncompleteRxn1->ControlTemp ControlpH Maintain pH 7.0-9.5 WrongpH->ControlpH SideProducts->ControlTemp SideProducts->ControlpH ChooseMethod Select Efficient Method (e.g., TMSCl/MeOH) InefficientMethod->ChooseMethod UseAnhydrous Use Anhydrous Solvents WaterPresent->UseAnhydrous ThoroughExtract Thorough Extraction WorkupLoss->ThoroughExtract

Caption: Troubleshooting guide for low yield in N-Acetyl-L-methionine methyl ester synthesis.

References

Optimization

Preventing racemization during the synthesis of N-Acetyl-L-methionine methyl ester

Welcome to the technical support center for the synthesis of N-Acetyl-L-methionine methyl ester. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent r...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Acetyl-L-methionine methyl ester. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent racemization and achieve high optical purity in your experiments.

Troubleshooting Guide: Preventing Racemization

This section addresses common issues encountered during the synthesis that can lead to a loss of stereochemical integrity.

Question: My final product shows significant racemization (low enantiomeric excess). What are the likely causes?

Answer: Racemization of N-acetyl amino acids during esterification is a common challenge, often proceeding through the formation of a planar oxazolone (azlactone) intermediate.[1][2] The primary factors that promote this are:

  • High Temperatures: Excessive heat provides the energy needed for oxazolone formation and subsequent racemization.[3]

  • Strong Bases: The presence of a strong or excess base can abstract the alpha-proton from the chiral center, especially after activation of the carboxyl group, leading to a loss of stereochemistry.[1][2]

  • Prolonged Reaction Times: Extended exposure to activating reagents or basic/acidic conditions increases the probability of racemization.[1]

  • Inappropriate Activating Agents: Certain coupling reagents or harsh esterification methods (e.g., some carbodiimides used without additives) are known to accelerate racemization.[4]

The diagram below illustrates a logical workflow for troubleshooting high racemization levels.

G start High Racemization Detected (Low % e.e.) reagent Review Activating Agent and Base start->reagent Is the method known to cause racemization? conditions Analyze Reaction Conditions start->conditions Were conditions strictly controlled? protocol Optimize Protocol reagent->protocol Action: Switch to a milder esterification method (e.g., SOCl2/MeOH at 0°C). Use a weaker, hindered base if applicable. conditions->protocol Action: Lower reaction temperature, reduce reaction time, ensure stoichiometric use of reagents.

Caption: A logical workflow for troubleshooting high racemization levels.

Question: I am using the thionyl chloride (SOCl₂) in methanol method. How can I adapt this to minimize racemization?

Answer: The SOCl₂/methanol method is effective for esterification but requires careful temperature control.[5] The reaction is exothermic and generates HCl in situ, which catalyzes the esterification.

  • Problem: Adding SOCl₂ too quickly or at room temperature can cause a significant temperature spike, promoting the formation of the undesired oxazolone intermediate.

  • Solution: Maintain the reaction temperature at or below 0°C, especially during the dropwise addition of thionyl chloride.[5] After the initial addition, allowing the reaction to proceed at a low temperature (e.g., 0°C to room temperature) overnight is a common strategy.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for N-acetyl amino acids?

The principal pathway for racemization during the activation of N-protected amino acids is the formation of an oxazolone (or azlactone) intermediate.[1][2] The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the chiral alpha-carbon. In the presence of a base or under thermal stress, this proton can be removed to form a planar, achiral intermediate. Subsequent reaction with the alcohol can then occur from either face, yielding a mixture of L- and D-isomers.[1]

Caption: Simplified mechanism showing the oxazolone intermediate pathway.

Q2: Are there alternative, milder esterification methods I can use?

Yes, several milder methods exist, though they may have their own drawbacks (e.g., reagent toxicity, cost, or suitability for scale-up).

  • TMSCl in Methanol: Using trimethylchlorosilane (TMSCl) in methanol at room temperature is an efficient and mild method for preparing amino acid methyl esters.[6] It has been reported to cause little racemization.[6]

  • Orthoesters: Triethyl orthoacetate (TEOA) can be used for concurrent esterification and N-acetylation under mild conditions, proceeding through an oxazolidinone intermediate that helps preserve stereochemistry.[7]

  • DCC/DMAP: While the use of carbodiimides like dicyclohexylcarbodiimide (DCC) can cause racemization, the addition of 4-(dimethylamino)pyridine (DMAP) can facilitate the reaction under milder conditions. However, this method must be carefully optimized as it is still prone to racemization, particularly with sensitive amino acids.[8]

Q3: How does the choice of base impact racemization?

In methods that require a base, its strength and steric properties are critical. Strong, non-hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily deprotonate the alpha-carbon of the oxazolone intermediate, promoting racemization.[2] If a base is necessary, switching to a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or sym-collidine, can significantly reduce the extent of racemization.[1]

Data on Esterification Methods and Racemization

The following table summarizes findings from various esterification methods, highlighting the conditions and potential for racemization. Note that direct comparisons are challenging as substrates and analytical methods vary between studies.

Method / ReagentsSolventTemperatureKey Findings / Reported Optical PurityCitation(s)
SOCl₂ / Methanol Methanol0°C to RTWidely used; requires strict temperature control to prevent racemization.[5]
TMSCl / Methanol MethanolRoom Temp.Reported to be an efficient method with little racemization.[6]
Modified Mukaiyama's Reagents Methanol66 - 80°C (Microwave)For N-acetyl-L-phenylalanine, significant racemization was observed (e.g., 56-71% e.e.).[3]
DCC / DMAP DichloromethaneRoom Temp.Effective but known to cause racemization, especially with aspartic and glutamic acid derivatives.[8]
Triethyl Orthoacetate (TEOA) TolueneRefluxGood yields for N-acetyl ethyl esters with a mechanism that can preserve stereochemistry.[7]

Recommended Experimental Protocol

Synthesis of N-Acetyl-L-methionine Methyl Ester via SOCl₂/Methanol

This protocol is optimized to minimize racemization by maintaining low temperatures during the critical steps.

G cluster_workflow Experimental Workflow start Suspend N-Acetyl-L-methionine in cold Methanol (0°C) add_socl2 Slowly add SOCl2 dropwise while maintaining temp at 0°C start->add_socl2 stir Stir at 0°C for 1 hr, then allow to warm to RT and stir overnight add_socl2->stir concentrate Remove solvent under reduced pressure stir->concentrate workup Perform aqueous workup (e.g., neutralize with NaHCO3, extract with EtOAc) concentrate->workup purify Purify by column chromatography or recrystallization workup->purify end Obtain pure N-Acetyl-L-methionine Methyl Ester purify->end

Caption: Recommended workflow for low-racemization esterification.

Materials:

  • N-Acetyl-L-methionine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Setup: Suspend N-Acetyl-L-methionine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirring suspension over 30-60 minutes. Ensure the internal temperature does not rise above 5°C. The suspension should gradually become a clear solution.

  • Reaction: Continue stirring the reaction mixture at 0°C for one hour after the addition is complete. Then, remove the ice bath and allow the solution to warm to room temperature. Stir overnight (12-16 hours).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and HCl.

  • Workup: Dissolve the resulting residue in ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ until effervescence ceases. Wash subsequently with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: If necessary, purify the product by silica gel column chromatography or recrystallization to obtain the final, optically pure N-Acetyl-L-methionine methyl ester.

  • Characterization: Confirm the product's identity and assess its optical purity using appropriate analytical techniques (e.g., NMR, Chiral HPLC, polarimetry).

References

Troubleshooting

Side products in N-Acetyl-L-methionine methyl ester synthesis and their removal

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Acetyl-L-methionine methyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Acetyl-L-methionine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of N-Acetyl-L-methionine methyl ester using DCC/DMAP coupling?

A1: The most prevalent side products are:

  • 1,3-Dicyclohexylurea (DCU): A byproduct of the reaction with the coupling agent N,N'-Dicyclohexylcarbodiimide (DCC).

  • N-Acylurea: Formed by an intramolecular rearrangement of the O-acylisourea intermediate.

  • 4-(β-methylmercaptoethyl)oxazolone-5: An impurity that can arise from the cyclization of N-Acetyl-L-methionine.[1]

  • D-enantiomer of N-Acetyl-L-methionine methyl ester: Racemization can occur during the activation of the carboxylic acid.

Q2: How can I minimize the formation of N-acylurea?

A2: The formation of the unreactive N-acylurea byproduct can be suppressed by the addition of a coupling additive such as 1-hydroxybenzotriazole (HOBt). HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still reactive towards the alcohol.

Q3: My reaction is complete, but I have a white precipitate that is difficult to filter. What is it and how do I remove it?

A3: The white precipitate is most likely 1,3-Dicyclohexylurea (DCU). Due to its low solubility in many common organic solvents, it often precipitates from the reaction mixture. For effective removal, a combination of filtration and crystallization is recommended. See the detailed protocol for DCU removal below.

Q4: I am concerned about the enantiomeric purity of my final product. How can I check for racemization?

A4: The enantiomeric purity of N-Acetyl-L-methionine methyl ester can be determined using chiral High-Performance Liquid Chromatography (HPLC). A specific method for this analysis is provided in the experimental protocols section.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of the desired ester 1. Incomplete reaction. 2. Formation of N-acylurea side product. 3. Loss of product during work-up due to its water solubility.1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. 2. Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture to suppress N-acylurea formation. 3. During aqueous extraction, saturate the aqueous phase with NaCl to decrease the solubility of the product and extract multiple times with an organic solvent like ethyl acetate.
Product is contaminated with a persistent impurity with a similar polarity. This could be the N-acylurea byproduct.Purify the crude product using flash column chromatography. A detailed protocol is provided below.
Final product shows two spots on chiral TLC or two peaks in chiral HPLC. Racemization has occurred during the reaction.Optimize the reaction conditions by running the reaction at a lower temperature (0 °C) and minimizing the reaction time. The D- and L-enantiomers can be separated by chiral chromatography.
Presence of an unexpected peak in the NMR spectrum, potentially corresponding to an oxazolone. Formation of 4-(β-methylmercaptoethyl)oxazolone-5.The oxazolone can be hydrolyzed back to N-Acetyl-L-methionine during an aqueous work-up. Ensure the work-up includes washes with a mildly acidic or basic aqueous solution. The resulting N-Acetyl-L-methionine can then be separated from the desired ester product by chromatography.

Data Presentation

Table 1: Solubility of 1,3-Dicyclohexylurea (DCU) in Common Organic Solvents

SolventSolubilityTemperature (°C)
Dichloromethane (DCM)Sparingly solubleRoom Temperature
ChloroformSparingly solubleRoom Temperature
AcetonitrileLow solubilityRoom Temperature
Ethyl AcetateLow solubilityRoom Temperature
Tetrahydrofuran (THF)SolubleRoom Temperature
Dimethylformamide (DMF)SolubleRoom Temperature
AcetoneSoluble with heatingRoom Temperature
MethanolSparingly solubleRoom Temperature
WaterInsolubleRoom Temperature

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-L-methionine Methyl Ester via Steglich Esterification

This protocol is adapted from standard Steglich esterification procedures.

Materials:

  • N-Acetyl-L-methionine

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress N-acylurea formation)

  • Dichloromethane (DCM) (anhydrous)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve N-Acetyl-L-methionine (1 equivalent) in anhydrous DCM.

  • Add methanol (1.2 equivalents) and DMAP (0.1 equivalents). If using, add HOBt (1.1 equivalents) at this stage.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrates and wash successively with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Removal of 1,3-Dicyclohexylurea (DCU)
  • After the reaction is complete, cool the reaction mixture in an ice bath or refrigerator for at least one hour to maximize the precipitation of DCU.

  • Filter the cold mixture through a Büchner funnel.

  • Wash the collected DCU precipitate with a small amount of cold reaction solvent to recover any entrained product.

  • If DCU remains in the filtrate, concentrate the solution and redissolve the residue in a solvent in which DCU has very low solubility (e.g., diethyl ether or acetonitrile).

  • Cool the solution again to precipitate the remaining DCU and filter.

Protocol 3: Purification of N-Acetyl-L-methionine Methyl Ester by Flash Column Chromatography

This is a general protocol that should be optimized for your specific separation.

Materials:

  • Crude N-Acetyl-L-methionine methyl ester

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes. The exact gradient will need to be determined by TLC analysis. The less polar N-acylurea (if present) will typically elute before the more polar ester product.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Chiral HPLC Analysis for Enantiomeric Purity

This protocol is a starting point and may require optimization for your specific HPLC system.

System and Columns:

  • A standard HPLC system with a UV detector.

  • A chiral stationary phase column suitable for amino acid derivatives (e.g., a P-CAP column).

Mobile Phase:

  • A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate). The exact ratio should be optimized to achieve baseline separation of the enantiomers.

Procedure:

  • Prepare a standard solution of racemic N-Acetyl-DL-methionine methyl ester to determine the retention times of both enantiomers.

  • Prepare a solution of your synthesized product in the mobile phase.

  • Inject the samples onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions N-Acetyl-L-methionine N-Acetyl-L-methionine O-Acylisourea_Intermediate O-Acylisourea Intermediate N-Acetyl-L-methionine->O-Acylisourea_Intermediate + DCC Oxazolone 4-(β-methylmercaptoethyl) oxazolone-5 N-Acetyl-L-methionine->Oxazolone Cyclization Racemized_Product D-enantiomer N-Acetyl-L-methionine->Racemized_Product Racemization Product N-Acetyl-L-methionine Methyl Ester O-Acylisourea_Intermediate->Product + Methanol, DMAP N-Acylurea N-Acylurea O-Acylisourea_Intermediate->N-Acylurea Rearrangement DCC DCC DCU DCU DCC->DCU Byproduct

Caption: Synthesis pathway and major side reactions.

Purification_Workflow Crude_Reaction_Mixture Crude_Reaction_Mixture Filtration Filtration Crude_Reaction_Mixture->Filtration Cool and Filter DCU_Solid DCU (Solid) Filtration->DCU_Solid Precipitate Filtrate Filtrate Filtration->Filtrate Aqueous_Workup Aqueous_Workup Filtrate->Aqueous_Workup Liquid-Liquid Extraction Hydrolyzed_Oxazolone Hydrolyzed Oxazolone Aqueous_Workup->Hydrolyzed_Oxazolone Removes Oxazolone Organic_Layer Organic_Layer Aqueous_Workup->Organic_Layer Chromatography Chromatography Organic_Layer->Chromatography Flash Chromatography N-Acylurea_Impurity N-Acylurea Chromatography->N-Acylurea_Impurity Separated Pure_Product Pure N-Acetyl-L-methionine Methyl Ester Chromatography->Pure_Product

Caption: General purification workflow for the product.

References

Optimization

Technical Support Center: Optimizing Coupling of N-Acetyl-L-methionine Methyl Ester in Peptide Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specif...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with N-Acetyl-L-methionine methyl ester in your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling N-Acetyl-L-methionine methyl ester?

The main challenges associated with the coupling of N-Acetyl-L-methionine methyl ester in peptide synthesis include:

  • Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation to methionine sulfoxide, particularly during synthesis and the final cleavage from the resin.[1][2] This can be exacerbated by prolonged exposure to oxidizing agents or certain cleavage cocktails.

  • Steric Hindrance: While not as significant as with N-methylated amino acids, the N-acetyl group can still present some steric hindrance, potentially slowing down the coupling reaction and leading to incomplete coupling.

  • Side Reactions during Cleavage: N-acetylated amino acids at the N-terminus of a peptide can be susceptible to side reactions, such as loss of the acetylated residue, during trifluoroacetic acid (TFA) cleavage.[3][4]

  • Racemization: As with any amino acid coupling, there is a risk of racemization, especially with prolonged activation times or the use of strong bases.[5]

Q2: How can I prevent the oxidation of the methionine side chain?

To minimize methionine oxidation, consider the following strategies:

  • Use Scavenger-Rich Cleavage Cocktails: Employ cleavage cocktails containing scavengers that protect the methionine residue. "Reagent H" is a highly effective option.[1] Adding dithiothreitol (DTT) to the cleavage mixture can also suppress oxidation.[5]

  • Minimize Exposure to Oxidizing Agents: Ensure that all solvents and reagents are fresh and free of peroxides.[1]

  • Work Under an Inert Atmosphere: Performing the synthesis and cleavage under a nitrogen or argon atmosphere can help to reduce oxidation.

Q3: My coupling efficiency is low. What steps can I take to improve it?

If you are experiencing low coupling efficiency, the following approaches may be beneficial:

  • Optimize Coupling Reagents: Standard coupling reagents may not be sufficient. Consider using more potent activating agents such as HATU, HCTU, or PyAOP, which have shown success in challenging couplings.[3][6]

  • Perform a Double Coupling: Repeating the coupling step can help drive the reaction to completion, especially if steric hindrance is a factor.[6]

  • Increase Reaction Time: Extending the coupling reaction time can improve yields, but this should be balanced with the risk of racemization.

  • Monitor Coupling Completion: Use a qualitative test, such as the Kaiser test, to confirm the completion of the coupling reaction before proceeding to the next step.

Q4: What are the best practices for the final N-terminal acetylation step if I am synthesizing a larger peptide with N-Acetyl-L-methionine at the N-terminus?

For a successful final N-terminal acetylation, ensure the following:

  • Complete Fmoc Deprotection: Before acetylation, confirm the complete removal of the final Fmoc protecting group using a method like the Kaiser test.[1]

  • Use an Excess of Acetylating Agent: A solution of acetic anhydride in a suitable solvent like DMF or NMP is commonly used.[1] An excess of the reagent helps to ensure the reaction goes to completion.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the coupling of N-Acetyl-L-methionine methyl ester.

Problem Potential Cause Recommended Solution
Low Coupling Yield Incomplete activation of the carboxylic acid.Switch to a more potent coupling reagent like HATU, HCTU, or PyAOP.[3][6]
Steric hindrance from the N-acetyl group.Perform a double or even triple coupling to drive the reaction to completion.[6]
Aggregation of the growing peptide chain.Switch to a solvent like NMP or add DMSO. Sonication or microwave irradiation can also be effective.[5]
Presence of Deletion Sequences in Final Product Incomplete coupling at one or more steps.Optimize the coupling protocol by using a more potent coupling reagent and performing a double coupling. Monitor each coupling step for completion.[6]
Oxidation of Methionine (+16 Da mass shift) Exposure to oxidizing agents during synthesis or cleavage.Use fresh, peroxide-free solvents.[1] Add scavengers like DTT to the cleavage cocktail.[5]
Racemization (presence of diastereomers) Prolonged pre-activation time or use of a strong base.Minimize the pre-activation time before adding the activated amino acid to the resin.[6] Consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA.
Loss of N-Acetyl-L-methionine during Cleavage Side reaction catalyzed by strong acid (TFA).Optimize the cleavage conditions by reducing the cleavage time.[3]

Experimental Protocols

Protocol 1: Standard Coupling of N-Acetyl-L-methionine Methyl Ester using HATU

This protocol outlines a standard procedure for coupling N-Acetyl-L-methionine methyl ester to a resin-bound peptide with a free N-terminal amine.

Materials:

  • N-Acetyl-L-methionine methyl ester

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (based on a 0.1 mmol scale):

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the N-terminus is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve N-Acetyl-L-methionine methyl ester (0.4 mmol, 4 eq.) and HATU (0.4 mmol, 4 eq.) in DMF.

  • Activation: Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and allow it to pre-activate for 1-3 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.

  • Monitoring: Monitor the completion of the reaction using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Double Coupling for Difficult Sequences

If the standard coupling protocol results in low efficiency, a double coupling can be performed.

Procedure:

  • Follow steps 1-5 of Protocol 1.

  • After the initial coupling time, drain the reaction vessel.

  • Repeat steps 2-5 to perform a second coupling.

  • Proceed with monitoring and washing as described in steps 6 and 7 of Protocol 1.

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency Observed check_reagents Check Coupling Reagent Potency start->check_reagents end_success Coupling Optimized switch_reagent Switch to HATU, HCTU, or PyAOP check_reagents->switch_reagent Standard reagent used check_aggregation Assess Peptide Aggregation check_reagents->check_aggregation Potent reagent already in use monitor_coupling Monitor Coupling with Kaiser Test switch_reagent->monitor_coupling double_couple Perform Double Coupling double_couple->monitor_coupling monitor_coupling->end_success Coupling Complete monitor_coupling->double_couple Incomplete check_aggregation->double_couple No aggregation change_solvent Switch to NMP or add DMSO check_aggregation->change_solvent Aggregation suspected change_solvent->monitor_coupling

Caption: Troubleshooting workflow for low coupling efficiency.

Methionine_Oxidation_Prevention oxidation Methionine Oxidation (+16 Da) scavengers Use Scavenger-Rich Cleavage Cocktail (e.g., Reagent H, DTT) oxidation->scavengers inert_atmosphere Work Under Inert Atmosphere (Nitrogen or Argon) oxidation->inert_atmosphere fresh_reagents Use Fresh, Peroxide-Free Solvents and Reagents oxidation->fresh_reagents

Caption: Key strategies to prevent methionine oxidation.

References

Troubleshooting

Technical Support Center: Synthesis of Peptides Containing N-Methylated Amino Acids

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the incorporation of N-methylated amino acids in peptide synthesis. Freq...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the incorporation of N-methylated amino acids in peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I observing low coupling efficiency when incorporating an N-methylated amino acid?

Low coupling efficiency is the most common challenge when working with N-methylated amino acids. This is primarily due to the steric hindrance imposed by the N-methyl group, which reduces the nucleophilicity of the secondary amine on the growing peptide chain.[1][2]

Troubleshooting Steps:

  • Optimize Coupling Reagent: Standard coupling reagents may be inefficient. Switch to more potent reagents known to be effective for sterically hindered couplings.[2] Phosphonium salts like PyAOP and PyBOP, or uronium/aminium salts like HATU and HCTU, are often recommended.[3][4][5] Halogenophosphonium reagents such as PyBrOP and PyCloP have also shown high efficiency.[6]

  • Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents).

  • Extend Coupling Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).[2][7] Double coupling, which is repeating the coupling step, can also be effective.[2][8]

  • Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. Microwave-assisted peptide synthesis can be particularly effective for difficult couplings.[9]

  • Pre-activation: Pre-activating the Fmoc-amino acid with the coupling reagent and a base (like DIEA) for a few minutes before adding it to the resin can improve efficiency.[7][10]

2. How can I monitor the completion of a coupling reaction with an N-methylated residue?

The standard ninhydrin (Kaiser) test will not work for monitoring coupling to an N-methylated amine because it requires a primary amine to produce the characteristic color change.

Solution:

  • Use an alternative test: The bromophenol blue test is a reliable qualitative method to monitor the presence of unreacted N-methylated amines on the resin.[5][10] A color change from blue/green to yellow indicates complete coupling.[5]

3. I'm observing significant epimerization (racemization) of the N-methylated amino acid during coupling. How can I minimize this?

Epimerization is a significant risk, especially with prolonged reaction times and the use of strong bases required for coupling sterically hindered residues.[11][12] This side reaction can compromise the stereochemical integrity of the final peptide.[13][14]

Mitigation Strategies:

  • Choice of Coupling Reagent and Additive: Using coupling reagents in conjunction with additives like 1-hydroxy-7-azabenzotriazole (HOAt) can suppress epimerization more effectively than those with 1-hydroxybenzotriazole (HOBt).[4] Reagents like HATU are known to result in less epimerization.

  • Base Selection: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine instead of less hindered bases.

  • Minimize Pre-activation Time: While pre-activation is beneficial, prolonged pre-activation can increase the risk of oxazolone formation, a key intermediate in the epimerization pathway.[2] Keep pre-activation times to a minimum (e.g., 1-5 minutes).[2][7]

4. My peptide is showing poor solubility and aggregation during or after synthesis. What can I do?

The incorporation of N-methylated amino acids can alter the peptide's conformation and reduce hydrogen bonding capabilities, which can sometimes lead to aggregation.[7]

Troubleshooting Aggregation:

  • Solvent Choice: During synthesis, switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating sequences.[15]

  • Disruptive Additives: Incorporate "magic bullet" additives like a low percentage of DMSO or ethylene carbonate in the coupling and deprotection steps to disrupt secondary structures.

  • Post-Synthesis Handling: For the final peptide, perform a systematic solubility test starting with common solvents like water, followed by aqueous solutions with organic modifiers (e.g., acetonitrile, DMSO) or pH adjustments.[10] Always test solubility on a small aliquot first.[10]

5. I am observing side reactions during the final cleavage and deprotection of my N-methylated peptide. What are the common issues and solutions?

Several side reactions can occur during the final trifluoroacetic acid (TFA) cleavage step, particularly in peptides rich in N-methylated residues.

Common Side Reactions and Solutions:

  • Diketopiperazine (DKP) Formation: This can occur, especially with sequences containing Pro or Gly adjacent to an N-methylated residue at the N-terminus. Using a 2-chlorotrityl chloride resin can help minimize DKP formation.

  • Fragmentation: Cleavage between consecutive N-methylated amino acids has been reported.[3][8]

  • Loss of N-terminal Acetyl-N-methylamino Acid: If the peptide is N-terminally acetylated at an N-methylated residue, this group can be labile during TFA cleavage.[3][8]

  • General Strategy: Optimize the cleavage time. Shorter cleavage times are generally preferred to minimize side reactions.[3][8] The choice of scavengers in the cleavage cocktail is also critical and should be tailored to the peptide sequence.[16]

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentCategoryActivating AdditiveBaseRelative Efficiency for N-Me AANotes
HATU Uronium/AminiumHOAt (internal)DIEA, CollidineVery HighFast reaction rates, low epimerization.[4]
HBTU/TBTU Uronium/AminiumHOBt (internal)DIEAModerate to HighLess effective than HATU for N-Me residues.[5]
PyAOP PhosphoniumHOAt (internal)DIEAVery HighHighly effective, especially for N-Me to N-Me couplings.[3]
PyBOP PhosphoniumHOBt (internal)DIEAHighA common and effective choice.
PyBrOP PhosphoniumNoneDIEAVery HighHighly reactive, good for very hindered couplings.[6][17]
DIC/HOBt CarbodiimideHOBtN/ALow to ModerateGenerally not recommended for difficult N-Me couplings.

Experimental Protocols

Protocol 1: Optimized Coupling of an Fmoc-N-methylated Amino Acid using HATU

This protocol is designed for coupling an Fmoc-N-methylated amino acid onto a resin-bound peptide with a secondary amine at the N-terminus.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-methylated amino acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP.

  • Pre-activation: Add DIEA (8 equivalents) to the activation mixture. Mix for 5 minutes at room temperature to pre-activate the amino acid.[5][10]

  • Coupling: Add the activated amino acid solution to the swollen, deprotected peptide-resin.

  • Reaction: Shake the reaction mixture at room temperature for at least 2 hours.[10] For particularly difficult couplings (e.g., coupling onto another N-methylated residue), the reaction time can be extended to 4 hours or a double coupling can be performed.[2]

  • Monitoring: Take a small sample of the resin, wash thoroughly with DMF and then methanol. Perform the bromophenol blue test to check for reaction completion. A yellow color indicates a complete reaction, while a blue or green color indicates an incomplete reaction.[5]

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3 times), DCM (3 times), and then DMF (3 times) to remove all soluble reagents and byproducts.

Protocol 2: Bromophenol Blue Test for Monitoring Coupling

Materials:

  • Test Solution: 250 mg of bromophenol blue dissolved in 50 ml of DMF.[5]

  • Peptide-resin sample

  • Methanol

Procedure:

  • Remove a small sample of the peptide-resin (a few beads) from the reaction vessel.

  • Wash the resin beads thoroughly with methanol to remove any residual base.

  • Add 1-2 drops of the bromophenol blue test solution to the resin beads.

  • Observe the color of the beads and the solution.

    • Blue/Green: Incomplete coupling (free secondary amine is present). Recouple.[5]

    • Yellow: Complete coupling (no free secondary amine).[5]

Visualizations

Troubleshooting_Low_Coupling_Efficiency Start Low Coupling Efficiency Observed (Positive Bromophenol Blue Test) CheckReagent Is the coupling reagent optimized for N-Me AAs? Start->CheckReagent SwitchReagent Switch to a more potent reagent (e.g., HATU, PyAOP, PyBrOP) CheckReagent->SwitchReagent No CheckConditions Are reaction conditions (time, equivalents) sufficient? CheckReagent->CheckConditions Yes SwitchReagent->CheckConditions IncreaseTime Increase coupling time (2-4h) and/or perform double coupling CheckConditions->IncreaseTime No ConsiderTemp Is the coupling still incomplete? CheckConditions->ConsiderTemp Yes IncreaseEquiv Increase equivalents of AA and coupling reagent (3-5x) IncreaseTime->IncreaseEquiv IncreaseEquiv->ConsiderTemp UseMicrowave Consider using microwave-assisted synthesis for enhanced kinetics ConsiderTemp->UseMicrowave Yes Success Coupling Successful (Negative Bromophenol Blue Test) ConsiderTemp->Success No UseMicrowave->Success

Caption: Troubleshooting workflow for low coupling efficiency.

Epimerization_Mitigation_Strategy Epimerization Epimerization Risk during N-Me AA Coupling Strategies Mitigation Strategies Coupling Reagent Selection Base Selection Reaction Condition Control Epimerization->Strategies Details Use HATU or other HOAt-based reagents Use sterically hindered bases (DIEA, Collidine) Minimize pre-activation time Avoid excessive temperature Strategies:f0->Details:f0 Strategies:f1->Details:f1 Strategies:f2->Details:f2 Outcome Reduced Epimerization & Preserved Stereochemical Integrity Details->Outcome

Caption: Strategies to mitigate epimerization.

References

Optimization

Technical Support Center: Aggregation of Peptides Containing N-Acetyl-L-methionine Methyl Ester

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with peptides containing N-Acetyl-L-methionine methyl ester.

Troubleshooting Guides

Issue: Peptide is insoluble or precipitates upon dissolution.

Initial Assessment Workflow

G cluster_0 Solubility Troubleshooting Workflow start Peptide Insoluble/ Precipitates check_hydrophobicity Assess Peptide Hydrophobicity start->check_hydrophobicity is_hydrophobic Highly Hydrophobic? check_hydrophobicity->is_hydrophobic organic_solvent Dissolve in minimal organic solvent (DMSO, DMF) is_hydrophobic->organic_solvent Yes check_charge Determine Net Charge at Working pH is_hydrophobic->check_charge No aqueous_dilution Slowly add to aqueous buffer organic_solvent->aqueous_dilution aqueous_dilution->check_charge fail Aggregation Persists aqueous_dilution->fail adjust_ph Adjust pH away from Isoelectric Point (pI) check_charge->adjust_ph sonicate Sonication adjust_ph->sonicate adjust_ph->fail denaturant Use Chaotropic Agent (6M Guanidine HCl, 8M Urea) as last resort sonicate->denaturant sonicate->fail success Peptide Solubilized denaturant->success

Caption: Workflow for troubleshooting initial peptide insolubility.

Detailed Steps:

  • Assess Hydrophobicity: The presence of the N-acetyl group and the methyl ester group neutralizes the terminal charges, potentially increasing the overall hydrophobicity of the peptide. Methionine itself is a hydrophobic amino acid. If the peptide sequence contains a high percentage of hydrophobic residues, it is more prone to aggregation.

  • Use of Organic Solvents: For hydrophobic peptides, initial dissolution in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is recommended. The peptide solution should then be added dropwise to the aqueous buffer with gentle stirring.

  • pH Adjustment: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Since the N- and C-termini are blocked, the pI will be determined by the acidic and basic amino acid side chains. Adjusting the pH of the buffer away from the pI can increase solubility.

  • Sonication: Brief periods of sonication can help to break up small aggregates and aid in dissolution.

  • Chaotropic Agents: As a last resort, using denaturing agents like 6M Guanidine Hydrochloride or 8M Urea can disrupt strong intermolecular interactions. However, these will also disrupt the peptide's secondary structure.

Issue: Peptide solution becomes cloudy or forms visible aggregates over time.

Time-Dependent Aggregation Mitigation

G cluster_1 Mitigating Time-Dependent Aggregation start Cloudiness/Precipitation Over Time optimize_storage Optimize Storage Conditions (Temp, Concentration) start->optimize_storage add_excipients Add Aggregation Inhibitors/ Excipients optimize_storage->add_excipients check_oxidation Investigate Methionine Oxidation add_excipients->check_oxidation modify_protocol Modify Experimental Protocol check_oxidation->modify_protocol success Stable Solution modify_protocol->success

Caption: Strategies to address delayed peptide aggregation.

Detailed Steps:

  • Optimize Storage Conditions:

    • Temperature: Store peptide solutions at 4°C or on ice during experiments. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Concentration: Work with the lowest feasible peptide concentration to reduce the likelihood of intermolecular interactions.

  • Add Excipients/Additives:

    • Sugars and Polyols: Sugars like trehalose and sucrose, or polyols like glycerol, can stabilize peptides in solution.

    • Arginine: L-arginine is known to act as an aggregation suppressor.

  • Investigate Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide. This can alter the peptide's properties and potentially promote aggregation.[1][2] Consider if oxidizing conditions are present in your experiment.

  • Modify Experimental Protocol: Minimize incubation times at elevated temperatures and reduce agitation or stirring, which can accelerate aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing N-Acetyl-L-methionine methyl ester aggregating?

A1: Several factors can contribute to the aggregation of your peptide:

  • Blocked Termini: The N-acetylation and C-terminal methyl esterification neutralize the positive and negative charges at the termini, respectively. This can decrease the peptide's overall polarity and reduce its solubility in aqueous solutions.

  • Hydrophobicity: Methionine is a hydrophobic amino acid. The overall hydrophobicity of your peptide sequence is a primary driver for aggregation, as hydrophobic regions tend to self-associate to minimize contact with water.

  • Peptide Concentration: Higher concentrations increase the probability of intermolecular interactions, which can lead to the formation of aggregates.[3]

  • pH and Isoelectric Point (pI): Peptides are least soluble at their pI. The pI of your peptide is determined by the ionizable side chains of other amino acids in the sequence.

  • Temperature and Agitation: Elevated temperatures and mechanical stress can increase the rate of aggregation.

  • Methionine Oxidation: The methionine residue is prone to oxidation, which can alter the peptide's physicochemical properties and potentially influence its aggregation behavior.[1][2]

Q2: How does the N-Acetyl-L-methionine methyl ester modification specifically influence aggregation?

A2: This modification has two key effects:

  • Charge Neutralization: As mentioned, the blocking of the N- and C-termini removes formal charges, which can reduce electrostatic repulsion between peptide molecules, making aggregation more favorable, especially if the peptide has a low net charge from its side chains.

  • Increased Hydrophobicity: The acetyl and methyl groups add to the overall hydrophobicity of the peptide.

Q3: What solvents are recommended for dissolving my peptide?

A3: The choice of solvent depends on the overall properties of your peptide sequence.

  • Aqueous Buffers: If the peptide has a sufficient number of charged or polar residues, sterile water or a buffer (e.g., phosphate or Tris) at a pH away from the pI may be sufficient.

  • Organic Solvents: For hydrophobic peptides, initial dissolution in a minimal volume of an organic solvent such as DMSO, DMF, or acetonitrile is recommended, followed by slow dilution into the desired aqueous buffer. Be aware that residual organic solvents may interfere with certain biological assays.

  • Chaotropic Agents: For highly aggregation-prone peptides, solutions containing 6M guanidine hydrochloride or 8M urea can be used, but these are denaturing and will disrupt any secondary structure.

Q4: Can oxidation of the methionine residue affect aggregation?

A4: Yes, the oxidation of methionine to methionine sulfoxide can impact aggregation. This oxidation introduces a polar sulfoxide group, which can alter the peptide's solubility and conformational preferences. The effect on aggregation can be complex and sequence-dependent, in some cases inhibiting fibril formation and in others promoting the formation of different types of aggregates.[1][2][4] It is advisable to use degassed buffers and consider adding antioxidants like dithiothreitol (DTT) if oxidation is a concern, especially during long-term storage or under oxidative conditions.[5]

Quantitative Data Summary

Table 1: General Guide for Solvent Selection Based on Peptide Properties

Peptide TypeCharacteristicsPrimary SolventSecondary Solvent/Additive
Acidic Net negative chargeSterile Water, PBSDilute Ammonium Bicarbonate
Basic Net positive chargeSterile Water, PBSDilute Acetic Acid or TFA
Hydrophobic High % of nonpolar residuesMinimal DMSO, DMF, or AcetonitrileDropwise addition to aqueous buffer
Highly Aggregating Prone to precipitation6M Guanidine HCl, 8M UreaDilution into buffer

Table 2: Common Excipients to Inhibit Peptide Aggregation

ExcipientTypical ConcentrationMechanism of Action
L-Arginine 50-100 mMSuppresses protein-protein interactions
Sucrose/Trehalose 5-10% (w/v)Preferential exclusion, stabilizes native state
Glycerol 10-20% (v/v)Increases solvent viscosity, stabilizes native state

Key Experimental Protocols

Protocol 1: Peptide Solubilization Test

Objective: To determine an appropriate solvent for a small amount of the peptide before dissolving the entire sample.

Materials:

  • Lyophilized peptide

  • Sterile water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Aliquot a small, known amount of the lyophilized peptide (e.g., 0.1 mg) into several microcentrifuge tubes.

  • To the first tube, add a small volume of sterile water to achieve the desired final concentration. Vortex briefly.

  • If the peptide does not dissolve, try the next solvent in the next tube (e.g., PBS).

  • If the peptide is still insoluble, and based on its calculated net charge, try an acidic or basic solution.

  • For peptides that remain insoluble in aqueous solutions, add a minimal amount of DMSO (e.g., 10-20 µL) and vortex. Once dissolved, slowly add the desired aqueous buffer to the DMSO solution.

  • Observe the solution for any signs of precipitation. If it remains clear, the solvent system is suitable.

  • Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved micro-aggregates before use.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

Objective: To quantitatively monitor the formation of amyloid-like β-sheet structures, which are common in aggregated peptides.

Workflow for ThT Assay

G cluster_2 Thioflavin T Assay Workflow prep_peptide Prepare Peptide Stock Solution mix_reagents Mix Peptide and ThT in Assay Buffer prep_peptide->mix_reagents prep_tht Prepare ThT Working Solution prep_tht->mix_reagents incubate Incubate at Desired Temperature (e.g., 37°C) with optional shaking mix_reagents->incubate measure_fluorescence Measure Fluorescence (Ex: ~440 nm, Em: ~485 nm) at time intervals incubate->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data

References

Troubleshooting

Hydrolysis of N-Acetyl-L-methionine methyl ester: kinetics and prevention

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis of N-Acetyl-L-methionine methyl ester, including kinetic data, prevention s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis of N-Acetyl-L-methionine methyl ester, including kinetic data, prevention strategies, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-Acetyl-L-methionine methyl ester in aqueous solutions?

A1: The primary degradation pathway for N-Acetyl-L-methionine methyl ester in aqueous solutions is hydrolysis of the methyl ester bond. This reaction yields N-Acetyl-L-methionine and methanol. The hydrolysis can be catalyzed by both acid and base.

Q2: What factors influence the rate of hydrolysis of N-Acetyl-L-methionine methyl ester?

A2: The rate of hydrolysis is primarily influenced by pH and temperature. Generally, the hydrolysis rate is slowest in the neutral pH range and increases under both acidic and basic conditions. Elevated temperatures also significantly accelerate the rate of hydrolysis.

Q3: How can I prevent or minimize the hydrolysis of N-Acetyl-L-methionine methyl ester during my experiments?

A3: To minimize hydrolysis, it is recommended to:

  • Control pH: Maintain the pH of your solution within a neutral range (ideally pH 6-8) using a suitable buffer system.

  • Control Temperature: Store solutions at low temperatures (e.g., 2-8°C) to slow down the degradation process. For long-term storage, consider frozen storage.

  • Minimize Water Exposure: For solid compounds, store in a dry environment with a desiccant. For solutions, prepare them fresh whenever possible. In some cases, using a non-aqueous or co-solvent system can reduce hydrolysis.[1]

  • Use Stabilizers: In formulated products, the inclusion of ester stabilizers or antioxidants may be considered.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpectedly low assay value of N-Acetyl-L-methionine methyl ester. Hydrolysis of the ester has occurred.- Verify the pH of your sample and buffers. Adjust to a neutral pH if necessary.- Ensure samples have been stored at the appropriate low temperature.- Prepare fresh solutions and re-assay immediately.
Appearance of a new peak in HPLC chromatogram corresponding to N-Acetyl-L-methionine. Degradation of the methyl ester to its corresponding carboxylic acid.- Confirm the identity of the new peak by co-injection with an N-Acetyl-L-methionine standard.- Review sample preparation and storage conditions to identify potential causes of hydrolysis (e.g., high pH, elevated temperature).
Inconsistent results between experimental replicates. Variable rates of hydrolysis due to inconsistencies in sample handling.- Standardize sample preparation procedures, ensuring consistent pH, temperature, and time from preparation to analysis.- Use a validated stability-indicating analytical method.

Kinetics of Hydrolysis

pH-Rate Profile

The hydrolysis of amino acid esters typically exhibits a U-shaped pH-rate profile, with the minimum rate observed in the neutral pH range. Under acidic conditions, the reaction is specific-acid catalyzed, while under basic conditions, it is specific-base catalyzed.

Table 1: General pH-Rate Profile Characteristics for Amino Acid Ester Hydrolysis

pH RangePredominant MechanismExpected Rate of Hydrolysis
< 4Specific-Acid CatalysisIncreases with decreasing pH
4 - 8Water-mediated (uncatalyzed)Minimal and relatively constant
> 8Specific-Base CatalysisIncreases with increasing pH

This table is a generalized representation based on the hydrolysis of various amino acid esters.

Temperature Dependence

The rate of hydrolysis is also dependent on temperature, following the Arrhenius equation. As a general rule, an increase in temperature will lead to a significant increase in the hydrolysis rate constant.

Table 2: Illustrative Temperature Effect on Ester Hydrolysis Rate

Temperature (°C)Relative Rate of Hydrolysis (Approximate)
41x (Baseline)
255-10x
4020-40x

This table provides an illustrative example of the expected increase in hydrolysis rate with temperature for a typical ester in an aqueous solution. Actual values will vary depending on the specific molecule and conditions.

Prevention of Hydrolysis

Several strategies can be employed to minimize the hydrolysis of N-Acetyl-L-methionine methyl ester.

Table 3: Strategies for Preventing Ester Hydrolysis

StrategyPrincipleApplication Notes
pH Control Minimize acid and base catalysis.Use buffers to maintain a pH between 6 and 8. Common buffers include phosphate or citrate buffers.
Temperature Control Reduce the kinetic energy of the system.Store solutions at refrigerated (2-8°C) or frozen temperatures. Avoid repeated freeze-thaw cycles.
Moisture Control Limit the availability of the reactant (water).Store the solid compound in a desiccator. For liquid formulations, consider using co-solvents like propylene glycol or ethanol to reduce water activity.[1]
Use of Stabilizers Inhibit the hydrolysis reaction.For formulated products, antioxidants can prevent oxidative degradation that may indirectly promote hydrolysis. Chelating agents like EDTA can sequester metal ions that may catalyze hydrolysis.[1]
Lyophilization Removal of water.For long-term storage of formulations, lyophilization (freeze-drying) can significantly improve stability by removing water.

Experimental Protocols

Stability-Indicating HPLC-UV Method for N-Acetyl-L-methionine Methyl Ester

This method can be used to separate and quantify N-Acetyl-L-methionine methyl ester from its primary hydrolytic degradant, N-Acetyl-L-methionine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: 50% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase at the initial conditions (95% A: 5% B) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Visualizations

Hydrolysis_Pathway Hydrolysis of N-Acetyl-L-methionine methyl ester N_Acetyl_L_methionine_methyl_ester N-Acetyl-L-methionine methyl ester Transition_State N_Acetyl_L_methionine_methyl_ester->Transition_State Water H₂O Water->Transition_State N_Acetyl_L_methionine N-Acetyl-L-methionine Methanol Methanol Transition_State->N_Acetyl_L_methionine Transition_State->Methanol

Caption: Hydrolysis of N-Acetyl-L-methionine methyl ester.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample N-Acetyl-L-methionine methyl ester sample Forced_Degradation Forced Degradation (Acid, Base, Heat, etc.) Sample->Forced_Degradation Control Control Sample (No Stress) Sample->Control HPLC HPLC-UV Analysis Forced_Degradation->HPLC Control->HPLC Data_Analysis Data Analysis (Peak Integration, Quantification) HPLC->Data_Analysis Stability_Profile Stability Profile (% Degradation) Data_Analysis->Stability_Profile Kinetics Kinetic Analysis (Rate Constants) Data_Analysis->Kinetics

Caption: Workflow for forced degradation studies.

References

Optimization

Solubility issues with N-Acetyl-L-methionine methyl ester in aqueous buffers

Welcome to the technical support center for N-Acetyl-L-methionine methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solu...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-L-methionine methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of N-Acetyl-L-methionine methyl ester in common aqueous buffers like PBS, Tris, and citrate?

A1: There is limited publicly available data on the quantitative solubility of N-Acetyl-L-methionine methyl ester in specific aqueous buffers such as Phosphate-Buffered Saline (PBS), Tris, or citrate buffers. The solubility of its parent compound, N-Acetyl-L-methionine, has been reported in water. For instance, one source indicates that N-Acetyl-L-methionine is soluble in water.[1][2] However, the methyl ester functional group will likely alter its solubility characteristics. It is recommended to empirically determine the solubility in your specific buffer system.

Q2: I am having trouble dissolving N-Acetyl-L-methionine methyl ester in my aqueous buffer. What can I do?

A2: If you are experiencing difficulty dissolving the compound, we recommend the following troubleshooting steps:

  • Start with a small amount: Begin by attempting to dissolve a small quantity of the compound in your buffer to assess its approximate solubility.

  • Gentle Heating: Gently warm the solution in a water bath (e.g., to 37°C). Avoid excessive heat, as it may promote hydrolysis of the methyl ester.

  • Sonication: Use a sonicator to aid in the dispersion and dissolution of the compound.

  • pH Adjustment: The pH of the buffer can significantly influence the solubility of compounds with ionizable groups. While N-Acetyl-L-methionine methyl ester itself does not have a readily ionizable group other than the potential for hydrolysis of the ester, the pH may affect its stability. It is advisable to test a range of pH values relevant to your experimental conditions.

  • Co-solvents: If the compound remains insoluble, consider the use of a small percentage of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, if your experimental system permits. It is crucial to first dissolve the compound in the organic solvent and then slowly add the aqueous buffer while vortexing. Always verify the compatibility of any co-solvent with your downstream applications.

Q3: Is N-Acetyl-L-methionine methyl ester stable in aqueous buffers?

A3: The methyl ester group of N-Acetyl-L-methionine methyl ester is susceptible to hydrolysis in aqueous solutions, which would yield N-Acetyl-L-methionine and methanol. The rate of this hydrolysis is dependent on pH and temperature. It is generally recommended to prepare fresh solutions for each experiment and to store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Are there any known incompatibilities for N-Acetyl-L-methionine methyl ester?

A4: While specific incompatibility data for the methyl ester is scarce, the parent compound, N-Acetyl-L-methionine, is known to be incompatible with strong oxidizing agents.[3] It is prudent to assume similar incompatibilities for the methyl ester derivative.

Solubility and Stability Data

SolventReported Solubility
WaterSoluble[1]
Methanol50 mg/mL[4], 100 mg/mL[3]
DMSO38 mg/mL[5], 55 mg/mL[6]

Note: This data is for N-Acetyl-L-methionine, not the methyl ester. This table is provided for informational purposes only, as the solubility of the methyl ester derivative may differ significantly.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility in an Aqueous Buffer

This protocol provides a general method for estimating the solubility of N-Acetyl-L-methionine methyl ester in a buffer of your choice.

Materials:

  • N-Acetyl-L-methionine methyl ester

  • Your chosen aqueous buffer (e.g., PBS, Tris-HCl)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Water bath

  • Calibrated balance

Procedure:

  • Weigh out a small, known amount of N-Acetyl-L-methionine methyl ester (e.g., 1 mg) and place it in a microcentrifuge tube.

  • Add a small, precise volume of your aqueous buffer (e.g., 100 µL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If undissolved solid is present, place the tube in a sonicator for 5-10 minutes.

  • If the solid still does not dissolve, gently warm the tube in a water bath (not exceeding 37°C) for 5-10 minutes and vortex again.

  • If the compound dissolves completely, you can incrementally add more of the compound and repeat the steps to find the saturation point.

  • If the compound does not dissolve, you can try increasing the volume of the buffer to determine the concentration at which it does dissolve.

  • It is recommended to prepare a fresh solution before each experiment due to potential hydrolysis.

Troubleshooting and Visualization

Troubleshooting Workflow for Solubility Issues

If you are encountering problems with dissolving N-Acetyl-L-methionine methyl ester, the following workflow can help you systematically address the issue.

G Troubleshooting Workflow for Solubility Issues start Start: Undissolved Compound vortex Vortex vigorously (2-3 min) start->vortex check1 Visually inspect for dissolution vortex->check1 sonicate Sonicate (10-15 min) check1->sonicate No success Compound Dissolved check1->success Yes check2 Visually inspect for dissolution sonicate->check2 heat Gentle warming (37°C, 10-15 min) check2->heat No check2->success Yes check3 Visually inspect for dissolution heat->check3 cosolvent Consider co-solvent (e.g., DMSO, Ethanol) if experiment allows check3->cosolvent No check3->success Yes cosolvent->success fail Compound remains insoluble. Consider alternative formulation or compound. cosolvent->fail G Potential Hydrolysis Pathway reactant N-Acetyl-L-methionine Methyl Ester products Products reactant->products Hydrolysis (pH, Temp dependent) water H₂O (Aqueous Buffer) water->products product1 N-Acetyl-L-methionine products->product1 product2 Methanol products->product2

References

Troubleshooting

Troubleshooting low yields in protein methylation assays using N-Acetyl-L-methionine methyl ester

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding low yields in protein methylation assays, with a special focus on considerations when using precursors t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding low yields in protein methylation assays, with a special focus on considerations when using precursors to the methyl donor, S-adenosylmethionine (SAM).

Frequently Asked Questions (FAQs)

Q1: What are the critical components of an in vitro protein methylation assay?

An in vitro protein methylation assay typically consists of a purified protein methyltransferase (the enzyme), a methyl-accepting substrate (the protein of interest), and a methyl donor. The most common methyl donor is S-adenosylmethionine (SAM).[1][2] The reaction is carried out in a buffered solution at an optimal pH and temperature to ensure enzyme activity and stability.[3]

Q2: I am using N-Acetyl-L-methionine methyl ester as a methyl donor precursor. Why might I be seeing low to no methylation?

N-Acetyl-L-methionine is a derivative of the amino acid L-methionine.[4][5] In biological systems, L-methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor, in an ATP-dependent reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT).[6][7] If you are using N-Acetyl-L-methionine methyl ester in a purified in vitro system, the necessary MAT enzyme and ATP are likely absent. Without the enzymatic conversion to SAM, the methyltransferase in your assay will not have a methyl group to transfer to your substrate, resulting in low or no yield.

Q3: How is S-adenosylmethionine (SAM) synthesized from methionine?

The biosynthesis of S-adenosylmethionine (SAM) from L-methionine and adenosine triphosphate (ATP) is catalyzed by the enzyme S-adenosylmethionine synthetase, also known as methionine adenosyltransferase (MAT).[6][7] This enzymatic reaction is crucial for providing the methyl group for most biological methylation reactions.[6]

Troubleshooting Guide for Low Yields

Problem: Low or no detectable methylation of the target protein.

Below are potential causes and solutions to troubleshoot low yields in your protein methylation assay.

Enzyme-Related Issues
Potential Cause Troubleshooting Steps
Inactive Methyltransferase - Ensure the enzyme has been stored correctly, typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - Test the enzyme activity with a known positive control substrate.
Suboptimal Enzyme Concentration - Perform an enzyme titration to determine the optimal concentration for your assay. Start with a range of concentrations (e.g., 10-500 nM) to find a linear reaction rate.[3]
Substrate-Related Issues
Potential Cause Troubleshooting Steps
Substrate Purity and Integrity - Verify the purity and integrity of your substrate protein using SDS-PAGE. - Ensure the substrate preparation is free of contaminants or inhibitors.
Suboptimal Substrate Concentration - Titrate the substrate concentration to ensure it is not limiting the reaction. If the Km of the enzyme for the substrate is known, use a concentration several-fold above the Km.
Reaction Condition Issues
Potential Cause Troubleshooting Steps
Incorrect Buffer Composition - Optimize the buffer pH, as methyltransferase activity is pH-sensitive. Most assays perform well between pH 7.5 and 8.5. - Test different buffer systems (e.g., Tris-HCl, HEPES). - Evaluate the effect of salt concentration (e.g., 50-150 mM NaCl or KCl) on enzyme activity.
Suboptimal Incubation Time and Temperature - Perform a time-course experiment to determine the linear range of the reaction. - Most methylation assays are incubated at 30°C or 37°C.[8][9] Test a range of temperatures to find the optimum for your specific enzyme.
Degraded S-adenosylmethionine (SAM) - SAM is unstable, particularly at neutral to alkaline pH. Prepare fresh SAM solutions for each experiment or use single-use aliquots stored at -80°C.[3]

Quantitative Data Summary

The following tables provide recommended starting concentrations for key components in a typical in vitro protein methylation assay. These should be optimized for your specific enzyme and substrate.

Table 1: Reaction Component Concentrations

ComponentRecommended Starting ConcentrationNotes
Methyltransferase10 - 500 nMTitrate to find a concentration that results in a linear reaction rate.
Substrate Protein1 - 20 µMShould ideally be above the Km value for the enzyme.
S-adenosylmethionine (SAM)1 - 100 µMFor kinetic studies, vary the concentration around the Km. For inhibitor screening, a concentration at or near the Km is often used.

Table 2: Typical Assay Buffer Conditions

ParameterRecommended RangeNotes
pH7.5 - 8.5The optimal pH can be enzyme-specific.
Buffer20 - 50 mM Tris-HCl or HEPES
Salt50 - 150 mM NaCl or KClSome enzymes may be inhibited by high salt concentrations.
Reducing Agent1 - 5 mM DTT or BMEHelps to maintain enzyme stability.

Experimental Protocols

General Protocol for In Vitro Protein Methylation Assay using Radiolabeled SAM

This protocol is a general guideline for a radioactive filter-binding assay, a common method for detecting protein methylation.

Materials:

  • Purified protein methyltransferase

  • Purified substrate protein

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • 5X Reaction Buffer (e.g., 250 mM Tris-HCl pH 8.0, 50 mM DTT)

  • P81 phosphocellulose paper

  • Wash Buffer (e.g., 100 mM sodium bicarbonate, pH 9.0)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 25 µL reaction would consist of:

    • 5 µL of 5X Reaction Buffer

    • X µL of methyltransferase (to final desired concentration)

    • Y µL of substrate protein (to final desired concentration)

    • 1 µL of [³H]-SAM (typically 1 µCi)

    • Nuclease-free water to a final volume of 25 µL

  • Initiate the Reaction: Add the methyltransferase to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for the desired amount of time (e.g., 60 minutes).[8]

  • Stop the Reaction and Spot: Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 papers three times for 5 minutes each in the Wash Buffer.

    • Perform a final wash with 95% ethanol for 2 minutes.

  • Drying and Counting:

    • Air dry the P81 papers completely.

    • Place each paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Note on using SAM precursors: If you intend to use a precursor like N-Acetyl-L-methionine methyl ester, this protocol would require significant modification. You would need to include purified Methionine Adenosyltransferase (MAT) and ATP in the reaction mixture to first synthesize SAM. The optimal concentrations of MAT, ATP, and the precursor would need to be empirically determined.

Visualizations

Troubleshooting Workflow for Low Methylation Yield

TroubleshootingWorkflow start Low or No Methylation Signal check_enzyme Check Enzyme Activity start->check_enzyme check_substrate Check Substrate Integrity start->check_substrate check_conditions Check Reaction Conditions start->check_conditions check_donor Check Methyl Donor start->check_donor enzyme_inactive Enzyme Inactive/Degraded? check_enzyme->enzyme_inactive substrate_issue Substrate Degraded/Impure? check_substrate->substrate_issue conditions_suboptimal Buffer/Temp/Time Suboptimal? check_conditions->conditions_suboptimal donor_issue SAM Degraded or Precursor Used? check_donor->donor_issue solution_enzyme Use fresh enzyme aliquot Test with positive control enzyme_inactive->solution_enzyme Yes end_bad Still Low Signal Consult further enzyme_inactive->end_bad No solution_substrate Run SDS-PAGE Purify substrate substrate_issue->solution_substrate Yes substrate_issue->end_bad No solution_conditions Optimize pH, salt, temp, time conditions_suboptimal->solution_conditions Yes conditions_suboptimal->end_bad No solution_donor Use fresh SAM If using precursor, add MAT and ATP donor_issue->solution_donor Yes donor_issue->end_bad No end_good Signal Restored solution_enzyme->end_good solution_substrate->end_good solution_conditions->end_good solution_donor->end_good

Caption: A flowchart for troubleshooting low yields in protein methylation assays.

p53 Methylation Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its function is modulated by post-translational modifications, including methylation.[3][10]

p53_methylation DNA_damage DNA Damage SETD7 SETD7 (KMT7) DNA_damage->SETD7 activates p53 p53 SETD7->p53 methylates at K372 p53_K372me1 p53-K372me1 (monomethylated) p300_CBP p300/CBP (HAT) p53_K372me1->p300_CBP promotes recruitment of p53_acetylated p53-acetylated p300_CBP->p53_K372me1 acetylates Stabilization p53 Stabilization & Transcriptional Activation p53_acetylated->Stabilization Target_Genes Target Gene Expression (e.g., p21, BAX) Stabilization->Target_Genes Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis

Caption: Regulation of p53 activity through methylation and acetylation.

References

Optimization

Technical Support Center: Optimizing Enzymatic Assays with N-Acetyl-L-methionine Methyl Ester

Welcome to the technical support center for optimizing enzymatic assays using N-Acetyl-L-methionine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troub...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzymatic assays using N-Acetyl-L-methionine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What types of enzymes can be used to hydrolyze N-Acetyl-L-methionine methyl ester?

A1: The primary enzymes used for the hydrolysis of N-acetylated amino acid esters like N-Acetyl-L-methionine methyl ester are acylases and esterases.

  • Acylase I (N-acyl-L-amino-acid amidohydrolase): This enzyme is highly specific for the hydrolysis of the N-acyl group from a variety of L-amino acids. Porcine kidney acylase I is a commonly used and commercially available example.[1] It demonstrates high efficiency in hydrolyzing N-acetyl-L-methionine.[2]

  • Esterases: These enzymes catalyze the hydrolysis of ester bonds. Porcine liver esterase (PLE) is a well-characterized esterase with broad substrate specificity, making it a candidate for hydrolyzing the methyl ester of N-Acetyl-L-methionine.[3][4]

Q2: What are the common methods for monitoring the enzymatic hydrolysis of N-Acetyl-L-methionine methyl ester?

A2: Several methods can be employed to monitor the reaction, with the choice depending on available equipment and desired sensitivity.

  • ¹H NMR Spectroscopy: This is a powerful technique for continuously monitoring the reaction by observing the disappearance of the substrate's methyl ester signal and the appearance of the product signals.[1][5]

  • Spectrophotometry (Colorimetric Assays): These methods are generally more accessible.

    • pH indicator-based assays: The hydrolysis of the ester produces a carboxylic acid, leading to a decrease in pH. This change can be monitored using a pH indicator.[6]

    • Coupled-enzyme assays: The product of the primary enzymatic reaction (L-methionine) can be a substrate for a secondary enzyme that produces a colored or fluorescent product. For instance, L-amino acid oxidase can be used to detect the released L-amino acid, which in turn produces hydrogen peroxide that can be quantified with a colorimetric probe.[7] A ninhydrin-based colorimetric method can also be used to detect the released amino acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for separating and quantifying the substrate, product, and any potential side products over time.[8][9][10]

Q3: What are the key parameters to optimize for an enzymatic assay with N-Acetyl-L-methionine methyl ester?

A3: To achieve optimal results, several parameters should be considered and optimized:

  • pH: The pH of the reaction buffer significantly impacts enzyme activity. Most esterases and acylases have a neutral to slightly alkaline optimal pH, typically in the range of 7.0 to 8.5.

  • Temperature: Enzyme activity is temperature-dependent. A typical starting point is 25°C or 37°C, but the optimal temperature should be determined experimentally for the specific enzyme being used.

  • Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not limiting. It's important to use a concentration that results in a linear reaction rate over the desired time course.

  • Substrate Concentration: The initial rate of the reaction will increase with substrate concentration until the enzyme becomes saturated. To determine kinetic parameters like KM and Vmax, a range of substrate concentrations should be tested.

  • Buffer Composition: The choice of buffer can influence enzyme activity and stability. Common buffers include phosphate, borate, and Tris-HCl. It is important to ensure the buffer components do not inhibit the enzyme.

Q4: How does N-Acetyl-L-methionine and its metabolism relate to cellular signaling?

A4: While N-Acetyl-L-methionine itself is not a direct signaling molecule, its metabolic product, L-methionine, is at the core of cellular metabolism that is intricately linked to major signaling pathways. The methionine metabolic network influences cell growth, proliferation, and stress responses.[11][12][13] Key connections include:

  • mTORC1 Pathway: The availability of methionine and its downstream metabolite S-adenosylmethionine (SAM) is sensed by the cell and influences the activity of the mTORC1 signaling pathway, a master regulator of cell growth and proliferation.[13]

  • Epigenetic Regulation: SAM is the universal methyl donor for methylation of DNA, RNA, and histones. These epigenetic modifications play a crucial role in gene expression and are influenced by the flux through the methionine cycle.[11][14]

  • Redox Homeostasis: The methionine cycle is linked to the transsulfuration pathway, which leads to the synthesis of cysteine and the major cellular antioxidant, glutathione (GSH). This pathway is critical for maintaining redox balance and mitigating oxidative stress.[11][15]

Troubleshooting Guides

This section provides solutions to common problems encountered during enzymatic assays with N-Acetyl-L-methionine methyl ester.

Problem Possible Cause Troubleshooting Steps
No or Low Enzyme Activity Inactive enzyme- Check the storage conditions and expiration date of the enzyme. - Avoid repeated freeze-thaw cycles. - Run a positive control with a known substrate for the enzyme.
Sub-optimal reaction conditions- Optimize pH, temperature, and buffer composition for your specific enzyme. - Ensure all reagents were prepared correctly and at the right concentrations.
Presence of inhibitors in the sample- Common inhibitors include EDTA, heavy metals, and some organic solvents.[16] - If possible, purify the sample to remove potential inhibitors.
Incorrect substrate concentration- Ensure the substrate concentration is appropriate for the enzyme's KM. Very low concentrations may not yield a detectable signal, while very high concentrations can sometimes lead to substrate inhibition.
High Background Signal / Non-enzymatic Hydrolysis Spontaneous hydrolysis of the substrate- N-Acetyl-L-methionine methyl ester can undergo non-enzymatic hydrolysis, especially at non-neutral pH and elevated temperatures. - Always run a "no-enzyme" control (substrate in buffer) to measure the rate of non-enzymatic hydrolysis and subtract it from the enzymatic reaction rate.
Contaminating enzymes in the sample- If using a crude enzyme preparation or cell lysate, it may contain other enzymes that can act on the substrate or interfere with the detection method. - Purify the enzyme of interest if possible.
Poor Substrate Solubility Low solubility of N-Acetyl-L-methionine methyl ester in aqueous buffer- N-Acetyl-L-methionine has good solubility in water (307 g/L at 25°C), but the methyl ester may be less soluble.[17] - Prepare a concentrated stock solution in a suitable organic solvent like methanol or DMSO and then dilute it into the aqueous assay buffer.[18] - Ensure the final concentration of the organic solvent in the assay is low enough not to inhibit the enzyme (typically <1-5%).
Reaction Rate Decreases Over Time Substrate depletion- This is expected as the reaction progresses. For kinetic studies, use the initial linear rate of the reaction.
Product inhibition- The products of the reaction (N-Acetyl-L-methionine and methanol, or L-methionine and methyl acetate) may inhibit the enzyme.[2] - Measure the initial reaction rates at different substrate concentrations to minimize the effect of product accumulation.
Enzyme instability- The enzyme may not be stable under the assay conditions for extended periods. - Perform a time-course experiment to determine the time frame over which the enzyme is stable and the reaction is linear.

Quantitative Data Summary

The optimal conditions for enzymatic assays are highly dependent on the specific enzyme and substrate. The following tables provide a summary of typical conditions reported for relevant enzymes. It is recommended to perform optimization experiments for your specific assay.

Table 1: General Reaction Conditions for Acylase I from Porcine Kidney

ParameterRecommended Range/ValueNotes
pH 7.0 - 8.5Optimal activity is often observed around pH 7.0.
Temperature 25°C - 37°CThe enzyme is active in this range.
Buffer Phosphate, Borate50-100 mM is a common concentration range.
Substrate Concentration 1 - 50 mMShould be optimized based on the KM of the enzyme for the specific substrate.
Enzyme Concentration 0.1 - 10 µg/mLShould be adjusted to obtain a linear reaction rate for the desired time course.

Table 2: General Reaction Conditions for Porcine Liver Esterase (PLE)

ParameterRecommended Range/ValueNotes
pH 7.0 - 8.0PLE generally has a neutral to slightly alkaline pH optimum.[3]
Temperature 25°C - 37°CActivity increases with temperature up to a certain point before denaturation occurs.
Buffer PhosphateA phosphate buffer is commonly used to maintain the pH.[4]
Substrate Concentration 1 - 20 mMThe optimal concentration depends on the specific substrate and should be determined experimentally.
Enzyme Concentration 1 - 20 µg/mLTitrate to find the optimal concentration for your assay.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Esterase Activity using a pH Indicator

This protocol describes a continuous assay to monitor the hydrolysis of N-Acetyl-L-methionine methyl ester by measuring the decrease in pH.

Materials:

  • N-Acetyl-L-methionine methyl ester

  • Esterase (e.g., Porcine Liver Esterase)

  • Weak buffer solution (e.g., 5 mM Tris-HCl, pH 7.5)

  • pH indicator (e.g., Phenol Red, with a pKa around 7.7)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen pH indicator (e.g., 560 nm for Phenol Red)

  • 96-well microplate

Procedure:

  • Prepare a stock solution of the pH indicator in the weak buffer solution.

  • Prepare a stock solution of N-Acetyl-L-methionine methyl ester in a minimal amount of a compatible organic solvent (e.g., methanol or DMSO) and then dilute with the weak buffer.

  • Set up the reaction mixture in the wells of the microplate:

    • X µL of weak buffer with pH indicator

    • Y µL of substrate solution

    • Bring the total volume to just under the final desired volume with the weak buffer.

  • Equilibrate the plate to the desired reaction temperature (e.g., 25°C or 37°C) in the microplate reader.

  • Initiate the reaction by adding Z µL of the enzyme solution to each well.

  • Immediately start monitoring the change in absorbance at the appropriate wavelength over time. The rate of decrease in absorbance is proportional to the rate of acid production and thus the enzyme activity.

  • Run appropriate controls:

    • No-enzyme control: Substrate and buffer without enzyme to measure non-enzymatic hydrolysis.

    • No-substrate control: Enzyme and buffer without substrate to ensure there is no background reaction.

Protocol 2: HPLC-Based Assay for Enzymatic Hydrolysis

This protocol provides a method to quantify the consumption of N-Acetyl-L-methionine methyl ester and the formation of its hydrolysis product.

Materials:

  • N-Acetyl-L-methionine methyl ester

  • Enzyme (e.g., Acylase I or Esterase)

  • Reaction buffer (e.g., 50 mM Phosphate buffer, pH 7.5)

  • Quenching solution (e.g., 1 M HCl or acetonitrile)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV at 210 nm)

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

Procedure:

  • Prepare a stock solution of N-Acetyl-L-methionine methyl ester in the reaction buffer.

  • Prepare the enzyme solution in the reaction buffer.

  • Set up the reaction:

    • In a microcentrifuge tube, combine the reaction buffer and the substrate solution.

    • Equilibrate to the desired reaction temperature.

    • Initiate the reaction by adding the enzyme solution.

  • Take time points: At various time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Prepare samples for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • Analyze by HPLC: Inject the samples onto the HPLC system.

  • Quantify the results: Create a standard curve for both the substrate and the expected product. Use the peak areas from the chromatograms to determine the concentration of each compound at each time point. The rate of substrate decrease or product increase corresponds to the enzyme activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) plate Prepare Microplate/Tubes reagents->plate mix Mix Reagents (Initiate Reaction) plate->mix incubate Incubate at Optimal Temperature mix->incubate detect Monitor Reaction (Spectrophotometry/HPLC) incubate->detect data Analyze Data (Calculate Rates) detect->data

Caption: A generalized experimental workflow for enzymatic assays.

troubleshooting_workflow start Low or No Signal check_enzyme Is the enzyme active? (Check storage, positive control) start->check_enzyme No check_conditions Are reaction conditions optimal? (pH, temperature, buffer) start->check_conditions Yes solution_enzyme Use new enzyme aliquot. Optimize storage. check_enzyme->solution_enzyme check_reagents Are reagents prepared correctly? check_conditions->check_reagents Yes solution_conditions Optimize assay conditions. check_conditions->solution_conditions No check_instrument Is the detection instrument set up correctly? check_reagents->check_instrument Yes solution_reagents Prepare fresh reagents. check_reagents->solution_reagents No solution_instrument Verify instrument settings. check_instrument->solution_instrument No

Caption: A troubleshooting workflow for low or no signal in enzymatic assays.

methionine_metabolism_signaling cluster_methionine_cycle Methionine Cycle cluster_signaling Cellular Signaling & Processes Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases mTORC1 mTORC1 Signaling (Cell Growth) SAM->mTORC1 influences Epigenetics Epigenetic Regulation (DNA/Histone Methylation) SAM->Epigenetics donates methyl group Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Redox Redox Balance (Glutathione Synthesis) Hcy->Redox precursor to Cysteine

Caption: The central role of the Methionine Cycle in influencing cellular signaling pathways.

References

Reference Data & Comparative Studies

Validation

N-Acetyl-L-methionine Methyl Ester vs. N-acetyl-L-methionine in Cell Culture: A Comparative Guide

For researchers in cell biology and drug development, the choice of nutrient supplementation and metabolic precursors is critical for experimental outcomes. Methionine, an essential amino acid, and its derivatives are pi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, the choice of nutrient supplementation and metabolic precursors is critical for experimental outcomes. Methionine, an essential amino acid, and its derivatives are pivotal in cellular health, influencing protein synthesis, methylation reactions, and antioxidant defenses. This guide provides a detailed comparison of two such derivatives, N-Acetyl-L-methionine (NALM) and its methyl ester form, N-Acetyl-L-methionine methyl ester, in the context of cell culture applications. While direct comparative experimental data for the methyl ester is limited, this guide synthesizes available information on NALM and infers the likely properties of its esterified counterpart based on established biochemical principles.

Product Overview and Mechanism of Action

N-acetyl-L-methionine (NALM) is a more stable derivative of the essential amino acid L-methionine.[1][2] In cell culture, it serves as a bioavailable source of L-methionine.[3][4] Once inside the cell, NALM is deacetylated by aminoacylases to yield L-methionine and acetate.[4] L-methionine is a crucial component for protein synthesis and a precursor for S-adenosylmethionine (SAM), the primary methyl donor for a vast array of cellular methylation reactions, including DNA, RNA, and protein methylation.[5] The methionine metabolic network also contributes to the synthesis of glutathione, a major intracellular antioxidant, and polyamines, which are essential for cell growth and proliferation.[6] Some studies have shown that NALM can inhibit the growth of certain cancer cell lines in a dose- and time-dependent manner.[1][7]

N-Acetyl-L-methionine methyl ester is a further modification of NALM where the carboxylic acid group is esterified. This modification is generally intended to increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. It is hypothesized that once inside the cell, cellular esterases would hydrolyze the methyl ester to yield NALM, which would then be further metabolized as described above. However, there is a lack of direct experimental evidence in the public domain detailing the specific effects of N-Acetyl-L-methionine methyl ester in cell culture. Studies on other L-methionine alkyl esters have shown that the length of the alkyl chain can significantly impact their cytotoxic effects.[8]

Comparative Performance Data

Effects on Cell Proliferation

Table 1: Effect of N-acetyl-L-methionine (NALM) on the Proliferation of Jurkat and MTC-SK Cancer Cell Lines. [1][7]

Cell LineConcentration (µg/mL)24h (% of Control)48h (% of Control)72h (% of Control)
Jurkat 125No significant reductionNo significant reduction52.6 ± 11.9%
250No significant reductionNo significant reduction26.9 ± 10.6%
375No significant reductionNo significant reductionNo significant reduction
500No significant reductionNo significant reductionNo significant reduction
MTC-SK 125No significant reduction81.8 ± 4.8%No significant reduction
25063.4 ± 8.4%No significant reduction83.4 ± 1.3%
500No significant reduction64.4 ± 3.3%No significant reduction

Data is presented as a percentage of the control cell growth. A lower percentage indicates greater inhibition of proliferation. The data for Jurkat cells at 72h shows a significant reduction at 125 µg/mL and a further significant reduction at 250 µg/mL compared to 125 µg/mL. For MTC-SK cells, significant reductions were observed at different time points and concentrations.

Effects on Mitochondrial Activity

Table 2: Effect of N-acetyl-L-methionine (NALM) on the Mitochondrial Activity of Jurkat and MTC-SK Cancer Cell Lines. [1][7]

Cell LineConcentration (µg/mL)24h (% of Control)48h (% of Control)72h (% of Control)
Jurkat 125No significant reductionNo significant reduction58.9 ± 8.4%
200No significant reductionNo significant reduction43.1 ± 5.2%
375No significant reductionIC50% achievedNot reported
500No significant reductionNo significant reduction31.8 ± 2.9%
MTC-SK 375No significant reduction84.8 ± 2.5%No significant reduction
500No significant reductionNo significant reduction85.7 ± 6.1%

Data is presented as a percentage of the control mitochondrial activity. A lower percentage indicates greater inhibition. For Jurkat cells, a significant decrease in mitochondrial activity was seen at 72h for all tested concentrations, with a further significant decrease at 200 µg/mL compared to 125 µg/mL, and at 500 µg/mL compared to 200 µg/mL. For MTC-SK cells, a significant but less pronounced reduction in mitochondrial activity was observed at higher concentrations and longer incubation times.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparison of these two compounds.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effects of N-Acetyl-L-methionine and its methyl ester on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., Jurkat, MTC-SK)

  • Complete cell culture medium

  • 96-well plates

  • N-Acetyl-L-methionine and N-Acetyl-L-methionine methyl ester stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Treatment: The following day, treat the cells with various concentrations of N-Acetyl-L-methionine or N-Acetyl-L-methionine methyl ester. Include a vehicle control (medium with the same solvent concentration used for the compounds).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis Markers (e.g., Caspase-3)

This protocol can be used to investigate whether the compounds induce apoptosis by examining the expression of key apoptotic proteins like cleaved caspase-3.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression of the protein of interest.

Visualizations

Methionine Metabolism and the SAM Cycle

Methionine_Metabolism cluster_0 Cellular Environment cluster_1 Cytosol NALM_ext N-Acetyl-L-methionine (extracellular) NALM_int N-Acetyl-L-methionine NALM_ext->NALM_int Uptake NALM_ME_ext N-Acetyl-L-methionine Methyl Ester (extracellular) NALM_ME_int N-Acetyl-L-methionine Methyl Ester NALM_ME_ext->NALM_ME_int Enhanced Uptake (Hypothesized) Methionine L-Methionine NALM_int->Methionine Deacetylation (Aminoacylases) NALM_ME_int->NALM_int Hydrolysis (Esterases) SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT Protein Protein Synthesis Methionine->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Polyamines Polyamines SAM->Polyamines Homocysteine Homocysteine SAH->Homocysteine SAHH Methylation DNA, RNA, Protein Methylation SAH->Methylation Homocysteine->Methionine MS Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Glutathione Glutathione Cysteine->Glutathione

Caption: Intracellular metabolism of N-acetyl-L-methionine and its methyl ester.

Experimental Workflow for Comparing Methionine Derivatives

Experimental_Workflow cluster_assays Cellular Assays start Start: Cell Culture treatment Treatment with: - N-Acetyl-L-methionine - N-Acetyl-L-methionine Methyl Ester - Vehicle Control start->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation viability Cell Viability/Proliferation (MTT Assay) incubation->viability apoptosis Apoptosis Analysis (Western Blot for Caspase-3) incubation->apoptosis metabolism Metabolic Analysis (SAM/SAH Levels) incubation->metabolism data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis metabolism->data_analysis

Caption: Workflow for comparing the effects of methionine derivatives in cell culture.

Conclusion

N-acetyl-L-methionine serves as a valuable supplement in cell culture for delivering L-methionine, a critical amino acid for a multitude of cellular functions. Experimental data indicates that NALM can exert anti-proliferative and anti-metabolic effects on certain cancer cell lines in a concentration- and time-dependent manner.

While direct experimental evidence is lacking for N-Acetyl-L-methionine methyl ester, its chemical structure suggests a potential for enhanced cellular uptake due to increased lipophilicity. It is plausible that once inside the cell, it is rapidly converted to NALM and subsequently to L-methionine, thereby exerting similar, and possibly more potent, biological effects. However, without direct comparative studies, this remains a hypothesis.

Researchers and drug development professionals should consider the available data on NALM when designing experiments. For applications where enhanced delivery of a methionine precursor is desired, N-Acetyl-L-methionine methyl ester presents a logical candidate for investigation. However, thorough validation of its effects on cell viability, proliferation, and metabolism in the specific cell system of interest is strongly recommended. Future studies directly comparing these two compounds are warranted to fully elucidate their respective advantages and disadvantages in cell culture applications.

References

Comparative

A Comparative Guide to Methyl Donors: S-Adenosylmethionine (SAMe) vs. N-Acetyl-L-methionine methyl ester

For Researchers, Scientists, and Drug Development Professionals In the landscape of cellular biochemistry and therapeutic development, the precise transfer of a methyl group—a cornerstone of epigenetic regulation and met...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular biochemistry and therapeutic development, the precise transfer of a methyl group—a cornerstone of epigenetic regulation and metabolic function—is paramount. This guide provides a detailed comparison of two molecules often associated with methylation: the ubiquitous biological methyl donor, S-adenosylmethionine (SAMe), and the synthetic methionine derivative, N-Acetyl-L-methionine methyl ester. While both are related to the essential amino acid methionine, their roles and mechanisms as methyl donors are fundamentally distinct.

Executive Summary

S-adenosylmethionine (SAMe) is the universal, biologically active methyl donor, participating as a crucial cosubstrate in countless enzymatic reactions within the cell. Its function is well-established and central to processes like DNA methylation, histone modification, and neurotransmitter synthesis. N-Acetyl-L-methionine methyl ester, on the other hand, is a synthetic derivative and not a direct biological methyl donor. Its parent compound, N-Acetyl-L-methionine, serves as a metabolic precursor to L-methionine, which in turn is used to synthesize SAMe. There is no scientific evidence to support the use of N-Acetyl-L-methionine or its methyl ester as a direct substitute for SAMe in enzymatic methylation reactions.

Comparative Data

The following tables summarize the key properties of SAMe and N-Acetyl-L-methionine methyl ester, highlighting their distinct chemical and biological characteristics.

Table 1: General and Physicochemical Properties

PropertyS-Adenosylmethionine (SAMe)N-Acetyl-L-methionine methyl ester
Molecular Formula C₁₅H₂₂N₆O₅SC₈H₁₅NO₃S
Molar Mass 398.44 g/mol 205.28 g/mol [1]
Role Universal biological methyl donor; Enzymatic cosubstrate[1][2][3]Synthetic derivative of L-methionine; Laboratory reagent[1]
Synonyms SAM, AdoMet, Ademetionine[1]AC-DL-MET-OME, N-Acetyl Methionine Methyl Ester[1]
Chemical Class Sulfonium compoundN-acetyl-L-amino acid ester
Solubility High in aqueous solutionsSoluble in organic solvents like methanol
Stability Thermally and pH-labileGenerally more stable than SAMe for storage as a chemical

Table 2: Functional Comparison as Methyl Donors

FeatureS-Adenosylmethionine (SAMe)N-Acetyl-L-methionine methyl ester
Mechanism of Methyl Donation Enzymatic; transfer of the activated methyl group from the sulfonium center via SN2 reaction, catalyzed by methyltransferases.[2]Not a direct methyl donor in biological systems. The methyl group of the ester is not activated for transfer.
Biological Activity Directly participates in over 40 known biological methylation reactions.[3]No direct biological methyl donor activity. Its parent compound, N-Acetyl-L-methionine, is a precursor for L-methionine synthesis.[4]
Enzyme Specificity Acts as a cosubstrate for a vast array of specific methyltransferase enzymes (e.g., DNMTs, PRMTs, HMTs).[2]Not recognized as a substrate by methyltransferases.
Metabolic Pathways Central molecule in the SAM cycle, linking one-carbon metabolism with transsulfuration and polyamine synthesis pathways.[1][3]Metabolically, the parent N-Acetyl-L-methionine is deacetylated to yield L-methionine, which can then enter the SAM cycle.[4]
Primary Application Used in in vitro and in vivo studies of methylation, as a therapeutic agent, and as a dietary supplement.[5][6]Used in chemical synthesis as an intermediate or protected form of methionine.[1]

Signaling and Metabolic Pathways

Visualizing the metabolic context of these molecules is crucial to understanding their disparate roles.

SAM_Cycle cluster_cycle The SAMe Cycle: Biological Methyl Donation cluster_precursor N-Acetyl-L-methionine Metabolism Met Methionine SAMe S-Adenosylmethionine (SAMe) Met->SAMe MAT SAH S-Adenosylhomocysteine (SAH) SAMe->SAH exp1 SAMe is the activated methyl donor. Hcy Homocysteine SAH->Hcy SAHH Hcy->Met NALM N-Acetyl-L-methionine Met_p Methionine NALM->Met_p Aminoacylase I (Deacetylation) exp2 NALM is a precursor, not a direct donor. NALM_ME N-Acetyl-L-methionine methyl ester NALM_ME->NALM Hydrolysis

Fig 1. Contrasting metabolic roles of SAMe and N-Acetyl-L-methionine.

The diagram above illustrates that SAMe is a central component of the enzymatic methylation cycle. N-Acetyl-L-methionine must first be converted to methionine before it can contribute to the synthesis of SAMe. The methyl ester form is even further removed, requiring hydrolysis to its parent compound.

Experimental Workflows and Protocols

Given that only SAMe functions as a direct methyl donor in biochemical assays, the experimental protocols provided are specific to its use.

Experimental Workflow: In Vitro DNA Methylation Assay

The following diagram outlines a typical workflow for assessing the activity of a DNA methyltransferase (DNMT) using SAMe.

workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Methylation Reaction cluster_analysis 3. Analysis A Combine Reaction Buffer, Substrate DNA, and Purified DNMT Enzyme B Add Radiolabeled [3H]-SAMe A->B C Incubate at 37°C (e.g., 1 hour) B->C D Stop Reaction (e.g., Heat inactivation) C->D E Isolate DNA D->E F Quantify [3H] Incorporation (Scintillation Counting) E->F

Fig 2. General workflow for an in vitro radioactive methylation assay.
Detailed Experimental Protocol: In Vitro DNA Methylation Assay using M.SssI

This protocol is a representative example for quantifying DNA methylation using CpG Methyltransferase (M.SssI) and radiolabeled SAMe.

Objective: To measure the incorporation of methyl groups onto a DNA substrate.

Materials:

  • CpG Methyltransferase (M.SssI) (e.g., from NEB)

  • Substrate DNA (e.g., 1 µg of plasmid or PCR product)

  • 10X NEBuffer 2

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAMe)

  • Nuclease-free water

  • Stop solution (e.g., 0.5 M EDTA)

  • Glass fiber filters

  • 5% Trichloroacetic acid (TCA), ice-cold

  • Ethanol (70%), ice-cold

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 1.5 mL microfuge tube on ice, assemble the following components in order:

    • Nuclease-free Water (to a final volume of 50 µL)

    • 10X NEBuffer 2 (5 µL)

    • Substrate DNA (1 µg)

    • [³H]-SAMe (e.g., 1 µCi)

    • M.SssI Enzyme (e.g., 4 units)

  • Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 1 hour.[2]

  • Stopping the Reaction: Terminate the reaction by adding 5 µL of 0.5 M EDTA and placing the tube on ice.

  • DNA Precipitation and Washing:

    • Spot the 55 µL reaction mixture onto a glass fiber filter.

    • Wash the filter three times with 10 mL of ice-cold 5% TCA.

    • Wash the filter twice with 10 mL of ice-cold 70% ethanol.

  • Drying and Counting:

    • Allow the filter to air dry completely.

    • Place the dried filter into a scintillation vial.

    • Add 5 mL of scintillation fluid.

    • Quantify the incorporated radioactivity using a scintillation counter.

Note: No equivalent protocol exists for N-Acetyl-L-methionine methyl ester as it is not a substrate for methyltransferase enzymes.

Conclusion

The comparison between S-adenosylmethionine and N-Acetyl-L-methionine methyl ester is not one of relative performance but of fundamental biochemical function.

  • S-adenosylmethionine (SAMe) is the sole, indispensable methyl donor for virtually all biological methylation reactions. Its activated sulfonium center makes it an ideal cosubstrate for a wide range of methyltransferases. For researchers studying methylation, SAMe (often in a radiolabeled or stable-isotope-labeled form) is the required reagent.

  • N-Acetyl-L-methionine methyl ester is a synthetic organic compound. It does not possess the chemical structure required for direct enzymatic methyl donation. Its relevance to methylation is indirect; its parent molecule, N-Acetyl-L-methionine, can be metabolized in vivo to L-methionine, thereby serving as a precursor to the SAMe synthesis pathway.[4] In a laboratory setting, it should be regarded as a synthetic intermediate, not a functional methyl donor.

For professionals in drug development and research, it is critical to select the correct molecule for the intended application. For any experiment or therapeutic strategy involving enzymatic methylation, S-adenosylmethionine is the appropriate and necessary choice.

References

Validation

Efficacy of N-Acetyl-L-methionine methyl ester versus diazomethane for esterification

A Comparative Guide to Esterification: Diazomethane vs. Trimethylsilyldiazomethane For researchers, scientists, and professionals in drug development, the efficient and safe esterification of carboxylic acids is a critic...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Esterification: Diazomethane vs. Trimethylsilyldiazomethane

For researchers, scientists, and professionals in drug development, the efficient and safe esterification of carboxylic acids is a critical process. This guide provides a detailed comparison of two common methylating agents: the highly reactive but hazardous diazomethane and its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane).

Initial Clarification: The query regarding N-Acetyl-L-methionine methyl ester as an esterifying agent appears to be based on a misunderstanding. N-Acetyl-L-methionine methyl ester is the product of an esterification reaction, not a reagent used to perform it. Therefore, this guide focuses on a more relevant comparison for methylation reactions.

Performance and Efficacy

Both diazomethane and TMS-diazomethane are effective reagents for the methylation of carboxylic acids, generally providing high to quantitative yields. However, they differ significantly in their reaction rates and handling requirements.

Diazomethane is renowned for its rapid and clean reactions. It reacts almost instantaneously with carboxylic acids to produce methyl esters with nitrogen gas as the only byproduct.[1][2] This high reactivity makes it an excellent choice for sensitive substrates and for rapidly obtaining results.

Trimethylsilyldiazomethane (TMS-diazomethane) is a stable and commercially available reagent that also affords high yields of methyl esters.[1][3] A key difference is its significantly slower reaction rate compared to diazomethane.[1] While diazomethane reactions are often complete in minutes, reactions with TMS-diazomethane may require several hours.[4][5]

Quantitative Data Summary
FeatureDiazomethaneTrimethylsilyldiazomethane (TMS-diazomethane)
Reaction Time Instantaneous[1]Slower, can take up to several hours[4][5]
Yield High to quantitative[1][6]High to quantitative[3][4]
Byproducts Few, primarily N₂ gas[1]Can form trimethylsilyl and trimethylsilylmethyl ester byproducts, especially without methanol[7]
Commercial Availability Not commercially available as a solution; must be generated in situ[1]Commercially available as a solution in various solvents[1]
Safety Highly toxic, explosive, and carcinogenic[8][9]Highly toxic but non-explosive[7][8]

Experimental Protocols

Esterification using Diazomethane (In Situ Generation)

Warning: Diazomethane is a potent poison, a carcinogen, and is potentially explosive. All work must be conducted in a well-ventilated fume hood behind a blast shield, using specialized glassware with flame-polished joints.[8]

Materials:

  • Precursor (e.g., Diazald™)

  • Potassium hydroxide

  • Diethyl ether (anhydrous)

  • Ethanol

  • Carboxylic acid

  • Ice bath

  • Specialized distillation apparatus

Procedure:

  • A solution of the carboxylic acid in anhydrous diethyl ether is prepared in a receiving flask and cooled in an ice bath.

  • Diazomethane is generated in a separate distillation apparatus. A solution of Diazald™ in diethyl ether is added dropwise to a warmed, stirred solution of potassium hydroxide in aqueous ethanol.[10]

  • The yellow diazomethane gas co-distills with the ether and is bubbled directly into the cooled solution of the carboxylic acid.[10]

  • The addition is continued until the yellow color of diazomethane persists in the reaction mixture, indicating the consumption of the carboxylic acid.

  • Excess diazomethane is then quenched by the careful, dropwise addition of a weak acid, such as acetic acid, until the yellow color disappears.

  • The resulting methyl ester solution can then be worked up by washing with a saturated sodium bicarbonate solution and water.[10]

Esterification using Trimethylsilyldiazomethane

Warning: TMS-diazomethane is highly toxic and should be handled with care in a fume hood.

Materials:

  • Carboxylic acid

  • TMS-diazomethane solution (e.g., 2.0 M in hexanes)

  • Methanol

  • Solvent (e.g., diethyl ether, dichloromethane)

  • Ice bath

Procedure:

  • The carboxylic acid is dissolved in a suitable solvent mixture, typically containing diethyl ether or dichloromethane and methanol.[4][11]

  • The solution is cooled to 0 °C in an ice bath.

  • The TMS-diazomethane solution is added dropwise to the stirred solution of the carboxylic acid. Evolution of nitrogen gas is typically observed.[4]

  • The reaction mixture is stirred at 0 °C for a period of 2-5 hours, with the progress monitored by techniques such as TLC.[4]

  • Once the reaction is complete, the solvent is removed in vacuo to yield the methyl ester.[4]

Reaction Mechanisms and Visualizations

Diazomethane Esterification Mechanism

The esterification with diazomethane proceeds via a simple two-step acid-base reaction followed by an Sₙ2 substitution. The carboxylic acid first protonates the diazomethane to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group of the highly reactive methyldiazonium ion to form the methyl ester and liberate nitrogen gas.[2][6]

Diazomethane_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: SN2 Attack R-COOH R-COOH CH2N2 CH₂N₂ R-COO- R-COO⁻ CH3N2+ CH₃N₂⁺ R-COO-_2 R-COO⁻ R-COO-->R-COO-_2 CH3N2+_2 CH₃N₂⁺ R-COOCH3 R-COOCH₃ N2 N₂ TMS_Diazomethane_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) In_Situ_Generation In Situ Generation of Diazomethane Carboxylic_Acid->In_Situ_Generation TMS_Diazomethane TMS-Diazomethane ((CH₃)₃SiCHN₂) TMS_Diazomethane->In_Situ_Generation Methanol Methanol (CH₃OH) Methanol->In_Situ_Generation Esterification Esterification Reaction In_Situ_Generation->Esterification TMS_OMe (CH₃)₃Si-OCH₃ In_Situ_Generation->TMS_OMe Methyl_Ester Methyl Ester (R-COOCH₃) Esterification->Methyl_Ester Nitrogen_Gas Nitrogen Gas (N₂) Esterification->Nitrogen_Gas

References

Comparative

Advantages of using N-Acetyl-L-methionine methyl ester over other methylating agents in proteomics

Contrary to a common misconception, N-Acetyl-L-methionine (N-AcMet) and its methyl ester are not direct methylating agents for in vitro proteomics studies. Instead, this derivative of the essential amino acid L-methionin...

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to a common misconception, N-Acetyl-L-methionine (N-AcMet) and its methyl ester are not direct methylating agents for in vitro proteomics studies. Instead, this derivative of the essential amino acid L-methionine serves two primary, distinct roles in proteomics and related biochemical fields: as a precursor for in vivo metabolic labeling of proteins and as a protective antioxidant for protein stabilization. This guide will clarify the functions of N-AcMet, compare its utility in these applications to other common reagents, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

N-Acetyl-L-methionine is Not a Direct Methylating Agent

In biological systems, the universal methyl group donor for methylation of proteins, DNA, and other molecules is S-adenosylmethionine (SAM). Protein methyltransferases (PMTs) specifically recognize and utilize SAM to catalyze the transfer of a methyl group to target amino acid residues, primarily lysine and arginine.

N-Acetyl-L-methionine lacks the reactive sulfonium-bound methyl group that characterizes SAM, rendering it incapable of acting as a direct methyl donor in in vitro methylation reactions. For researchers aiming to perform in vitro methylation of proteins for mass spectrometry analysis, the appropriate reagent is SAM or its analogs, used in conjunction with a specific protein methyltransferase.

Core Applications of N-Acetyl-L-methionine in Proteomics

The primary applications of N-Acetyl-L-methionine in a proteomics context are:

  • Metabolic Labeling for Quantitative Proteomics: N-AcMet can be used in cell culture as a precursor to generate isotopically labeled S-adenosylmethionine (SAM) for techniques like "heavy methyl SILAC" (Stable Isotope Labeling by Amino acids in Cell culture). In this approach, cells are grown in media containing a stable isotope-labeled version of methionine, such as [¹³CD₃]methionine. The cells metabolically convert this into heavy SAM, which is then used by the cell's own machinery to methylate proteins. This in vivo labeling strategy allows for the differentiation and relative quantification of protein methylation states between different cell populations by mass spectrometry.[1]

  • Protein Stabilization: N-AcMet is an effective antioxidant that can protect proteins from oxidation, particularly during sample preparation, storage, and analysis.[2] Its ability to scavenge reactive oxygen species (ROS) helps to preserve the structural integrity of proteins, which is crucial for maintaining their function and for obtaining accurate results in downstream analyses like mass spectrometry.[3]

Comparison 1: N-Acetyl-L-methionine in Metabolic Labeling vs. Other Labeling Strategies

In the context of studying protein methylation, heavy methyl SILAC using labeled methionine precursors offers distinct advantages over other quantitative proteomics techniques.

FeatureHeavy Methyl SILAC (using labeled Methionine precursors)Standard SILAC (labeled Arg/Lys)Isobaric Labeling (e.g., TMT, iTRAQ)
Principle In vivo metabolic incorporation of heavy isotope-labeled methyl groups from methionine into all methylated proteins.[1]In vivo metabolic incorporation of heavy isotope-labeled arginine and lysine into all newly synthesized proteins.In vitro chemical labeling of peptides with isobaric tags after protein digestion.
Quantification Level Peptide (MS1)Peptide (MS1)Reporter Ions (MS2/MS3)
Advantage for Methylation Studies Directly labels the modification, allowing for the specific quantification of methylation events and turnover, independent of protein abundance changes.[4]Quantifies changes in total protein abundance, which can be confounded with changes in methylation stoichiometry.Can multiplex more samples but is an in vitro method and does not capture in vivo methylation dynamics.
Typical Labeling Efficiency High, often near complete incorporation after several cell doublings.[5]High, typically >97% incorporation is aimed for.[6]N/A (in vitro labeling)
Experimental Considerations Requires cell lines that can be cultured in custom media and undergo several doublings for complete labeling.[5]Similar requirements to heavy methyl SILAC.Labeling reaction conditions need to be optimized for efficiency and to avoid side reactions.

Comparison 2: N-Acetyl-L-methionine as a Protein Stabilizer vs. Other Antioxidants

The antioxidant properties of N-AcMet make it a valuable tool for preserving protein integrity.

StabilizerMechanism of ActionPrimary Application in ProteomicsAdvantagesDisadvantages
N-Acetyl-L-methionine (N-AcMet) Scavenges reactive oxygen species (ROS), thereby preventing oxidation of amino acid residues.[2]Protection of proteins from oxidation during sample preparation and storage.Superior ROS scavenger compared to N-acetyl-L-tryptophan; stabilizes monomeric form of proteins like albumin.[2][3]May not protect against other forms of degradation like proteolysis.
N-Acetyl-L-tryptophan (N-AcTrp) Also acts as an antioxidant.Commonly used as a stabilizer in protein formulations.Effective at reducing oxidation.Can be photo-degraded upon exposure to light, potentially forming toxic compounds and promoting protein degradation.[2]
Dithiothreitol (DTT) / Tris(2-carboxyethyl)phosphine (TCEP) Reducing agents that prevent the formation of disulfide bonds and reduce existing ones.Used during protein extraction and before alkylation in bottom-up proteomics to denature proteins.Very effective at reducing disulfide bonds.Can interfere with certain downstream applications if not removed; DTT is less stable than TCEP.
Protease Inhibitor Cocktails Inhibit the activity of endogenous proteases released during cell lysis.Added to lysis buffers to prevent protein degradation.Broad-spectrum protection against proteolysis.Must be compatible with downstream processing and mass spectrometry.

Experimental Protocols

Protocol 1: In Vivo Metabolic Labeling with Heavy Methyl SILAC

This protocol is a generalized procedure for labeling cellular proteins to study methylation dynamics.

1. Preparation of SILAC Media:

  • Prepare DMEM or RPMI-1640 medium lacking L-methionine.
  • For the "light" medium, supplement with standard L-methionine to a final concentration of ~15 mg/L.
  • For the "heavy" medium, supplement with an equimolar amount of a heavy isotope-labeled methionine, such as L-Methionine-[¹³CD₃].[7]
  • Add 10% dialyzed fetal bovine serum and penicillin/streptomycin to both media.

2. Cell Culture and Labeling:

  • Culture the cells for at least five to six doublings in the respective "light" and "heavy" media to ensure near-complete incorporation of the labeled amino acid.[5]
  • Apply the experimental treatment (e.g., drug treatment) to one of the cell populations.

3. Sample Preparation for Mass Spectrometry:

  • Harvest and lyse the "light" and "heavy" cell populations separately.
  • Combine equal amounts of protein from the "light" and "heavy" lysates.
  • Proceed with standard proteomics sample preparation, including protein reduction, alkylation, and digestion with trypsin.

4. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptide mixture by LC-MS/MS.
  • Use specialized software to identify and quantify peptide pairs that differ by the mass of the heavy methyl group(s). This allows for the relative quantification of methylation at specific sites.[8]

Protocol 2: In Vitro Protein Methylation using S-Adenosylmethionine (SAM)

This protocol describes a typical in vitro methylation assay to identify substrates of a specific protein methyltransferase.

1. Reaction Setup:

  • In a microcentrifuge tube, combine the following in a final volume of 30 µL:
  • Purified substrate protein (0.5-1 µg)
  • Purified active protein methyltransferase (0.2-0.5 µg)
  • 10X Methylation Buffer (e.g., 500 mM Tris-HCl pH 8.5, 200 mM KCl, 100 mM MgCl₂) to a final concentration of 1X
  • S-adenosyl-L-[methyl-³H]methionine (1 µCi) for radioactive detection, or non-radioactive SAM for mass spectrometry-based detection.[9]

2. Incubation:

  • Incubate the reaction mixture at 30°C for 1-1.5 hours.[10]

3. Reaction Quenching and Analysis:

  • For radioactive detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the incorporated radioactivity by autoradiography.[10]
  • For mass spectrometry: Stop the reaction and prepare the sample for mass spectrometry analysis. This may involve protein cleanup, digestion, and subsequent LC-MS/MS analysis to identify the methylated peptide(s).

Visualizations

metabolic_pathway cluster_cell Cellular Environment N-AcMet_ext N-Acetyl-L-methionine (in media) N-AcMet_int N-Acetyl-L-methionine N-AcMet_ext->N-AcMet_int Transport Met Methionine N-AcMet_int->Met Deacetylation SAM_Synthase Methionine Adenosyltransferase Met->SAM_Synthase SAM S-Adenosylmethionine (SAM) (Methyl Donor) SAM_Synthase->SAM PMT Protein Methyltransferase SAM->PMT Protein Unmethylated Protein Protein->PMT Methylated_Protein Methylated Protein PMT->Methylated_Protein

Caption: Metabolic conversion of N-Acetyl-L-methionine to SAM for protein methylation.

in_vitro_methylation cluster_workflow In Vitro Methylation Workflow Start Start: Purified Components Reaction Incubate: - Substrate Protein - Protein Methyltransferase - S-Adenosylmethionine (SAM) Start->Reaction Quench Stop Reaction Reaction->Quench Analysis Analysis Quench->Analysis SDS_PAGE SDS-PAGE & Autoradiography Analysis->SDS_PAGE Radioactive SAM MS Mass Spectrometry Analysis->MS Non-radioactive SAM

Caption: General workflow for an in vitro protein methylation assay.

Conclusion

References

Validation

Comparative Stability Analysis: N-Acetyl-L-methionine Methyl Ester vs. N-Acetyl-L-methionine

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Chemical Stability of Two Key Methionine Derivatives. Executive Summary N-Acetyl-L-methionine is a stable compound under standard storage co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Chemical Stability of Two Key Methionine Derivatives.

Executive Summary

N-Acetyl-L-methionine is a stable compound under standard storage conditions, with its primary degradation pathway being oxidation of the thioether group, particularly in the presence of strong oxidizing agents or upon photo-exposure.[1][2] In contrast, N-Acetyl-L-methionine methyl ester, while also susceptible to oxidation, possesses an additional and likely significant degradation pathway: hydrolysis of its methyl ester group. This ester hydrolysis is a well-documented reaction for similar compounds and is influenced by pH and the presence of aqueous media. Therefore, it can be inferred that N-Acetyl-L-methionine exhibits greater overall chemical stability, particularly in aqueous formulations or environments where pH fluctuations may occur.

Data Presentation: Comparative Stability Profile

The following table summarizes the known and inferred stability characteristics of N-Acetyl-L-methionine methyl ester and N-Acetyl-L-methionine.

FeatureN-Acetyl-L-methionine Methyl Ester (Inferred)N-Acetyl-L-methionine (Documented)
Primary Degradation Pathways 1. Hydrolysis of the methyl ester to form N-Acetyl-L-methionine and methanol. 2. Oxidation of the thioether group.1. Oxidation of the thioether group to form sulfoxide and sulfone derivatives.[2][3] 2. Photo-oxidation.[1][2]
Susceptibility to Hydrolysis High, particularly in aqueous solutions at non-neutral pH.Not susceptible to hydrolysis at the acetyl-amino linkage under normal conditions.
Susceptibility to Oxidation High, similar to the non-esterified form.High, incompatible with strong oxidizing agents.[4][5]
Recommended Storage Cool, dry place, protected from moisture and light.Sealed in a dry, room temperature environment.[4][6]
Solid-State Stability Likely to be relatively stable in the absence of moisture.Stable as a crystalline solid.[4][5]
Solution Stability Stability is expected to be pH and solvent dependent, with decreased stability in aqueous solutions.Generally stable in neutral aqueous solutions, but can be susceptible to enzymatic hydrolysis.[7][8][9]

Experimental Protocols

While no specific stability-indicating assays for N-Acetyl-L-methionine methyl ester were found, the following protocols for N-Acetyl-L-methionine can be adapted to assess the stability of both compounds.

Protocol 1: Monitoring Degradation by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the parent compound and its degradation products over time under various stress conditions (e.g., pH, temperature, light exposure).

  • Sample Preparation: Prepare solutions of the test compound (N-Acetyl-L-methionine or its methyl ester) in the desired stress medium (e.g., buffers of varying pH, water, organic solvents).

  • Stress Conditions: Incubate the sample solutions under the desired stress conditions (e.g., elevated temperature, exposure to UV light, addition of an oxidizing agent).

  • Time-Point Sampling: At specified time intervals, withdraw an aliquot of the sample solution.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) can be used for separation.

    • Detection: UV detection at an appropriate wavelength (e.g., 230 nm) is commonly used.

  • Data Analysis: Quantify the peak area of the parent compound and any new peaks corresponding to degradation products. The rate of degradation can be determined by plotting the concentration of the parent compound against time.

Protocol 2: Monitoring Hydrolysis by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This method is particularly useful for monitoring the hydrolysis of the methyl ester.

  • Sample Preparation: Dissolve a known concentration of N-Acetyl-L-methionine methyl ester in a deuterated solvent (e.g., D₂O with a suitable buffer) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum at time zero.

  • Incubation: Maintain the NMR tube at a constant temperature.

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the integral of the methyl ester proton signal and the corresponding increase in the signal for the methanol by-product. The rate of hydrolysis can be calculated from these changes.[7][9]

Visualizations

Logical Relationship: Degradation Pathways

The following diagram illustrates the primary degradation pathways for both compounds.

Comparative Degradation Pathways cluster_0 N-Acetyl-L-methionine Methyl Ester cluster_1 N-Acetyl-L-methionine A N-Acetyl-L-methionine Methyl Ester C Hydrolysis (H₂O, pH) A->C Primary Pathway D Oxidation ([O]) A->D Secondary Pathway B N-Acetyl-L-methionine B->D Primary Pathway E N-Acetyl-L-methionine + Methanol C->E F Oxidized Products (Sulfoxide, Sulfone) D->F

Caption: Primary and secondary degradation pathways for each compound.

Experimental Workflow: HPLC Stability Assay

The diagram below outlines a typical workflow for assessing chemical stability using HPLC.

HPLC Stability Assay Workflow A Prepare Solutions of Test Compounds B Expose to Stress Conditions (pH, Temp, Light) A->B C Sample at Time Intervals B->C D HPLC Analysis C->D E Quantify Parent and Degradants D->E F Determine Degradation Rate E->F

Caption: A generalized workflow for conducting a stability assay using HPLC.

References

Comparative

Validating N-Acetyl-L-methionine Methyl Ester Incorporation into Proteins: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids into proteins is a critical step in developing novel therapeutics and research tools. This guide pro...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids into proteins is a critical step in developing novel therapeutics and research tools. This guide provides an objective comparison of N-Acetyl-L-methionine methyl ester (Ac-L-Met-OMe) with the widely used alternative, L-Azidohomoalanine (AHA), for metabolic labeling of proteins. We present supporting experimental principles and detailed mass spectrometry-based validation protocols to ensure the structural integrity and successful incorporation of these methionine analogs.

N-Acetyl-L-methionine methyl ester serves as a potential tool for researchers studying protein synthesis and function. Its N-acetylation and methyl esterification may offer different cell permeability and metabolic processing characteristics compared to other methionine surrogates. This guide will delve into the methodologies required to validate its incorporation and compare its theoretical performance with the established bioorthogonal handle, L-Azidohomoalanine.

Comparative Analysis of Methionine Analogs

FeatureN-Acetyl-L-methionine methyl ester (Ac-L-Met-OMe)L-Azidohomoalanine (AHA)
Structure Methionine with N-acetyl and C-terminal methyl ester groups.Methionine analog with an azide group for bioorthogonal chemistry.
Incorporation Principle Utilizes the cell's natural protein synthesis machinery as a methionine surrogate.Competes with endogenous methionine for incorporation by methionyl-tRNA synthetase.[1]
Detection Method Primarily by mass shift in mass spectrometry.Bioorthogonal "click" chemistry with alkyne-tagged reporters (e.g., biotin, fluorophores) for enrichment and detection.[1]
Enrichment of Labeled Proteins No inherent handle for enrichment. Requires chromatographic separation or specific antibodies if available.Azide group allows for covalent linkage to biotin, enabling efficient enrichment via streptavidin affinity chromatography.[1]
Potential Cytotoxicity Expected to be low, as N-acetylated amino acids are naturally occurring.[2] However, high concentrations of methionine esters have shown some cytotoxicity.[3]Generally considered non-toxic at typical working concentrations, though methionine starvation itself can affect cell health.[4]
Off-Target Effects Minimal off-target chemical reactions expected due to the relatively inert nature of the modifications.The azide group is bioorthogonal and highly specific in its "click" reaction, minimizing off-target labeling.[1]
Mass Spectrometry Analysis Identification relies on detecting a specific mass shift in peptides containing the analog.Can be identified by mass shift, but enrichment of azide-tagged peptides significantly improves detection of newly synthesized proteins.[5]

Experimental Protocols

A rigorous experimental workflow is essential to validate the incorporation of Ac-L-Met-OMe into proteins. The following protocols are based on established methods for non-canonical amino acid labeling and mass spectrometry analysis.

Metabolic Labeling of Cultured Cells
  • Cell Culture: Plate cells and grow to 70-80% confluency in complete medium.

  • Methionine Depletion: Wash cells twice with warm phosphate-buffered saline (PBS). Incubate cells in methionine-free medium for 1-2 hours to deplete endogenous methionine pools.

  • Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with Ac-L-Met-OMe. The optimal concentration should be determined empirically for each cell line (a starting range of 50-200 µM is recommended). Incubate for the desired labeling period (e.g., 4-24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA assay.

Protein Digestion for Mass Spectrometry
  • Reduction and Alkylation: To 100 µg of protein lysate, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour. Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes. Quench the reaction with DTT to a final concentration of 5 mM.

  • Proteolytic Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup: Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or equivalent. Elute the peptides with a solution of 70% acetonitrile and 0.1% formic acid. Dry the peptides in a vacuum centrifuge.

LC-MS/MS Analysis
  • Peptide Resuspension: Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

  • Liquid Chromatography (LC): Load the peptides onto a C18 reverse-phase analytical column. Separate the peptides using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry (MS): Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).

Mass Spectrometry Data Analysis
  • Database Searching: Search the raw MS/MS data against a protein sequence database using a search engine like MaxQuant, Mascot, or Sequest.

  • Variable Modification: Include the mass shift corresponding to the incorporation of Ac-L-Met-OMe in place of methionine as a variable modification in the search parameters. The theoretical mass difference is +72.021 Da (C3H4O2).

  • Validation of Incorporation: Manually inspect the MS/MS spectra of peptides identified with the Ac-L-Met-OMe modification to confirm the presence of fragment ions (b- and y-ions) that support the sequence and the location of the modification.

  • Quantification: Use label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) for relative quantification of protein synthesis.

Visualizing Key Processes

To better illustrate the experimental and biological contexts of this work, the following diagrams are provided.

experimental_workflow cell_culture Cell Culture met_depletion Methionine Depletion cell_culture->met_depletion labeling Labeling with Ac-L-Met-OMe met_depletion->labeling cell_lysis Cell Lysis & Protein Extraction labeling->cell_lysis digestion Reduction, Alkylation & Trypsin Digestion cell_lysis->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Database Search) lc_ms->data_analysis validation Validation of Incorporation data_analysis->validation

References

Validation

Decoding the Signature Fragmentation of N-Acetyl-L-methionine Methyl Ester in Peptides by LC-MS/MS

A comparative guide for researchers, scientists, and drug development professionals on the characteristic LC-MS/MS fragmentation pattern of peptides containing N-Acetyl-L-methionine methyl ester. This guide provides an i...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the characteristic LC-MS/MS fragmentation pattern of peptides containing N-Acetyl-L-methionine methyl ester. This guide provides an in-depth analysis of its unique fragmentation behavior compared to unmodified and oxidized methionine-containing peptides, supported by detailed experimental protocols and visual aids to facilitate unambiguous identification and characterization.

In the landscape of proteomics and drug development, the precise characterization of peptides and their modifications is paramount. N-Acetyl-L-methionine methyl ester represents a synthetic modification that can be incorporated into peptides to alter their physicochemical properties. Understanding its fragmentation pattern in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for its confident identification and for distinguishing it from other modifications. This guide provides a detailed comparison of the fragmentation behavior of peptides containing N-Acetyl-L-methionine methyl ester against those with unmodified methionine and the common post-translational modification, methionine sulfoxide.

Distinguishing Fragmentation Patterns: A Comparative Analysis

The fragmentation of a peptide in a mass spectrometer, typically through collision-induced dissociation (CID), generates a series of product ions, primarily of the b- and y-type, which reveal the amino acid sequence. The presence of modifications alters the mass of the precursor and fragment ions, and can introduce unique fragmentation pathways.

N-Acetyl-L-methionine Methyl Ester: A Unique Signature

A peptide containing N-Acetyl-L-methionine methyl ester exhibits a combination of fragmentation characteristics arising from the N-terminal acetylation, the C-terminal methyl ester, and the methionine side chain.

  • Prominent b-Ion Series: N-terminal acetylation is known to enhance the formation of b-ions, making the b-ion series particularly prominent in the MS/MS spectrum. A characteristic b1-ion corresponding to the N-acetylated amino acid residue is also often observed.

  • Neutral Loss of the Acetyl Group: A neutral loss of 42 Da, corresponding to the acetyl group (CH₂=C=O), can be observed from the precursor ion and larger fragment ions.

  • Loss of the Methoxy Group: The C-terminal methyl ester can lead to a neutral loss of 31 Da (-OCH₃) from the precursor ion and y-ions.

  • Methionine Side Chain Fragmentation: The methionine side chain itself can undergo characteristic fragmentation, including the neutral loss of methanethiol (CH₃SH, 48 Da) or cleavage to produce a methanesulfenic acid radical (•CH₂SOH, 64 Da).

Comparison with Unmodified and Oxidized Methionine

To highlight the unique fragmentation of N-Acetyl-L-methionine methyl ester, a comparison with its common counterparts is essential.

ModificationPrecursor Mass Shift (Da)Characteristic Fragment Ions/Neutral Losses
N-Acetyl-L-methionine methyl ester +56.0262 (vs. unmodified Met)Prominent b-ion series, Neutral loss of acetyl group (42 Da), Neutral loss of methoxy group (31 Da), Methionine side chain losses (48 Da, 64 Da)
Unmodified Methionine 0Standard b- and y-ion series, Methionine side chain losses (48 Da, 64 Da)
Methionine Sulfoxide +15.9949Neutral loss of methanesulfenic acid (CH₃SOH, 64 Da) is often a dominant fragmentation pathway.

Table 1. Comparison of mass shifts and characteristic fragmentation patterns of peptides containing modified methionine.

Experimental Protocols for LC-MS/MS Analysis

A robust and reproducible experimental workflow is critical for the accurate analysis of modified peptides. The following protocol outlines a general procedure for the analysis of synthetic peptides containing N-Acetyl-L-methionine methyl ester.

Sample Preparation
  • Peptide Solubilization: Dissolve the lyophilized synthetic peptide in a suitable solvent, such as 0.1% formic acid in water or a mixture of water and acetonitrile, to a stock concentration of 1 mg/mL.

  • Working Solution: Prepare a working solution of the peptide at a concentration of 1-10 pmol/µL in 0.1% formic acid.

Liquid Chromatography (LC)
  • Column: Use a C18 reversed-phase column (e.g., 75 µm ID x 15 cm, packed with 1.9 µm particles).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30-60 minutes.

  • Flow Rate: For nano-LC, a flow rate of 200-300 nL/min is common.

Mass Spectrometry (MS)
  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire full MS scans over a mass range of m/z 300-2000.

  • MS/MS Scan: Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation.

  • Fragmentation: Employ collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The collision energy should be optimized for the specific peptide and instrument but typically ranges from 25-35 arbitrary units.

  • Dynamic Exclusion: Set a dynamic exclusion of 30-60 seconds to prevent repeated fragmentation of the same precursor ion.

Visualizing the Fragmentation Pathway

To further elucidate the fragmentation process, a graphical representation of the expected fragmentation of a peptide containing N-Acetyl-L-methionine methyl ester is provided below.

Fragmentation_Pathway cluster_peptide Peptide with N-Acetyl-L-methionine methyl ester cluster_fragments Fragmentation Products Precursor_Ion [Ac-M-Peptide-OMe + nH]n+ b_ions b-ions (N-terminal fragments) Precursor_Ion->b_ions CID y_ions y-ions (C-terminal fragments) Precursor_Ion->y_ions CID Neutral_Loss_Ac Neutral Loss of Acetyl (42 Da) Precursor_Ion->Neutral_Loss_Ac Neutral_Loss_OMe Neutral Loss of Methoxy (31 Da) Precursor_Ion->Neutral_Loss_OMe Met_Side_Chain_Loss Met Side Chain Loss (48 or 64 Da) b_ions->Met_Side_Chain_Loss y_ions->Met_Side_Chain_Loss

Caption: Fragmentation pathway of a peptide with N-Acetyl-L-methionine methyl ester.

Conclusion

The LC-MS/MS fragmentation of peptides containing N-Acetyl-L-methionine methyl ester provides a rich and informative spectrum characterized by a prominent b-ion series and specific neutral losses associated with the N-acetyl and C-methyl ester groups, in addition to the inherent fragmentation of the methionine side chain. By understanding these unique fragmentation patterns and employing a robust experimental protocol, researchers can confidently identify and characterize peptides bearing this modification, enabling more precise and accurate analyses in proteomics and drug development.

Comparative

A Comparative Analysis of the Antioxidant Properties of N-Acetyl-L-methionine Methyl Ester and N-acetylcysteine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the antioxidant properties of N-Acetyl-L-methionine methyl ester and the well-established antioxidant, N-acetyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of N-Acetyl-L-methionine methyl ester and the well-established antioxidant, N-acetylcysteine (NAC). While direct comparative in vitro studies quantifying the antioxidant capacity of N-Acetyl-L-methionine methyl ester are limited in publicly available literature, this document synthesizes the existing data on both molecules to offer a comprehensive overview of their mechanisms of action and antioxidant potential.

N-acetylcysteine (NAC): A Multifaceted Antioxidant

N-acetylcysteine is a widely recognized antioxidant with a dual mechanism of action. It functions both directly as a scavenger of reactive oxygen species (ROS) and indirectly as a precursor to the synthesis of glutathione (GSH), a cornerstone of the cellular antioxidant defense system.[1][2]

Mechanisms of Antioxidant Action

NAC's primary antioxidant role is to replenish intracellular glutathione levels.[1] Upon administration, NAC is deacetylated to L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione.[1] Glutathione directly neutralizes ROS and is a critical cofactor for antioxidant enzymes such as glutathione peroxidase.[1] Additionally, NAC's free thiol group can directly scavenge certain reactive oxygen species.[1][2]

NAC_Antioxidant_Pathway NAC N-acetylcysteine (NAC) Deacetylation Deacetylation NAC->Deacetylation Neutralization Neutralization NAC->Neutralization Direct Scavenging L_Cysteine L-Cysteine Deacetylation->L_Cysteine GSH_Synthesis Glutathione (GSH) Synthesis L_Cysteine->GSH_Synthesis GSH Glutathione (GSH) GSH_Synthesis->GSH GSH->Neutralization ROS Reactive Oxygen Species (ROS) ROS->Neutralization

Figure 1. Antioxidant pathway of N-acetylcysteine (NAC).
Quantitative Antioxidant Data

The following table summarizes available quantitative data on the in vitro antioxidant activity of N-acetylcysteine.

AssayParameterResult
DPPH Radical Scavenging ActivityIC5089.23 µM
Hydrogen Peroxide ScavengingActivityConcentration-dependent
β-carotene Bleaching InhibitionActivity60% higher than control

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions.

N-Acetyl-L-methionine Methyl Ester: A Promising Antioxidant Agent

N-Acetyl-L-methionine (NAM) and its methyl ester are derivatives of the essential amino acid L-methionine. While there is a scarcity of direct in vitro antioxidant assay data for the methyl ester, the antioxidant properties of NAM have been documented, primarily in the context of protecting biological molecules from oxidative damage.[3] The esterification of the carboxyl group to form N-Acetyl-L-methionine methyl ester is expected to increase its lipophilicity, which may enhance its cell permeability and intracellular antioxidant effects.

Mechanisms of Antioxidant Action

N-Acetyl-L-methionine acts as an antioxidant through several mechanisms. It can directly scavenge reactive oxygen species.[4] Furthermore, it serves as a precursor to L-methionine, which is essential for the synthesis of S-adenosylmethionine (SAMe) and subsequently cysteine, a precursor for glutathione.[5] Therefore, NAM can indirectly support the glutathione antioxidant system.

NAM_Antioxidant_Pathway NAM_ME N-Acetyl-L-methionine Methyl Ester Hydrolysis Hydrolysis NAM_ME->Hydrolysis NAM N-Acetyl-L-methionine (NAM) Hydrolysis->NAM Metabolism Metabolism NAM->Metabolism Neutralization Neutralization NAM->Neutralization Direct Scavenging L_Methionine L-Methionine Metabolism->L_Methionine GSH_Precursor Precursor to GSH Synthesis L_Methionine->GSH_Precursor GSH Glutathione (GSH) GSH_Precursor->GSH GSH->Neutralization ROS Reactive Oxygen Species (ROS) ROS->Neutralization

Figure 2. Antioxidant pathway of N-Acetyl-L-methionine methyl ester.
Available Antioxidant Data

Experimental ModelFinding
Oxidation of recombinant human serum albumin (rHSA)N-Acetyl-L-methionine was found to be a superior protectant against oxidation compared to N-acetyl-L-tryptophan.[3]

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols can be adapted to compare the antioxidant activities of N-Acetyl-L-methionine methyl ester and N-acetylcysteine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

DPPH_Assay_Workflow Start Start Prepare_Reagents Prepare DPPH and Test Solutions Start->Prepare_Reagents Mix Mix DPPH and Test Compound Prepare_Reagents->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate End End Calculate->End

Figure 3. Experimental workflow for the DPPH assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compound (N-Acetyl-L-methionine methyl ester or N-acetylcysteine) in methanol.

    • A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[6]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Figure 4. Experimental workflow for the ABTS assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

    • Prepare a series of concentrations of the test compound and a Trolox standard.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test compound or Trolox standard solution to each well.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[6]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[6]

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.[6]

Comparative Discussion

Both N-acetylcysteine and N-Acetyl-L-methionine methyl ester demonstrate antioxidant properties, albeit through potentially different primary mechanisms.

  • N-acetylcysteine is a well-established and potent antioxidant, largely due to its direct role as a precursor for glutathione synthesis. Its free thiol group also contributes to its direct radical scavenging activity. The availability of quantitative in vitro data, such as IC50 values, allows for a more direct assessment of its antioxidant potency.

  • N-Acetyl-L-methionine methyl ester shows promise as an antioxidant, with evidence suggesting its ability to protect proteins from oxidative damage.[3] Its primary mechanism is likely a combination of direct ROS scavenging and indirect support of the glutathione system by providing a source of L-methionine.[5][7] The methyl ester modification may offer advantages in terms of bioavailability and cellular uptake compared to N-Acetyl-L-methionine.

N-acetylcysteine is a well-characterized antioxidant with robust data supporting its efficacy. N-Acetyl-L-methionine methyl ester is a promising compound with a plausible mechanism of action as an antioxidant. However, further in vitro studies employing standardized assays such as DPPH, ABTS, ORAC, and FRAP are necessary to quantitatively assess its antioxidant capacity and allow for a direct and comprehensive comparison with N-acetylcysteine. Such studies would be invaluable for researchers and drug development professionals seeking to identify and characterize novel antioxidant agents.

References

Validation

Comparative Guide to Anti-N-acetyl-methionine Antibody Specificity: Assessing Cross-reactivity with N-acetyl-methionine Methyl Ester

For researchers in immunology, cell biology, and drug development, the specificity of an antibody is paramount. This guide provides a framework for evaluating the cross-reactivity of anti-N-acetyl-methionine antibodies w...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, cell biology, and drug development, the specificity of an antibody is paramount. This guide provides a framework for evaluating the cross-reactivity of anti-N-acetyl-methionine antibodies with a closely related compound, N-acetyl-methionine methyl ester. Understanding this potential cross-reactivity is crucial for the accurate interpretation of experimental results and for ensuring the therapeutic efficacy and safety of antibody-based drugs.

N-terminal acetylation is a common protein modification in eukaryotes, with N-acetyl-methionine being a frequent N-terminal residue.[1][2] Antibodies designed to detect this modification are valuable research tools. However, the presence of structurally similar molecules, such as the methyl ester form of N-acetyl-methionine, necessitates a thorough evaluation of antibody specificity. This guide outlines the experimental protocols and data presentation necessary to conduct a comprehensive comparison.

Characterization of Anti-N-acetyl-methionine Antibodies

Commercially available anti-N-acetyl-methionine antibodies are typically polyclonal or monoclonal antibodies raised against peptides bearing an N-terminal acetylated methionine.[1] These antibodies are often described as "pan-specific," meaning they are intended to recognize the N-acetyl-methionine moiety regardless of the adjacent amino acid sequence.[1] However, their specificity profile, particularly concerning small molecule derivatives like the methyl ester, is often not extensively documented in product datasheets.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of an anti-N-acetyl-methionine antibody with N-acetyl-methionine methyl ester, several standard immunoassay techniques can be employed. The following are detailed protocols for three widely used methods.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly effective method for determining the specificity of an antibody and quantifying the extent of cross-reactivity.[3][4] In this assay, the analyte of interest (N-acetyl-methionine) and the potential cross-reactant (N-acetyl-methionine methyl ester) compete for binding to a limited amount of the primary antibody.

Protocol:

  • Coating: Coat a 96-well microplate with a conjugate of N-acetyl-methionine and a carrier protein (e.g., BSA or KLH) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T) for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the N-acetyl-methionine standard and the N-acetyl-methionine methyl ester competitor. In a separate plate or tubes, pre-incubate the diluted standards and competitors with a fixed, limiting concentration of the anti-N-acetyl-methionine primary antibody for 1-2 hours at room temperature.

  • Incubation: Add the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) at the appropriate dilution in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.

  • Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Plot the absorbance values against the log of the competitor concentration to generate a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) is determined for both N-acetyl-methionine and its methyl ester. The percent cross-reactivity can be calculated using the formula: % Cross-reactivity = (IC50 of N-acetyl-methionine / IC50 of N-acetyl-methionine methyl ester) x 100.

Dot Blot Analysis

A dot blot is a simplified version of a Western blot that can be used to quickly assess the binding of an antibody to non-protein antigens.

Protocol:

  • Sample Application: Spot serial dilutions of N-acetyl-methionine and N-acetyl-methionine methyl ester directly onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-N-acetyl-methionine primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[5]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[5]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.[6]

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence detection system.

  • Analysis: Compare the signal intensity of the spots for N-acetyl-methionine and its methyl ester at equivalent concentrations.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics of molecular interactions, including antibody-antigen binding.[7] It can be used to determine the association rate (ka), dissociation rate (kd), and affinity (KD) of the antibody for both N-acetyl-methionine and its methyl ester.

Protocol:

  • Chip Preparation: Immobilize the anti-N-acetyl-methionine antibody onto a suitable SPR sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Analyte Injection: Prepare a series of dilutions of N-acetyl-methionine and N-acetyl-methionine methyl ester in a suitable running buffer. Inject the analytes sequentially over the antibody-immobilized surface.

  • Association and Dissociation Monitoring: Monitor the binding (association) and subsequent release (dissociation) of the analytes from the antibody in real-time by measuring the change in the refractive index at the sensor surface.[7]

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction (e.g., a low pH buffer) to prepare for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for each interaction. A lower KD value indicates a higher binding affinity.

Data Presentation for Comparison

To facilitate a clear and objective comparison, the quantitative data obtained from these experiments should be summarized in structured tables.

Table 1: Competitive ELISA Data

AnalyteIC50 (µM)% Cross-reactivity
N-acetyl-methionineValue100%
N-acetyl-methionine methyl esterValueCalculated Value

Table 2: Dot Blot Signal Intensity (Arbitrary Units)

ConcentrationN-acetyl-methionineN-acetyl-methionine methyl ester
1 mMValueValue
0.1 mMValueValue
0.01 mMValueValue
0.001 mMValueValue

Table 3: Surface Plasmon Resonance (SPR) Kinetic Data

AnalyteAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (M)
N-acetyl-methionineValueValueValue
N-acetyl-methionine methyl esterValueValueValue

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz can help to visualize the experimental workflows and the underlying principles of antibody-antigen interactions.

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_detection Detection p1 Coat Plate with N-acetyl-methionine -BSA Conjugate p2 Block Plate p1->p2 a1 Add Antibody-Analyte Mixture to Plate p2->a1 p3 Prepare Analyte Dilutions p4 Pre-incubate Antibody with Analytes p3->p4 p4->a1 a2 Incubate a1->a2 a3 Wash a2->a3 a4 Add Secondary Antibody a3->a4 a5 Incubate a4->a5 a6 Wash a5->a6 d1 Add Substrate a6->d1 d2 Measure Absorbance d1->d2 d3 Analyze Data (IC50 Calculation) d2->d3 Antibody_Cross_Reactivity cluster_binding Antibody Binding cluster_target Target Antigen cluster_cross_reactant Potential Cross-Reactant Antibody Antibody N-acetyl-methionine N-acetyl-methionine Antibody->N-acetyl-methionine High Affinity (Specific Binding) N-acetyl-methionine\nmethyl ester N-acetyl-methionine methyl ester Antibody->N-acetyl-methionine\nmethyl ester Lower or No Affinity (Cross-Reactivity?)

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory: Proper Disposal of N-Acetyl-L-methionine Methyl Ester

For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as N-Acetyl-L-methionine methyl ester,...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as N-Acetyl-L-methionine methyl ester, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring you can focus on your vital research with peace of mind.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle N-Acetyl-L-methionine methyl ester with appropriate care. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Personal Protective Equipment (PPE): When handling N-Acetyl-L-methionine methyl ester, including for disposal, all personnel must wear the following:

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Engineering Controls:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of N-Acetyl-L-methionine methyl ester is to treat it as chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1]

  • Waste Collection:

    • Carefully transfer any unwanted N-Acetyl-L-methionine methyl ester into a designated and compatible chemical waste container.

    • For solid waste, such as contaminated personal protective equipment (gloves, etc.) or absorbent materials from a spill, use a designated solid chemical waste container.

  • Container Selection and Labeling:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-Acetyl-L-methionine methyl ester". Include the approximate quantity of the waste.

  • Waste Segregation:

    • Store the waste container in a designated, secondary containment area that is segregated from incompatible materials. As a general guideline, store it with other non-halogenated organic waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Adhere to all local, regional, and national regulations governing hazardous waste disposal.[1]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated waste container. For liquid spills, use an inert absorbent material (such as vermiculite or sand), then sweep up the absorbed material and place it in the waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Quantitative Disposal Parameters

While specific quantitative limits for the disposal of N-Acetyl-L-methionine methyl ester are not typically provided and are subject to local regulations, the following table summarizes general guidelines for laboratory chemical waste.

ParameterGuidelineRationale
pH of Aqueous Waste Typically between 6.0 and 9.0 for collection, but must be neutralized by the waste disposal facility before final treatment.To prevent corrosion of containers and drainage systems and to ensure compatibility with other wastes.
Container Fill Level Do not fill liquid waste containers beyond 90% capacity.To allow for vapor expansion and to prevent spills during transport.
Halogenated vs. Non-Halogenated Segregate from halogenated organic waste.Disposal methods for halogenated and non-halogenated organic waste are often different and more costly for the former.

Experimental Workflow for Disposal

The logical flow for the proper disposal of N-Acetyl-L-methionine methyl ester is illustrated in the diagram below.

cluster_prep Preparation cluster_containment Containment cluster_storage Storage & Disposal cluster_spill Spill Response A Identify Waste (N-Acetyl-L-methionine methyl ester) B Wear Appropriate PPE A->B C Select Compatible Waste Container B->C D Label Container Correctly C->D E Transfer Waste to Container D->E F Store in Designated Secondary Containment E->F G Arrange for Professional Waste Collection F->G H Spill Occurs I Contain and Clean Spill H->I Immediate Action J Dispose of Cleanup Materials as Waste I->J J->E

Caption: Logical workflow for the safe disposal of N-Acetyl-L-methionine methyl ester.

By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations, allowing your focus to remain on scientific advancement.

References

Handling

Personal protective equipment for handling N-Acetyl-L-methionine methyl ester

For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Acetyl-L-methionine methyl ester in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Acetyl-L-methionine methyl ester in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When handling N-Acetyl-L-methionine methyl ester, a comprehensive PPE strategy is mandatory to minimize exposure risk. The required equipment is detailed below.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or GlassesTightly fitting, with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against dust, splashes, and mists.
Face ShieldRecommended when there is a potential for direct facial contact with the substance.
Hand Protection Chemical-resistant GlovesImpervious material (e.g., nitrile rubber). Must be inspected before use.[1]Prevents skin contact. Consider double gloving for enhanced protection.
Body Protection Laboratory CoatStandard lab coat.Protects skin and personal clothing from contamination.
Additional GarmentsApron, sleevelets, or disposable suits.Required for tasks with a higher risk of exposure or spillage.
Respiratory Protection Dust Mask or RespiratorType N95 (US) or type P1 (EN 143) dust masks for nuisance levels of dust. A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1]Prevents inhalation of dust or aerosols.

Health Hazard Information

Hazard RouteDescription
Acute Oral Toxicity LD50 (Rat): > 5,000 mg/kg (for N-Acetyl-DL-methionine).[2][3]
Acute Inhalation Toxicity LC50 (Rat): > 5.25 mg/l, 4 h exposure, dust/mist (for N-Acetyl-DL-methionine).[2][3]
Skin Irritation May cause skin irritation.[4]
Eye Irritation May cause serious eye irritation.[4]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[4]

Occupational Exposure Limits: There are no established OSHA PEL, NIOSH REL, or ACGIH TLV values for N-Acetyl-L-methionine methyl ester.[4] Therefore, it is crucial to handle this compound with adequate ventilation and appropriate PPE to minimize any potential exposure.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.[4]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage:

  • Store in a tightly closed container.[4]

  • Keep in a cool, dry, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Accidental Release and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is crucial.

Accidental Release Measures: In the event of a spill, follow the workflow below.

Spill_Response_Workflow Workflow for Chemical Spill Response start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess the Spill (Size & Hazard) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Collect and Place in Suitable Disposal Container contain->cleanup decontaminate Decontaminate the Area & Affected Equipment cleanup->decontaminate dispose Dispose of Waste (Follow local regulations) decontaminate->dispose end Spill Response Complete dispose->end

Workflow for Chemical Spill Response

Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4]

  • Do not allow the product to enter drains or waterways.[4]

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.[2]

Experimental Protocols

While a specific, detailed experimental protocol for the use of N-Acetyl-L-methionine methyl ester in drug development is not publicly available, its application has been noted in preclinical research. For instance, it has been investigated as a component of a dual-acting drug with L-Dopa for potential neuroprotective effects and in studies on overcoming fentanyl dependence.[6][7]

When developing a protocol, researchers should:

  • Consult the Safety Data Sheet (SDS): Before any new procedure, a thorough review of the SDS is mandatory.

  • Perform a Risk Assessment: Evaluate the specific risks associated with the planned experiment, including quantities used, potential for aerosolization, and reaction conditions.

  • Establish Engineering Controls: Whenever possible, use engineering controls such as fume hoods to minimize exposure.

  • Define a Standard Operating Procedure (SOP): Create a detailed, step-by-step SOP for the handling and use of N-Acetyl-L-methionine methyl ester in your specific experimental context. This SOP should include all safety precautions, PPE requirements, and emergency procedures.

  • Training: Ensure all personnel involved are thoroughly trained on the SOP and understand the associated hazards.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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